molecular formula C7H4BrClO2 B1265750 2-Bromo-5-chlorobenzoic acid CAS No. 21739-93-5

2-Bromo-5-chlorobenzoic acid

Cat. No.: B1265750
CAS No.: 21739-93-5
M. Wt: 235.46 g/mol
InChI Key: RBCPJQQJBAQSOU-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzoic acid is a useful research compound. Its molecular formula is C7H4BrClO2 and its molecular weight is 235.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128879. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chlorobenzoic acid
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InChI

InChI=1S/C7H4BrClO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RBCPJQQJBAQSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00176133
Record name 2-Bromo-5-chlorobenzoic acid
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Molecular Weight

235.46 g/mol
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CAS No.

21739-93-5
Record name 2-Bromo-5-chlorobenzoic acid
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Record name 2-Bromo-5-chlorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-chlorobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2-Bromo-5-chlorobenzoic acid, a pivotal halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, explores the rationale behind its synthesis and reactivity, and highlights its critical role as a versatile building block in modern organic and pharmaceutical chemistry.

Core Molecular Identity and Physicochemical Profile

This compound is a disubstituted benzoic acid derivative whose utility in synthesis is largely dictated by the interplay of its three functional groups: a carboxylic acid, a bromine atom, and a chlorine atom. These substituents create a unique electronic and steric environment on the aromatic ring, influencing its reactivity and physical properties.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 21739-93-5[1][2]

  • Molecular Formula: C₇H₄BrClO₂[2]

  • Molecular Weight: 235.46 g/mol [1]

The compound's physical properties are summarized in the table below, compiled from various supplier and database sources. It typically presents as a stable, crystalline solid under standard laboratory conditions.

PropertyValueSource(s)
Appearance White to light yellow or beige crystalline powder[3], Fisher Scientific
Melting Point 153-157 °C[4]
Boiling Point 318.8 ± 27.0 °C (Predicted)[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.[6][7]
Density 1.809 ± 0.06 g/cm³ (Predicted)[5]

Spectroscopic Signature and Structural Elucidation

The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques. As a senior scientist, interpreting these spectra is key to verifying purity and confirming successful synthesis.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functionality. Key absorptions include a broad O-H stretching band typically found around 2500-3300 cm⁻¹ and a strong, sharp carbonyl (C=O) stretching peak near 1700 cm⁻¹. The aromatic C-H stretches appear above 3000 cm⁻¹, while the fingerprint region below 1600 cm⁻¹ contains complex bands corresponding to C-C ring vibrations and C-Cl and C-Br stretches.[1][8][9]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) reveals a distinct molecular ion peak. A hallmark of this compound's mass spectrum is the characteristic isotopic pattern resulting from the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio). This creates a unique cluster of peaks for the molecular ion [M]⁺ and key fragments, providing definitive confirmation of the elemental composition.[2][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned ¹H NMR spectrum is not readily found in the initial search, the expected spectrum would show three distinct aromatic proton signals. The chemical shifts and coupling constants of these signals would be influenced by the electronic effects of the three different substituents, allowing for unambiguous assignment of the substitution pattern on the benzene ring. ¹³C NMR would similarly show distinct signals for each of the seven carbon atoms.[11]

Chemical Reactivity and Synthetic Rationale

The synthetic utility of this compound stems from the predictable reactivity conferred by its substituents. Understanding the electronic interplay is crucial for designing effective synthetic strategies.

Electronic Effects and Acidity

The carboxylic acid group is a meta-director and a strong electron-withdrawing group (-I, -M).[12] Both the chlorine and bromine atoms are ortho-, para-directors but are also deactivating due to their strong inductive electron-withdrawing effect (-I), which outweighs their resonance donating effect (+M).[13]

This strong cumulative electron-withdrawing effect from all three substituents increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid. This is because the resulting carboxylate anion is stabilized by the delocalization of the negative charge into the electron-deficient aromatic ring.[4]

Key Reactions
  • Reactions at the Carboxylic Acid: The carboxyl group undergoes typical reactions such as esterification (reaction with an alcohol under acidic conditions), conversion to an acyl chloride (e.g., using thionyl chloride), and amidation. These transformations are fundamental for incorporating the molecule into larger, more complex structures.[14]

  • Electrophilic Aromatic Substitution: Further substitution on the aromatic ring is challenging due to the deactivating nature of the existing groups. However, under forcing conditions, the directing effects of the halogens (ortho, para) would compete with the meta-directing effect of the carboxyl group.

  • Cross-Coupling Reactions: The bromine atom at the 2-position is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds, making it an invaluable synthon in medicinal chemistry.

Synthesis Protocol: Electrophilic Bromination of 2-Chlorobenzoic Acid

A common and industrially relevant method for preparing this compound is the direct electrophilic bromination of 2-chlorobenzoic acid. The challenge in this synthesis is achieving high regioselectivity for the desired 5-bromo isomer. The chloro group directs para, and the carboxylic acid directs meta; both effects guide the incoming electrophile to the C5 position.

The following diagram illustrates the mechanistic pathway for this transformation.

G cluster_mech Mechanism NBS N-Bromosuccinimide (NBS) Br_plus Br⁺ (Electrophile) NBS->Br_plus Protonation H2SO4 H₂SO₄ (cat.) start 2-Chlorobenzoic Acid intermediate Arenium Ion Intermediate (Sigma Complex) start->intermediate Attack by π-electrons product This compound intermediate->product -H⁺ (Deprotonation)

Caption: Mechanism of electrophilic bromination of 2-chlorobenzoic acid.

Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies.[7][15]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chlorobenzoic acid (1 eq.) in concentrated sulfuric acid at room temperature.

  • Bromination: Cool the mixture in an ice bath. Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise, ensuring the reaction temperature is maintained between 25-30°C.[5]

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will cause the crude product to precipitate out of the solution.

  • Isolation and Purification: Collect the white solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield high-purity this compound.[5][7]

Self-Validation: The integrity of the final product must be confirmed by measuring its melting point and comparing it to the literature value, and by using spectroscopic methods (IR, NMR, MS) to confirm its structure and purity.

Applications in Drug Discovery and Development

This compound is not just a laboratory curiosity; it is a commercially significant intermediate, most notably in the synthesis of modern antidiabetic drugs.[16]

Case Study: Synthesis of Dapagliflozin

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), used for the treatment of type 2 diabetes.[3][17] this compound serves as a critical starting material for constructing the C-aryl glucoside core of the drug.

The following workflow outlines its role in the synthesis.

G A This compound B Activation (e.g., to Acyl Chloride) A->B D Friedel-Crafts Acylation B->D C Gluconolactone Derivative C->D E Intermediate Ketone D->E F Reduction & Deprotection Steps E->F G Dapagliflozin (Final API) F->G

Caption: Role of this compound in Dapagliflozin synthesis.

In this pathway, the benzoic acid is first activated and then reacted with a protected gluconolactone derivative via a Friedel-Crafts acylation.[17] The resulting intermediate is then subjected to a series of reduction and deprotection steps to yield the final active pharmaceutical ingredient (API). The high purity of the starting benzoic acid is essential for ensuring the quality and yield of the final drug product.[3][18]

Beyond Dapagliflozin, this compound is also a precursor for other SGLT2 inhibitors like Empagliflozin and serves as a versatile building block for creating new chemical entities in various therapeutic areas, including anti-inflammatory and cardiovascular research.[6][14]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as toxic if swallowed and causes skin and serious eye irritation.[16][19]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a prime example of a strategic molecular building block whose value is derived from a deep understanding of its physical and chemical properties. Its carefully orchestrated arrangement of halogen and carboxyl substituents provides chemists with a versatile tool for constructing complex molecular architectures. Its central role in the synthesis of life-changing medications like Dapagliflozin underscores its importance and guarantees its continued relevance in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to 2-Bromo-5-chlorobenzoic Acid (CAS No. 21739-93-5)

Author: BenchChem Technical Support Team. Date: December 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 2-Bromo-5-chlorobenzoic acid. It is designed to provide not just a compilation of data, but a synthesized narrative that delves into the causality behind experimental choices and the strategic applications of this versatile molecule. The content is structured to deliver field-proven insights and validated protocols, ensuring scientific integrity and immediate applicability in a research and development setting.

Strategic Overview: The Molecular Utility of this compound

This compound is a halogenated aromatic carboxylic acid that holds significant value as a foundational building block in organic synthesis.[1] Its utility is not merely incidental; it is a direct consequence of the specific arrangement of its functional groups on the benzene ring. The molecule features a carboxylic acid, a bromine atom, and a chlorine atom, each offering a distinct handle for chemical manipulation. This strategic trifecta of reactive sites allows for a high degree of regioselectivity in synthetic transformations, making it a prized intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1]

The true power of this molecule lies in the differential reactivity of its functional groups. The carboxylic acid at position 1 provides a nucleophilic and acidic center, ideal for forming amides, esters, or for directing metallation reactions. The bromine atom at the ortho-position (C2) is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile formation of carbon-carbon bonds. The chlorine atom at the meta-position (C5) is less reactive in such couplings, allowing the bromine to be addressed selectively. This chlorine can be retained in the final product to modulate lipophilicity and electronic properties or can be targeted under more forcing conditions for further functionalization. This inherent orthogonality is the cornerstone of its strategic importance in multi-step synthetic campaigns.

Core Physicochemical & Spectroscopic Data

A fundamental understanding of the physical and spectral characteristics of this compound is paramount for its correct identification, handling, and use in quantitative experiments.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 21739-93-5
Molecular Formula C₇H₄BrClO₂[2]
Molecular Weight 235.46 g/mol [2]
Appearance White to off-white or light yellow crystalline powder
Melting Point 153-157 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.
InChIKey RBCPJQQJBAQSOU-UHFFFAOYSA-N[2]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the aromatic protons. In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum will exhibit three distinct signals in the aromatic region (typically δ 7.5-8.0 ppm).

    • One proton will appear as a doublet, corresponding to the proton at C6, coupled to the proton at C4.

    • Another proton will appear as a doublet of doublets, corresponding to the proton at C4, coupled to the protons at C3 and C6.

    • The third aromatic proton at C3 will also appear as a doublet, coupled to the proton at C4.

    • A broad singlet corresponding to the acidic proton of the carboxylic acid group will also be present, typically downfield (>12 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals: one for the carboxyl carbon (δ > 165 ppm) and six for the aromatic carbons, with the carbons bonded to the halogens exhibiting characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch will be prominent around 1700 cm⁻¹. The fingerprint region will contain absorptions for C-Br and C-Cl bonds.

  • Mass Spectrometry (MS): The mass spectrum will display a distinctive isotopic pattern for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, providing a high degree of confidence in its identification.

Validated Synthesis Protocol: Bromination of 2-Chlorobenzoic Acid

While several synthetic routes to this compound exist, a common and reliable laboratory-scale method is the electrophilic bromination of 2-chlorobenzoic acid. This approach is favored for its regioselectivity, driven by the directing effects of the existing substituents. The chloro group is ortho-, para-directing, and the carboxylic acid group is meta-directing; both groups direct the incoming electrophile (bromine) to the C5 position.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Detailed Experimental Methodology

This protocol is adapted from established procedures.

Materials:

  • 2-Chlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Methanol

  • Deionized water

  • Ice

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, carefully add 2-chlorobenzoic acid (e.g., 4.7 g, 0.03 mol) to concentrated sulfuric acid (40 mL) with stirring. Stir the mixture at 30°C until the solid is completely dissolved.

  • Bromination: To the clear solution, add N-bromosuccinimide (5.3 g, 0.03 mol) portion-wise, maintaining the temperature at 30°C.

  • Reaction: Continue stirring the reaction mixture at 30°C for approximately 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing 80 mL of an ice-water slurry. A precipitate will form.

  • Filtration: Collect the crude solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification: Transfer the crude solid to a flask and add a mixture of methanol (24 mL) and water (36 mL). Heat the mixture to 60°C to dissolve the solid, then allow it to cool slowly to room temperature to recrystallize.

  • Final Product: Collect the purified white crystals by vacuum filtration, wash with a cold 40% methanol-water solution, and dry under vacuum at 55°C for 6 hours.

Key Applications in Drug Discovery & Development

The unique structural features of this compound make it a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

Cornerstone Intermediate for SGLT2 Inhibitors

A prominent application of this compound is in the synthesis of SGLT2 (sodium-glucose co-transporter 2) inhibitors, a class of drugs used to treat type 2 diabetes. It is a key building block for blockbuster drugs such as Dapagliflozin and Empagliflozin . In these syntheses, the carboxylic acid is typically used to form an amide bond, while the bromine atom is exploited for a C-C bond-forming cross-coupling reaction to construct the core of the drug molecule.

Suzuki Cross-Coupling Reactions

The bromine at C2 is readily displaced in palladium-catalyzed Suzuki cross-coupling reactions to form biaryl structures, which are common motifs in medicinal chemistry.

Suzuki_Coupling reactant1 This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant1->conditions reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->conditions product 2-Aryl-5-chlorobenzoic acid conditions->product

Caption: Generalized scheme for the Suzuki coupling of this compound.

Causality: The choice of a palladium catalyst with phosphine ligands (e.g., Pd(PPh₃)₄) is critical. The electron-rich, sterically bulky phosphines facilitate the oxidative addition of the palladium(0) into the C-Br bond, which is the rate-limiting step of the catalytic cycle. The base (e.g., K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.

Amide Bond Formation

The carboxylic acid moiety is a versatile handle for constructing amide bonds, a ubiquitous linkage in pharmaceuticals. The reaction typically proceeds via activation of the carboxylic acid, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.

Protocol Insight: The choice of coupling reagent is dictated by the substrate's sensitivity. For complex molecules with sensitive functional groups, milder peptide coupling reagents (e.g., HATU, HOBt/EDC) are employed in the presence of a non-nucleophilic base (e.g., DIPEA) to minimize side reactions and racemization of chiral centers.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Summary: The compound is classified as acutely toxic if swallowed and is very toxic to aquatic life. It can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a strategically important and highly versatile synthetic intermediate. Its value is derived from the orthogonal reactivity of its three functional groups, which allows for selective and controlled transformations. A comprehensive understanding of its physicochemical properties, validated synthetic protocols, and key reaction pathways, as detailed in this guide, empowers researchers and drug development professionals to effectively leverage this molecule in the creation of novel and complex chemical entities. Its established role in the synthesis of leading pharmaceuticals underscores its continued importance in the field of organic chemistry.

References

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, spectroscopic properties, synthesis, and reactivity of 2-Bromo-5-chlorobenzoic acid. It is an essential resource for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the nuanced interplay of the compound's substituents, which dictates its chemical behavior and utility as a key building block. Particular emphasis is placed on its critical role as a precursor in the synthesis of prominent pharmaceuticals, such as SGLT2 inhibitors. The guide integrates field-proven insights with detailed experimental considerations to deliver a self-validating and authoritative resource.

Introduction

This compound is a halogenated aromatic carboxylic acid that has garnered significant attention in synthetic organic chemistry.[1] Its unique substitution pattern, featuring a bromine atom ortho to the carboxylic acid and a chlorine atom in the meta position, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecules.[1][2] This compound is particularly recognized for its role in the development of pharmaceuticals, agrochemicals, and specialty polymers.[2] Its structural features allow for selective chemical modifications, making it a crucial component in modern drug design and materials science.[2] This guide aims to provide a detailed exposition of its molecular architecture and chemical behavior, grounding theoretical principles in practical, experimental context.

Compound Identification and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. This foundational data is critical for laboratory handling, safety, and analytical characterization.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms Benzoic acid, 2-bromo-5-chloro-[3]
CAS Number 21739-93-5[3]
PubChem CID 89027[3]
Molecular Formula C₇H₄BrClO₂[3]
Molecular Weight 235.46 g/mol [3]
Appearance White to off-white or brown powder/crystal[4]
Melting Point 153-157 °C
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[4]

Molecular Structure and Spectroscopic Characterization

The arrangement of atoms and functional groups in this compound is fundamental to its chemical properties. Spectroscopic techniques provide empirical data to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, which is typical for the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak is observed around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.[5][6][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a characteristic molecular ion peak.[8] Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion region will exhibit a complex pattern of peaks. The most abundant isotopic combination will be [C₇H₄⁷⁹Br³⁵ClO₂]⁺. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[9] The fragmentation of this compound is also expected to involve the cleavage of the C-Br and C-Cl bonds.[8][10]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from more readily available precursors. The choice of synthetic pathway is often dictated by factors such as cost, scalability, and the desired purity of the final product.

Synthesis from 2-Chlorobenzoic Acid

A common and regioselective method for the synthesis of this compound involves the direct bromination of 2-chlorobenzoic acid.[11] The directing effects of the substituents on the aromatic ring—the ortho-, para-directing chloro group and the meta-directing carboxylic acid group—synergistically favor the introduction of the bromine atom at the C5 position.[11]

Experimental Protocol: Bromination of 2-Chlorobenzoic Acid[13]

This protocol is based on a representative procedure found in the chemical literature.

Materials:

  • 2-Chlorobenzoic acid

  • Concentrated Sulfuric Acid

  • N-Bromosuccinimide (NBS)

  • Sodium Sulfide (optional, as an inhibitor for isomer formation)

  • Methanol

  • Water

  • Ice

Procedure:

  • In a four-necked flask, add 2-chlorobenzoic acid (0.03 mol) and concentrated sulfuric acid (40 mL). If desired, sodium sulfide (0.012 mol) can be added as an inhibitor.

  • Stir the mixture at 30 °C until the solution becomes clear.

  • Add N-bromosuccinimide (0.03 mol) to the solution.

  • Continue the reaction for 10 minutes at 30 °C.

  • Slowly pour the reaction mixture into an ice-water bath (80 mL) to induce crystallization of the crude product.

  • Collect the crude product by filtration.

  • To purify the product, transfer the filter cake to a flask and add methanol (24 mL) and water (36 mL).

  • Heat the mixture to 60 °C, then allow it to cool naturally while stirring to promote crystallization.

  • Filter the purified product, wash with a 40% aqueous methanol solution (20 mL), and dry at 55 °C for 6 hours to obtain the final product as a white solid.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Bromination Electrophilic Aromatic Bromination 2-Chlorobenzoic_Acid->Bromination NBS_H2SO4 NBS / H₂SO₄ NBS_H2SO4->Bromination Quenching Ice Water Quench & Crystallization Bromination->Quenching Reaction Mixture Filtration1 Filtration Quenching->Filtration1 Crude Solid Recrystallization Recrystallization (MeOH/H₂O) Filtration1->Recrystallization Crude Product Filtration2 Filtration & Drying Recrystallization->Filtration2 Purified Crystals Final_Product This compound Filtration2->Final_Product

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic properties of its three functional groups. The carboxylic acid group is a deactivating, meta-director for electrophilic aromatic substitution. Both the bromine and chlorine atoms are deactivating but ortho-, para-directing. This complex interplay of electronic effects makes the aromatic ring generally electron-deficient and influences the regioselectivity of further reactions.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as esterification and conversion to an acyl chloride. The formation of the acyl chloride, for instance, using thionyl chloride or oxalyl chloride, activates the molecule for subsequent Friedel-Crafts acylation reactions, a key step in the synthesis of certain pharmaceutical intermediates.[12]

Reactions at the Halogenated Aromatic Ring

The halogen atoms on the aromatic ring are sites for various synthetic transformations.

  • Suzuki Coupling: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[13] This allows for the selective introduction of aryl or vinyl groups at the C2 position.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the carboxylic acid group can activate the ring towards nucleophilic attack, allowing for the displacement of the halogen atoms under certain conditions.[11]

Reactivity cluster_COOH Carboxylic Acid Reactions cluster_Ring Aromatic Ring Reactions Molecule This compound Esterification Esterification (R-OH, H⁺) Molecule->Esterification AcylChloride Acyl Chloride Formation (SOCl₂) Molecule->AcylChloride Suzuki Suzuki Coupling (at C-Br) Molecule->Suzuki SNAr Nucleophilic Aromatic Substitution Molecule->SNAr FriedelCrafts Friedel-Crafts Acylation AcylChloride->FriedelCrafts leads to

Applications in Drug Development

This compound is a pivotal intermediate in the pharmaceutical industry, most notably in the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors, a class of drugs used to treat type 2 diabetes.[14]

Precursor to Dapagliflozin and Empagliflozin

This compound is a key starting material for the synthesis of Dapagliflozin and Empagliflozin.[14] The synthesis of these drugs involves a Friedel-Crafts acylation reaction where the acyl chloride of a derivative of this compound reacts with a substituted benzene ring.[12][15] This is followed by a series of steps including reduction and glycosylation to yield the final active pharmaceutical ingredient (API). The high purity of this compound is crucial for ensuring the quality and safety of the final drug product.[14][16]

Conclusion

This compound is a molecule of significant synthetic importance, underscored by its unique structural and electronic properties. This guide has provided a detailed overview of its molecular structure, spectroscopic signature, synthesis, and reactivity. Its role as a key building block in the synthesis of life-saving drugs like Dapagliflozin highlights the critical need for a thorough understanding of its chemistry. The insights and protocols presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their scientific endeavors.

References

An In-Depth Technical Guide to 2-Bromo-5-chlorobenzoic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2-bromo-5-chlorobenzoic acid, a pivotal halogenated aromatic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its precise nomenclature, provides a detailed and rationalized synthetic protocol, and explores its significant role as a versatile building block in the creation of novel therapeutics.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of sound scientific research. This compound is a disubstituted benzoic acid with the chemical formula C₇H₄BrClO₂. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a bromine atom, and a chlorine atom at specific positions.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound [1]. This name unambiguously defines the substitution pattern on the benzoic acid scaffold.

Synonyms and Identifiers

In literature and commercial listings, this compound is known by several synonyms. Recognizing these is crucial for exhaustive literature searches and procurement. Common synonyms include:

  • 5-Bromo-2-chlorobenzoic acid[2][3][4][5]

  • Benzoic acid, 2-bromo-5-chloro-[1]

  • 5-Chloro-2-bromobenzoic acid[6]

  • 6-Bromo-3-chlorobenzoic acid[1][6]

It is important to note that while "5-Bromo-2-chlorobenzoic acid" is a frequently used synonym, the IUPAC convention prioritizes the alphabetical order of the substituents (bromo before chloro), making "this compound" the preferred formal name.

Identifier Value
CAS Number 21739-93-5[1][7]
PubChem CID 89027[1][6]
EC Number 244-559-0[1][7]
Molecular Formula C₇H₄BrClO₂[1][6][8]
Molecular Weight 235.46 g/mol [1][7][8]
InChIKey RBCPJQQJBAQSOU-UHFFFAOYSA-N[1][7]
Appearance White to light yellow or brown powder/crystal[2][6][8]
Melting Point 153-157 °C[7][9]

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The regioselective synthesis of this compound is a key challenge, with the goal of introducing the bromine atom specifically at the C-2 position and the chlorine atom at the C-5 position relative to the carboxylic acid group. One of the most direct and effective methods is the electrophilic bromination of 2-chlorobenzoic acid.

Rationale for the Synthetic Strategy

The chosen protocol leverages the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a meta-director and a deactivating group, while the chlorine atom is an ortho-, para-director and a deactivating group. In the electrophilic bromination of 2-chlorobenzoic acid, the incoming electrophile (Br⁺) is directed to the positions ortho and para to the chlorine atom. The para position (C-5) is sterically more accessible and is favored, leading to the desired product.

Experimental Protocol: Electrophilic Bromination of 2-Chlorobenzoic Acid

This protocol is adapted from established industrial and laboratory procedures.

Materials:

  • 2-Chlorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium sulfide (Na₂S) (optional, as an inhibitor for side reactions)

  • Methanol

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid.

  • Addition of Reactants: To the sulfuric acid, cautiously add 4.7 g (0.03 mol) of 2-chlorobenzoic acid. If desired, 0.936 g (0.012 mol) of sodium sulfide can be added as a catalyst to inhibit the formation of the 4-bromo isomer[10]. Stir the mixture at 30°C for approximately 20 minutes until the solution becomes clear[11].

  • Bromination: Add 5.334 g (0.03 mol) of N-bromosuccinimide (NBS) to the reaction mixture[11]. Continue stirring at 30°C for another 10 minutes[11].

  • Quenching and Crystallization: Slowly pour the reaction mixture into an 80 mL ice-water bath to precipitate the crude product[11].

  • Purification:

    • Collect the crude product by filtration.

    • Transfer the filter cake to a clean flask and add a mixture of 24 mL of methanol and 36 mL of water[11].

    • Heat the suspension to 60°C to dissolve the solid, then allow it to cool naturally while stirring to induce crystallization[11].

    • Filter the purified product, wash it with 20 mL of a 40% aqueous methanol solution, and dry it at 55°C for 6 hours[11]. This process can yield a product with a purity exceeding 99%[12].

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Chlorobenzoic Acid + Conc. H₂SO₄ add_nbs Add NBS at 30°C start->add_nbs Stir until clear react Stir for 10 min add_nbs->react quench Pour into Ice-Water react->quench filter1 Filter Crude Product quench->filter1 recrystallize Recrystallize from Methanol/Water filter1->recrystallize filter2 Filter Purified Product recrystallize->filter2 dry Dry at 55°C filter2->dry product This compound dry->product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a highly valued building block in medicinal chemistry due to its unique electronic and structural properties imparted by the halogen substituents. These properties allow for its versatile use in the synthesis of complex pharmaceutical agents.

Key Intermediate for SGLT2 Inhibitors

A prominent application of this compound is in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes[4][8]. It is a crucial starting material for the synthesis of drugs like Dapagliflozin and Empagliflozin[8][12].

The synthesis of these SGLT2 inhibitors often involves a Friedel-Crafts acylation reaction where this compound is first converted to its acid chloride, which then reacts with a suitable aromatic compound. This is followed by a series of reduction and coupling reactions to construct the final drug molecule.

Role in Agrochemicals and Material Science

Beyond pharmaceuticals, this compound serves as an intermediate in the production of agrochemicals, such as herbicides and pesticides[6]. Its halogenated structure can be leveraged to design molecules with specific biological activities for crop protection. In material science, it is used in the synthesis of specialty polymers and dyes[6].

Illustrative Synthetic Pathway: Empagliflozin

The following diagram illustrates a simplified synthetic pathway for Empagliflozin, highlighting the central role of this compound.

Empagliflozin_Synthesis start This compound step1 Friedel-Crafts Acylation with Anisole start->step1 intermediate1 5-Bromo-2-chlorophenyl- 4-methoxyphenyl-methanone step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 5-Bromo-2-chloro-4'-methoxydiphenylmethane step2->intermediate2 step3 Coupling with Protected Glucose Derivative intermediate2->step3 intermediate3 Key Intermediate step3->intermediate3 step4 Demethylation intermediate3->step4 intermediate4 Key Intermediate step4->intermediate4 step5 Etherification and Deprotection intermediate4->step5 final_product Empagliflozin step5->final_product

Caption: Simplified synthesis of Empagliflozin.

Safety and Handling

This compound is classified as an irritant and is toxic if swallowed[1]. It can cause skin and serious eye irritation, and may cause respiratory irritation[2][5]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its well-defined IUPAC nomenclature and a plethora of synonyms are important for its identification. The synthetic protocol detailed in this guide provides a reliable method for its preparation, with a clear understanding of the underlying chemical principles. Its role as a key intermediate in the synthesis of important pharmaceuticals like SGLT2 inhibitors underscores its value in the ongoing quest for new and effective therapies. Researchers and drug development professionals can leverage the information in this guide to facilitate their work with this versatile and important molecule.

References

Spectral Analysis of 2-Bromo-5-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Imperative

2-Bromo-5-chlorobenzoic acid (CAS No. 21739-93-5) is a halogenated aromatic carboxylic acid of significant interest in the fields of pharmaceutical synthesis and materials science.[1][2] Its utility as a chemical intermediate and building block stems from the specific reactivity conferred by the substituent pattern on the benzene ring. The bromine atom at the 2-position, the chlorine at the 5-position, and the carboxylic acid at the 1-position create a unique electronic and steric environment that dictates its role in complex molecular architectures.

For researchers in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. The subtle difference between isomers, such as the commercially available 5-Bromo-2-chlorobenzoic acid, can lead to vastly different biological activities and reaction outcomes.[3][4] This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize and validate the identity and purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, grounded in fundamental principles, and provide field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

While a definitive experimental NMR spectrum for this compound is not widely available in common spectral databases as of this writing, we can confidently predict the expected ¹H and ¹³C NMR spectra. This prediction is based on established principles of substituent chemical shift (SCS) effects, where the electronic properties of the bromine, chlorine, and carboxylic acid groups influence the magnetic environment of each nucleus in the aromatic ring.[5]

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a characteristic broad singlet at a significantly downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6~ 7.9 - 8.1Doublet (d)J ≈ 2.5 HzOrtho to the electron-withdrawing COOH group and meta to the Cl group.
H-4~ 7.5 - 7.7Doublet of doublets (dd)J ≈ 8.7 Hz, 2.5 HzOrtho to the Cl group and meta to both the Br and COOH groups.
H-3~ 7.4 - 7.6Doublet (d)J ≈ 8.7 HzOrtho to the Br group and meta to the COOH group.
-COOH~ 10 - 13Broad Singlet (br s)N/AHighly deshielded acidic proton, subject to hydrogen bonding and solvent effects.[6]

Disclaimer: These are predicted values based on additive models and data from similar compounds. Actual experimental values may vary.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals: six for the aromatic carbons and one for the carboxylic acid carbon. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~ 165 - 170Typical range for an aromatic carboxylic acid carbon.[7]
C-1~ 133 - 136Quaternary carbon attached to the COOH group.
C-2~ 120 - 123Quaternary carbon attached to the electronegative Br atom.
C-3~ 134 - 137Aromatic CH carbon.
C-4~ 131 - 134Aromatic CH carbon.
C-5~ 130 - 133Quaternary carbon attached to the electronegative Cl atom.
C-6~ 132 - 135Aromatic CH carbon.

Disclaimer: These are predicted values. Quaternary carbon signals (C-1, C-2, C-5) are often of lower intensity.

Experimental Protocol: NMR Spectroscopy

This protocol provides a standardized method for acquiring high-quality NMR spectra of solid aromatic carboxylic acids.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton, which may exchange in other solvents.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer): [5]

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Set the probe temperature to a standard value, typically 25 °C (298 K).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of approximately -2 to 16 ppm.

    • Use a 90° pulse and a relaxation delay of at least 5 seconds to ensure quantitative integration, especially if the carboxyl proton is of interest.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra carefully.

    • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ peak to δ 39.52 ppm.

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Infrared (IR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and a substituted aromatic ring.[8]

Interpretation of the IR Spectrum

The key diagnostic absorptions confirm the presence of the carboxyl and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid (dimer)
~1700Strong, SharpC=O stretchCarboxylic Acid (dimer)
~1600, ~1475MediumC=C stretchAromatic Ring
~1290StrongC-O stretchCarboxylic Acid
~920Broad, MediumO-H bend (out-of-plane)Carboxylic Acid (dimer)
Below 800Medium-StrongC-Cl, C-Br stretchAryl Halides

Source: Data derived from NIST Chemistry WebBook and PubChem.[8][9]

The exceptionally broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption around 1700 cm⁻¹ further confirms this group. The presence of aromatic C=C stretching bands and aryl-halide stretches completes the structural picture.[10]

Experimental Protocol: KBr Pellet Method for FTIR

This method is a classic and robust technique for analyzing solid samples.

  • Materials Preparation:

    • Use spectroscopy-grade Potassium Bromide (KBr). Dry the KBr powder in an oven at ~110°C for at least 2-3 hours to remove absorbed moisture, then store it in a desiccator.[11]

    • Ensure all equipment (agate mortar, pestle, die set) is scrupulously clean and dry.

  • Sample Grinding and Mixing:

    • Place ~1-2 mg of the this compound sample into the agate mortar.

    • Add ~150-200 mg of the dried KBr powder. The sample-to-KBr ratio should be approximately 1:100.[11]

    • Grind the mixture thoroughly for 3-5 minutes until a fine, homogenous powder is obtained. This step is critical to minimize light scattering and produce a high-quality spectrum.

  • Pellet Pressing:

    • Carefully transfer a portion of the powder mixture into the collar of a 13 mm pellet die.

    • Assemble the die and place it in a hydraulic press.

    • If available, connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause cloudy pellets.

    • Slowly apply pressure, increasing to approximately 8-10 tons. Hold the pressure for 2-3 minutes.

  • Data Acquisition:

    • Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet should be obtained.

    • Place the pellet in the spectrometer's sample holder.

    • Acquire a background spectrum with the sample chamber empty.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides two crucial pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that acts as a structural fingerprint.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is distinguished by a complex molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[12] This results in a cluster of peaks for the molecular ion (M⁺) and any fragments containing both halogens.

Table 4: Key Ions in the Mass Spectrum of this compound

m/zIon IdentityDescription
234, 236, 238[M]⁺Molecular ion cluster. The peak at 234 corresponds to [C₇H₄⁷⁹Br³⁵ClO₂]⁺. The relative intensities of the M, M+2, and M+4 peaks confirm the presence of one Br and one Cl atom.
217, 219, 221[M-OH]⁺Loss of a hydroxyl radical (-17 Da).
189, 191, 193[M-COOH]⁺Loss of the carboxyl group (-45 Da), forming the C₆H₃BrCl⁺ fragment.[13]
110[C₆H₃Cl]⁺Loss of Br and COOH.
75[C₆H₃]⁺Benzene ring fragment after loss of all substituents.

Source: Data derived from NIST Chemistry WebBook.[14]

The presence of the molecular ion cluster around m/z 234-238 provides definitive evidence of the compound's molecular formula. The subsequent fragmentation, particularly the loss of the hydroxyl and carboxyl groups, is characteristic of benzoic acids.[13]

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI-MS)

This protocol describes a general procedure for analyzing a solid, thermally stable organic compound via a direct insertion probe.

  • Sample Preparation:

    • Load a small amount of the crystalline sample (typically < 1 mg) into a clean capillary tube.

  • Instrument Setup:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

    • Set the ion source to Electron Ionization (EI) mode.

    • The standard electron energy is 70 eV. This energy is high enough to cause reproducible fragmentation while maximizing ionization efficiency.

    • Set the ion source temperature (e.g., 200-250 °C) to ensure volatilization of the sample without thermal degradation.

  • Data Acquisition:

    • Insert the direct insertion probe into the vacuum interlock.

    • Once the vacuum is restored, slowly advance the probe tip towards the ion source.

    • Begin acquiring mass spectra over a suitable range (e.g., m/z 40-300).

    • Gently heat the probe according to a programmed temperature ramp (e.g., 25°C to 250°C at 20°C/min). This will cause the sample to sublimate directly into the ion source.

    • Monitor the total ion chromatogram (TIC). The signal will increase as the sample volatilizes and then decrease as the sample is consumed.

    • The final spectrum is typically an average of the scans across the chromatographic peak or the background-subtracted spectrum at the peak maximum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. While a predictive model for NMR is necessitated by the current lack of public experimental data, the principles are well-founded. The distinct signatures in IR spectroscopy confirm the essential functional groups, and mass spectrometry provides an unambiguous determination of the molecular weight and a fragmentation pattern consistent with the proposed structure. For any researcher or drug development professional working with this compound, adherence to these rigorous analytical practices is the foundation of scientific integrity and successful synthesis programs.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-5-chlorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility of 2-bromo-5-chlorobenzoic acid in various organic solvents. This document delineates the physicochemical properties of the compound, theoretical underpinnings of solubility, and robust experimental protocols for its quantitative determination. In the absence of extensive published quantitative data for this compound, this guide provides a framework for its determination and leverages data from structurally analogous compounds to inform experimental design and expected outcomes.

Introduction: The Critical Role of Solubility in Scientific Advancement

This compound is a halogenated aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its utility in organic synthesis is largely dictated by its solubility in various organic media, which governs reaction kinetics, product purification, and formulation. A comprehensive understanding of its solubility profile is therefore not merely academic but a cornerstone for process optimization, enabling chemists to make informed decisions on solvent selection for synthesis, crystallization, and formulation.

This guide provides a multi-faceted approach to understanding and determining the solubility of this compound. It begins with an overview of the compound's key physicochemical properties, which are intrinsic determinants of its solubility. Subsequently, it delves into the theoretical framework of solubility, with a focus on the principle of "like dissolves like" and the application of Hansen Solubility Parameters (HSP) as a predictive tool. The core of this guide is dedicated to detailed, field-proven experimental protocols for the quantitative determination of solubility, including gravimetric, UV-Vis spectroscopic, and titrimetric methods. Finally, it presents available qualitative solubility information for the target compound and quantitative data for structurally similar benzoic acids to provide a practical frame of reference.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Understanding these characteristics is the first step in predicting and experimentally determining its solubility in various solvents.

PropertyValueSource
Chemical Formula C₇H₄BrClO₂[2]
Molecular Weight 235.46 g/mol [2]
Melting Point 153-157 °C[3]
Appearance White to light yellow powder/crystal[4]
pKa ~2.48 (Predicted)[5]
Structure

The presence of a carboxylic acid group confers polar characteristics and the capacity for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens). The aromatic ring is nonpolar, while the bromine and chlorine substituents add to the molecular weight and introduce polarity through their electronegativity. The interplay of these features—the polar carboxylic acid, the nonpolar aromatic ring, and the polar halogen substituents—results in a molecule with a nuanced solubility profile, exhibiting an affinity for a range of organic solvents.

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental qualitative guideline in solubility prediction. It suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this means:

  • Polar Solvents: Protic polar solvents, such as alcohols (e.g., methanol, ethanol), are expected to be effective at dissolving this compound. This is due to their ability to engage in hydrogen bonding with the carboxylic acid group and dipole-dipole interactions with the C-Br and C-Cl bonds. Aprotic polar solvents like acetone, ethyl acetate, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) can also act as good solvents through dipole-dipole interactions and by accepting hydrogen bonds.

  • Nonpolar Solvents: Nonpolar solvents, such as heptane and toluene, are generally expected to be poorer solvents for this compound. While the benzene ring of this compound has a nonpolar character that can interact favorably with these solvents through London dispersion forces, the polar carboxylic acid and halogen groups will have unfavorable interactions, limiting solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

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Ra=4(δDsoluteδDsolvent)2+(δPsoluteδPsolvent)2+(δHsoluteδHsolvent)2Ra = \sqrt{4(\delta D{solute} - \delta D_{solvent})^2 + (\delta P_{solute} - \delta P_{solvent})^2 + (\delta H_{solute} - \delta H_{solvent})^2}Ra=4(δDsolute​−δDsolvent​)2+(δPsolute​−δPsolvent​)2+(δHsolute​−δHsolvent​)2​

Experimental Determination of Solubility

The following section provides detailed protocols for three common and reliable methods for determining the solubility of a solid compound in an organic solvent. The choice of method depends on the properties of the solute and solvent, the required accuracy, and the available equipment.

General Workflow for Solubility Determination

The experimental determination of solubility generally follows a consistent workflow, irrespective of the specific analytical technique employed for quantification.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Quantification cluster_calc Calculation prep1 Add excess this compound to the organic solvent in a sealed vial. prep2 Equilibrate the mixture at a constant temperature with agitation (e.g., shaker, stirrer). prep1->prep2 Ensure equilibrium is reached (typically 24-48 hours). sep1 Allow the undissolved solid to settle. prep2->sep1 sep2 Separate the saturated supernatant from the solid residue (filtration or centrifugation). sep1->sep2 analysis1 Accurately withdraw an aliquot of the clear supernatant. sep2->analysis1 analysis2 If necessary, dilute the aliquot with a suitable solvent. analysis1->analysis2 analysis3 Determine the concentration of the solute in the (diluted) aliquot using an appropriate analytical method. analysis2->analysis3 calc1 Calculate the concentration of the saturated solution, accounting for any dilution. analysis3->calc1 calc2 Express solubility in desired units (e.g., g/100 mL, mol/L). calc1->calc2

Caption: General workflow for the experimental determination of solubility.

Gravimetric Method

This classic and straightforward method relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Protocol:

  • Preparation of Saturated Solution: Add an excess of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed, pre-weighed vial.

  • Equilibration: Place the vial in a constant temperature shaker bath for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle. Carefully transfer a known volume (e.g., 5 mL) of the clear supernatant to a pre-weighed, dry evaporating dish using a volumetric pipette.

  • Solvent Evaporation: Gently evaporate the solvent in a fume hood, followed by drying the residue in a vacuum oven at a temperature below the melting point of the solute until a constant weight is achieved.

  • Calculation:

    • Mass of dissolved solute = (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

    • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of supernatant taken) * 100

Causality Behind Experimental Choices:

  • Excess Solute: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.

  • Sealed Vial: Prevents solvent evaporation during equilibration, which would alter the concentration.

  • Drying to Constant Weight: Guarantees that all the solvent has been removed and only the solute mass is being measured.

UV-Vis Spectroscopic Method

This method is suitable if the solute has a distinct UV-Vis absorbance profile in the chosen solvent and follows the Beer-Lambert law.

Protocol:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions to create a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

    • After phase separation, carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Solubility (mol/L or g/L) = Concentration of diluted sample * Dilution factor

Causality Behind Experimental Choices:

  • Calibration Curve: Essential for converting the measured absorbance of the unknown sample into a concentration.

  • λmax: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

  • Dilution: Saturated solutions often have high concentrations that result in absorbances outside the linear range of the spectrophotometer. Dilution is necessary for accurate quantification.

Titrimetric Method

Given that this compound is a carboxylic acid, its concentration in a saturated solution can be determined by titration with a standardized strong base.

Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution in the organic solvent as previously described.

  • Titration:

    • Accurately transfer a known volume of the clear supernatant to an Erlenmeyer flask.

    • Add a few drops of a suitable indicator (e.g., phenolphthalein, depending on the solvent system).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH in a suitable solvent) until the endpoint is reached (persistent color change).

  • Calculation:

    • Use the stoichiometry of the acid-base reaction (1:1 for a monoprotic acid) and the volume and concentration of the titrant to calculate the moles of the acid in the aliquot.

    • Solubility (mol/L) = (Moles of base used) / (Volume of supernatant titrated in L)

Causality Behind Experimental Choices:

  • Standardized Base: The concentration of the titrant must be accurately known to allow for a precise calculation of the analyte's concentration.

  • Indicator: Provides a clear visual indication of the equivalence point of the titration. In some non-aqueous systems, a potentiometric titration may be more accurate.

  • Solvent for Titrant: The base should be dissolved in a solvent that is miscible with the solvent used for the saturated solution to ensure a homogeneous titration medium.

Solubility Profile of this compound and Related Compounds

While specific quantitative solubility data for this compound is not abundant in publicly available literature, qualitative information and data for structurally similar compounds can provide valuable insights.

Qualitative Solubility of this compound

Several sources indicate that this compound is readily soluble in many organic solvents but has low solubility in water.

SolventTypeReported Solubility
WaterPolar ProticInsoluble[5]
EthanolPolar ProticSoluble
MethanolPolar ProticSoluble
DichloromethanePolar AproticSoluble
AcetonePolar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[]
Quantitative Solubility of Structurally Similar Compounds

To provide a quantitative frame of reference, the following table presents solubility data for 2-bromobenzoic acid and 3-chlorobenzoic acid in various organic solvents. It is important to note that while these compounds are structurally similar, the presence and position of the halogen substituents will influence the solubility, and these values should be considered as estimates for this compound.

CompoundSolventTemperature (°C)Solubility ( g/100 mL)Source
2-Bromobenzoic AcidEthanol (95%)Room Temp.10[7]
2-Bromobenzoic AcidHot Water-Slightly Soluble[8]
3-Chlorobenzoic AcidCold Water-~0.035[9]
3-Chlorobenzoic AcidHot Water-More Soluble[9]
3-Chlorobenzoic AcidBenzene-Slightly Soluble[9]
3-Chlorobenzoic AcidAlcohol-Slightly Soluble[9]
3-Chlorobenzoic AcidEther-Slightly Soluble[9]

Based on this data, it can be inferred that this compound will likely exhibit good solubility in polar protic solvents like ethanol and limited solubility in water. Its solubility in other organic solvents will be a function of the solvent's polarity and hydrogen bonding capabilities.

Logical Framework for Solvent Selection in Research and Development

The selection of an appropriate solvent is a critical decision at various stages of research and development, from initial synthesis to final formulation. The solubility of this compound directly impacts these processes.

G cluster_solubility Solubility Profile cluster_stages Research & Development Stages solubility Understanding the solubility of This compound synthesis Chemical Synthesis solubility->synthesis informs solvent choice for optimal reaction conditions and reactant solubility. purification Purification (Crystallization) solubility->purification enables selection of a solvent system with temperature-dependent solubility for efficient crystallization. formulation Formulation solubility->formulation is crucial for developing stable and effective drug delivery systems.

Caption: Logical relationships between solubility and key R&D stages.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing its physicochemical properties, theoretical underpinnings, and detailed experimental protocols for its determination. While quantitative data for the target compound remains sparse, the provided methodologies and comparative data for structurally similar compounds offer a robust framework for researchers to conduct their own solubility studies. A thorough understanding and experimental determination of solubility are indispensable for the effective utilization of this compound in synthetic chemistry, process development, and pharmaceutical sciences.

References

2-Bromo-5-chlorobenzoic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chlorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 21739-93-5), a key intermediate in pharmaceutical and fine chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to explore the underlying molecular principles governing these critical physical properties. We delve into the structural and intermolecular forces that define the compound's thermal behavior and present standardized, field-proven protocols for its empirical determination. The guide is structured to provide both theoretical grounding and practical, actionable methodologies, ensuring a thorough understanding for both process development and quality control applications.

Core Physicochemical and Structural Data

This compound is a disubstituted aromatic carboxylic acid. Its physical state and thermal transition points are direct consequences of its molecular structure. The key quantitative data are summarized below.

PropertyValueSource(s)
CAS Number 21739-93-5[1]
Molecular Formula C₇H₄BrClO₂[2]
Molecular Weight 235.46 g/mol [1]
Appearance Solid, crystalline powder
Melting Point 153-157 °C[1]
Boiling Point Not experimentally determined; estimated >300 °C[3][4]

Theoretical Framework: The Molecular Basis for Thermal Properties

The melting and boiling points of a compound are not arbitrary numbers; they are macroscopic manifestations of its molecular structure and the collective strength of intermolecular forces. For this compound, several factors are paramount.

Intermolecular Forces

The energy required to transition from a solid to a liquid (melting) or a liquid to a gas (boiling) is primarily used to overcome the forces attracting adjacent molecules. The stronger these forces, the higher the transition temperatures.[7][8]

  • Hydrogen Bonding: This is the most significant intermolecular force for this molecule. The carboxylic acid functional group (-COOH) is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). In the solid state, molecules of this compound typically form stable, hydrogen-bonded dimers, which dramatically increases the energy needed to break apart the crystal lattice, resulting in a high melting point.

  • Dipole-Dipole Interactions: The carbon-halogen (C-Br and C-Cl) and carbon-oxygen bonds are polar, creating a net molecular dipole moment. These permanent dipoles cause electrostatic attraction between neighboring molecules, contributing to the overall cohesive energy of the solid and liquid phases.

  • Van der Waals Forces (London Dispersion Forces): These forces, arising from temporary fluctuations in electron density, are present in all molecules. For this compound, with its relatively large electron cloud (contributed by the benzene ring and heavy halogen atoms), these forces are substantial and increase with molecular size.[7][9]

G cluster_0 Molecule A cluster_1 Molecule B A_COOH COOH A_Ring Aromatic Ring (C-Br, C-Cl dipoles) B_COOH COOH A_COOH->B_COOH Hydrogen Bonding (Strong) B_Ring Aromatic Ring (C-Br, C-Cl dipoles) A_Ring->B_Ring Dipole-Dipole & Van der Waals (Moderate)

Caption: Intermolecular forces in this compound.

Structural Factors
  • Molecular Weight: Larger molecules possess more electrons and a greater surface area, leading to stronger Van der Waals forces and consequently higher melting and boiling points compared to smaller, analogous molecules.[10]

  • Molecular Symmetry and Packing: The melting point is highly dependent on how efficiently molecules can pack into a crystal lattice.[9] The planar nature of the benzene ring allows for efficient stacking. The substitution pattern of the bromo, chloro, and carboxylic acid groups influences the overall symmetry, which in turn affects the lattice energy and melting point. A more ordered and tightly packed solid requires more energy to disrupt.

Experimental Determination Protocols

The trustworthiness of physical data relies on robust and reproducible experimental methods. The melting point, in particular, serves as a critical indicator of purity.[11]

Protocol for Melting Point Determination (Capillary Method)

This method provides a sharp, observable transition and is the standard for crystalline organic solids. The observation of a melting point range that is both depressed and broadened is a strong indicator of the presence of impurities.[12][13]

Methodology:

  • Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.

  • Capillary Loading: Take a glass capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount of solid enters the tube.

  • Sample Packing: Invert the tube and tap the sealed end gently on a hard surface to pack the powder tightly into the bottom. Repeat until a column of 2-3 mm of packed solid is achieved.[10][14]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus. If using an oil bath, attach the capillary to a thermometer with a small rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[10][14]

  • Heating and Observation:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., to ~135 °C).

    • Reduce the heating rate to a slow, controlled 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[11]

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the last crystal of the solid melts completely.[14]

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample of this compound, this range should be narrow and fall within the literature value of 153-157 °C.

G A Prepare Fine Powder B Load Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Heat to ~135°C C->D E Slow Heat (1-2°C/min) D->E F Record T₁ (First Liquid) E->F G Record T₂ (All Liquid) F->G H Report Range T₁ - T₂ G->H

Caption: Workflow for capillary melting point determination.

Considerations for Boiling Point Determination

Direct boiling point measurement at atmospheric pressure is generally not recommended for this compound due to the high temperatures involved and the risk of thermal decomposition. Should a value be required, vacuum distillation would be the appropriate technique. This involves reducing the pressure of the system, which lowers the temperature at which the compound boils, thereby mitigating the risk of decomposition. The boiling point at the reduced pressure can then be extrapolated to atmospheric pressure using a nomograph.

Conclusion

The melting point of this compound, reliably determined to be in the range of 153-157 °C, is a direct consequence of its molecular structure. Potent hydrogen bonding via the carboxylic acid moiety, supplemented by dipole-dipole and significant Van der Waals forces, creates a stable crystal lattice requiring substantial thermal energy to disrupt. While its boiling point is not experimentally established, it is presumed to be high, necessitating specialized techniques like vacuum distillation for any empirical measurement. The protocols and theoretical background provided herein offer a robust framework for the accurate characterization and confident use of this compound in advanced scientific applications.

References

A Comprehensive Safety and Handling Guide for 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 2-Bromo-5-chlorobenzoic Acid

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. However, its utility is accompanied by a significant hazard profile that necessitates careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a comprehensive overview of its potential risks.

It is crucial to note that different suppliers may emphasize different aspects of the hazard profile, leading to variations in the primary signal word and pictograms on the label. Therefore, a holistic understanding of all potential hazards is essential.

The compound is most acutely classified as Toxic if swallowed (Acute Toxicity, Oral, Category 3), warranting a "Danger" signal word and the skull and crossbones pictogram.[1][2][3] Concurrently, it is also recognized as a skin and eye irritant and may cause respiratory irritation, which corresponds to a "Warning" signal word.[4][5]

GHS Classification Summary
Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral3H301: Toxic if swallowedDanger💀
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic lifeWarning🌳

Toxicological Data and Exposure Routes

A thorough understanding of the toxicological properties of this compound is fundamental to implementing effective safety measures. The primary routes of exposure in a laboratory setting are ingestion, skin contact, eye contact, and inhalation of dust particles.

Quantitative Toxicological Data

While comprehensive toxicological data is not available, the following has been reported:

MetricValueSpeciesSource
LD50 (Oral)300 - 2000 mg/kgRat[6]

The lack of extensive toxicological data underscores the importance of treating this compound with a high degree of caution.[7][8]

Health Effects of Exposure
  • Ingestion: Accidental ingestion can be toxic, and immediate medical attention is required.[2][3]

  • Skin Contact: Causes skin irritation.[4][5] Prolonged or repeated exposure can lead to dermatitis.

  • Eye Contact: Causes serious eye irritation, which can result in redness, pain, and blurred vision.[4][5]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation, leading to coughing and shortness of breath.[4][5]

It is important to note that no occupational exposure limits (OELs) have been established for this compound.[2][6][7][8] Therefore, exposure should be minimized to the lowest achievable level.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when handling this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is highly recommended, especially when handling powders or generating dust.[7][8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4][6][7][8] A face shield should be worn when there is a risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[4][6][7] Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-retardant lab coat should be worn to protect against accidental skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[6][7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Dispensing: When weighing or transferring the solid, do so in a fume hood to minimize the inhalation of dust. Use a spatula or other appropriate tool to avoid direct contact.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn. Clean all equipment and the work area to prevent cross-contamination.

Storage Requirements
  • Container: Store in a tightly closed container to prevent moisture absorption and contamination.[4][8]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[4][7][8]

  • Incompatibilities: Store separately from strong oxidizing agents.[2][6]

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, a calm and methodical response is critical. The following protocols outline the immediate actions to be taken in case of exposure or a spill.

First-Aid Measures

Diagram: First-Aid Response Workflow

FirstAidResponse cluster_exposure Exposure Event cluster_actions Immediate Actions Ingestion Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Ingestion->Seek_Medical_Attention Do NOT induce vomiting Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Rinse_Skin Rinse Skin with Water for 15 minutes Skin_Contact->Rinse_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water for 15 minutes Eye_Contact->Rinse_Eyes Move_to_Fresh_Air->Seek_Medical_Attention If breathing is difficult Rinse_Skin->Seek_Medical_Attention If irritation persists Rinse_Eyes->Seek_Medical_Attention Remove contact lenses if present

Caption: Workflow for first-aid response to different exposure routes.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][4][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Fire-Fighting Measures

This compound is a combustible solid.

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[4]

  • Unsuitable Extinguishing Media: Avoid using a direct stream of water, as it may create dust clouds.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[7][9]

Accidental Release Measures

Diagram: Spill Cleanup Protocol

SpillCleanup Start Spill Occurs Evacuate Evacuate and Ventilate Area Start->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill Don_PPE->Contain Collect Collect with an inert absorbent material Contain->Collect Dispose Place in a sealed container for disposal Collect->Dispose Clean Clean the area Dispose->Clean End Spill Managed Clean->End

Caption: Step-by-step protocol for managing a spill of this compound.

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the area and ensure adequate ventilation.[4][7]

  • Don PPE: Before attempting to clean up the spill, don the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: Prevent the spill from spreading and entering drains or waterways.[4][7]

  • Cleanup: Carefully sweep or scoop up the spilled solid, avoiding the creation of dust.[2][4] Place the material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular FormulaC₇H₄BrClO₂
Molecular Weight235.46 g/mol [1][4][10]
AppearanceWhite to beige solid[4][6]
Melting Point153-157 °C[10]
SolubilityLow water solubility[2]

Stability and Reactivity

  • Chemical Stability: Stable under normal laboratory conditions.[4][6]

  • Conditions to Avoid: Avoid exposure to moisture, direct sunlight, and high temperatures.[4]

  • Incompatible Materials: Strong oxidizing agents.[2][6]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[7][9]

References

An In-depth Technical Guide to the Hazards and Toxicity of 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive toxicological and hazard assessment of 2-Bromo-5-chlorobenzoic acid (CAS No: 21739-92-4), a halogenated aromatic carboxylic acid commonly used as an intermediate in chemical synthesis. This document is intended for researchers, chemists, and professionals in the drug development and chemical manufacturing sectors. It synthesizes available data from safety data sheets and chemical databases to offer insights into its human health and environmental hazards, safe handling protocols, and the scientific rationale behind its toxicological profile.

Introduction and Physicochemical Profile

This compound is a disubstituted benzoic acid derivative. Its chemical structure, featuring a carboxylic acid group and two different halogen atoms (bromine and chlorine) on the aromatic ring, makes it a versatile building block in organic synthesis. However, these same structural features are key determinants of its toxicological properties. The acidic nature of the carboxyl group, combined with the electron-withdrawing and lipophilic characteristics of the halogens, suggests a potential for biological interaction and cellular disruption.

Before assessing its toxicity, it is crucial to understand its fundamental properties, which are summarized below.

PropertyValueSource
Chemical Formula C₇H₄BrClO₂[1][2]
Molecular Weight 235.46 g/mol [3]
CAS Number 21739-92-4 (for 5-Bromo-2-chlorobenzoic acid isomer)[1]
Appearance White to off-white crystalline powder[3]
Melting Point 154-156 °C

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical substances. For this compound, the classification is largely consistent across multiple sources, pointing to its primary hazards as an irritant. However, notable discrepancies exist regarding its acute oral and environmental toxicity, which warrants careful consideration by the user.

Hazard ClassGHS PictogramSignal WordHazard Statement CodeHazard StatementData Consensus
Skin Corrosion/Irritation GHS07 (Exclamation Mark)WarningH315Causes skin irritationHigh [3][4][5]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)WarningH319Causes serious eye irritationHigh [3][4][5]
STOT - Single Exposure GHS07 (Exclamation Mark)WarningH335May cause respiratory irritationHigh [1][3][5]
Acute Toxicity, Oral GHS06 (Skull and Crossbones)DangerH301Toxic if swallowedVariable [6][7]
GHS07 (Exclamation Mark)WarningH302Harmful if swallowedVariable
Hazardous to the Aquatic Environment GHS09 (Environment)WarningH400 / H411Very toxic to aquatic life / Toxic to aquatic life with long lasting effectsVariable [6][7][8]

Expert Insight: The variability in acute oral toxicity classification (Category 3 vs. Category 4) is significant. Category 3 ("Toxic") implies a higher degree of hazard than Category 4 ("Harmful"). One safety data sheet reports an oral LD50 in rats of 300-2000 mg/kg, which straddles the boundary and aligns with a Category 4 classification[9]. Conversely, aggregated notifications to the European Chemicals Agency (ECHA) lean towards the more severe Category 3 classification[6]. This discrepancy may arise from different testing conditions, impurities, or data interpretations. For researchers, the most prudent approach is to adopt the more conservative classification (Category 3) for risk assessment and handling procedures. Similarly, conflicting reports on environmental hazards necessitate treating the compound as hazardous to aquatic life until definitive data becomes available[3][6][8].

Toxicological Profile

The toxicological properties of this compound have not been fully investigated[8][9]. The available data primarily focuses on its acute irritant effects.

Acute Toxicity
  • Oral: As discussed, the classification varies from "Toxic if swallowed" (H301) to "Harmful if swallowed" (H302)[6]. Ingestion is expected to cause irritation to the gastrointestinal tract.

  • Dermal: No quantitative data (LD50) is available. However, based on its classification as a skin irritant, systemic absorption through the skin should be considered a potential route of exposure.

  • Inhalation: Classified as causing respiratory tract irritation (H335)[3]. Inhalation of dust may lead to coughing, shortness of breath, and irritation of the nose and throat.

Skin and Eye Irritation

The compound is consistently classified as causing skin irritation (H315) and serious eye irritation (H319)[2][3][4].

  • Mechanistic Insight: The irritant nature of this compound is multifactorial. The carboxylic acid functional group can disrupt the pH of skin and mucosal surfaces, leading to chemical irritation. Furthermore, the lipophilicity imparted by the halogen atoms can facilitate penetration into the lipid bilayers of cell membranes, causing further damage and eliciting an inflammatory response.

Data Gaps: Mutagenicity, Carcinogenicity, and Reproductive Toxicity

Crucially, there is no available data regarding the germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound[8][9].

  • Significance for Drug Development Professionals: This data gap is a critical consideration. Many halogenated aromatic compounds are known to be "structural alerts" for mutagenicity, as they can be metabolized into reactive electrophilic species that bind to DNA. Without definitive data from a validated assay (e.g., an Ames test), this compound should be handled with a high degree of caution, assuming it has the potential for such effects. Any drug candidate programs utilizing this intermediate would require a full toxicological workup.

Experimental Workflow and Protocols

To address the existing data gaps and confirm classifications, a structured experimental approach is necessary. The diagram below illustrates a typical workflow for assessing the toxicological hazards of a chemical intermediate like this compound.

G cluster_0 Phase 1: In Silico & Literature Review cluster_1 Phase 2: In Vitro Testing (Non-Animal) cluster_2 Phase 3: In Vivo Testing (If Required) A Literature Search & SDS Review B QSAR Modeling (Toxicity Prediction) A->B Inform predictions D Reconstructed Human Epidermis (OECD 439) - Skin Irritation A->D Confirm existing data G Aquatic Toxicity (OECD 203) Fish, Acute Toxicity Test A->G Address conflicting data C Ames Test (OECD 471) Mutagenicity B->C Prioritize testing F Acute Oral Toxicity (OECD 423) LD50 Determination C->F If positive or regulatory need H Final Hazard Classification & Risk Assessment C->H E Bovine Corneal Opacity (OECD 437) - Eye Irritation D->E E->H F->H G->H

Caption: Toxicological Hazard Assessment Workflow for a Chemical Intermediate.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This protocol provides a validated, non-animal method to assess the skin irritation potential of a chemical.

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model. The subsequent reduction in cell viability, measured by the enzymatic conversion of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] into a blue formazan salt, is used to predict irritation potential.

Methodology:

  • Model Preparation: Reconstituted RhE tissue inserts are pre-incubated in maintenance medium for 24 hours at 37°C, 5% CO₂.

  • Controls:

    • Negative Control (NC): Phosphate-Buffered Saline (PBS). Applied to tissues to determine the baseline viability (100%).

    • Positive Control (PC): 5% Sodium Dodecyl Sulfate (SDS). A known irritant used to confirm the model responds appropriately.

  • Test Substance Application:

    • Remove tissues from the incubator. Moisten the surface with PBS.

    • Apply 25 mg of solid this compound evenly onto the tissue surface.

    • Expose the tissues to the test substance for 60 minutes at room temperature.

  • Rinsing: After exposure, thoroughly rinse the tissue surface with PBS to remove all residual test chemical.

  • Post-Exposure Incubation: Transfer the rinsed tissues to fresh maintenance medium and incubate for 42 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Transfer tissues to a 24-well plate containing MTT medium (1 mg/mL).

    • Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to a purple-blue formazan precipitate.

  • Formazan Extraction: Transfer the tissues to a tube containing isopropanol. Extract the formazan for at least 2 hours with gentle shaking.

  • Quantification: Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).

  • Data Interpretation:

    • Calculate the percentage cell viability for the test substance relative to the negative control: (% Viability) = (OD_test / OD_NC) * 100.

    • Classification: If the mean % viability is ≤ 50%, the substance is classified as a skin irritant (Category 2).

Trustworthiness through Self-Validation: This protocol is considered self-validating. A valid test requires the negative control to show high viability and the positive control to fall within a statistically defined range of irritation (e.g., <40% viability), confirming the tissue model's integrity and responsiveness.

Safe Handling and Exposure Controls

Given the known irritant properties and unknown long-term effects, stringent safety measures are mandatory.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust[8]. Use local exhaust ventilation where appropriate. Ensure safety showers and eyewash stations are readily accessible[5].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use[2].

    • Eye/Face Protection: Use chemical safety goggles or a face shield[3][10].

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing[4].

    • Respiratory Protection: If a fume hood is not available or if dust levels are high, use a NIOSH/MSHA-approved particulate respirator (e.g., N95)[5].

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[3].

    • Skin Contact: Immediately wash the affected area gently with plenty of soap and water. If skin irritation persists, get medical advice[3][4].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and seek medical attention[2][3].

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice[3].

Conclusion

This compound is a chemical intermediate with well-defined irritant properties affecting the skin, eyes, and respiratory tract. Significant data gaps exist for chronic toxicity endpoints such as mutagenicity and carcinogenicity, which necessitates handling it with a high degree of caution. Furthermore, conflicting data on its acute oral and environmental toxicity require a conservative approach to risk assessment. Professionals in research and drug development must adhere to stringent engineering controls and PPE protocols and should consider the need for further toxicological testing depending on the application and scale of use.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 2-bromo-5-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] We will delve into the nuanced interplay of the carboxyl, bromo, and chloro substituents that govern its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reactions of the carboxylic acid moiety. This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of this compound

This compound is a halogenated aromatic carboxylic acid of significant interest in modern organic synthesis.[3] Its utility stems from the differential reactivity of the bromo and chloro substituents, and the presence of the carboxylic acid group, which can be leveraged for a variety of chemical modifications.[4] This compound serves as a critical building block for a range of complex molecules, most notably in the synthesis of the SGLT2 inhibitor Dapagliflozin, a widely used anti-diabetic drug.[5] Understanding the distinct reactivity of each functional group is paramount for designing efficient and selective synthetic routes.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₇H₄BrClO₂[6]
Molecular Weight 235.46 g/mol [7]
CAS Number 21739-93-5[7]
Appearance White to off-white crystalline solid[2]
Melting Point 153-157 °C[7]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane.[2]
pKa (No data available from searches)
¹H NMR (Available)[8]
¹³C NMR (Available)[9]
Mass Spectrum (Available)[6][9]
IR Spectrum (Available)[9]

Core Reactivity Profile: A Tale of Three Functional Groups

The reactivity of this compound is dictated by the electronic and steric effects of its three functional groups: the electron-withdrawing carboxylic acid and chloro groups, and the bromo group. The interplay of these substituents creates a nuanced reactivity landscape that can be exploited for selective chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is a cornerstone of modern synthetic chemistry.[10] In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective coupling at the more reactive C-Br position.[11] This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition of the palladium(0) catalyst.[10]

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle 2-Bromo-5-chlorobenzoic_acid This compound Oxidative_Addition Oxidative Addition 2-Bromo-5-chlorobenzoic_acid->Oxidative_Addition Arylboronic_acid Ar-B(OH)₂ Transmetalation Transmetalation Arylboronic_acid->Transmetalation Pd(0) Pd(0)L₂ Pd(0)->Oxidative_Addition Pd(II)_complex1 Ar-Pd(II)-Br(L)₂ Oxidative_Addition->Pd(II)_complex1 Pd(II)_complex2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Pd(II)_complex2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Product 5-Chloro-2-arylbenzoic Acid Reductive_Elimination->Product Pd(II)_complex1->Transmetalation Pd(II)_complex2->Reductive_Elimination Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Generalized workflow for the selective Suzuki-Miyaura coupling of this compound.

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DMF/H₂O).[11]

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring of this compound is electron-deficient due to the presence of the electron-withdrawing carboxylic acid and chloro groups. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the activating groups.[12][13] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[14] The relative reactivity of the bromo and chloro substituents as leaving groups in SNAr is an important consideration. Generally, the more electronegative halogen (chlorine) is a poorer leaving group than bromine. However, the rate-determining step in SNAr is often the initial nucleophilic attack, which is favored at the most electrophilic carbon.[15] The precise regioselectivity will depend on the specific nucleophile and reaction conditions.

SNAr_Mechanism Reactant This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer_Complex Addition Nucleophile Nu⁻ Nucleophile->Meisenheimer_Complex Product Substituted Benzoic Acid Meisenheimer_Complex->Product Elimination Leaving_Group Br⁻ or Cl⁻ Meisenheimer_Complex->Leaving_Group

Caption: Simplified mechanism of nucleophilic aromatic substitution on this compound.

This is a representative protocol and will require adaptation for different nucleophiles.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol) (1.1 - 2.0 eq.) and a base if necessary (e.g., K₂CO₃, Et₃N).

  • Reaction: Heat the mixture to an appropriate temperature (can range from room temperature to >100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water or an acidic aqueous solution to precipitate the product or facilitate extraction.

  • Purification: Collect the solid product by filtration or extract the aqueous layer with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound undergoes typical reactions of this functional group, including esterification, amidation, and reduction.

Esterification is a fundamental transformation, often employed to protect the carboxylic acid or to modify the solubility and pharmacokinetic properties of a molecule.[16]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol), which serves as both the reactant and the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester, which can be further purified by distillation or chromatography if necessary.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[17][18]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[19]

  • Skin Protection: Wear protective gloves and a lab coat.[19]

  • Respiratory Protection: Avoid breathing dust. Use in a well-ventilated area or with a respirator if dust is generated.[17][19]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[17][18] Protect from moisture.[17]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[19]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its reactivity is characterized by the selective transformations of its bromo, chloro, and carboxylic acid functionalities. A thorough understanding of its reactivity profile, as outlined in this guide, is crucial for the efficient and strategic design of synthetic routes to a wide range of important molecules in the pharmaceutical and agrochemical industries.

References

An In-Depth Technical Guide to 2-Bromo-5-chlorobenzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorobenzoic acid, a halogenated aromatic carboxylic acid, is a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid group flanked by a bromine and a chlorine atom at positions 2 and 5 respectively, imparts distinct reactivity that makes it an invaluable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its historical context, a detailed exploration of its synthetic methodologies, and an in-depth look at its significant applications, particularly in the pharmaceutical industry. While a singular "discovery" of this compound is not documented, its history is intrinsically linked to the development of fundamental reactions in organic chemistry that enabled the synthesis of such polysubstituted aromatic systems.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValueReference
CAS Number 21739-93-5[1]
Molecular Formula C₇H₄BrClO₂[2]
Molecular Weight 235.46 g/mol
Appearance White to off-white crystalline solid[3]
Melting Point 154-156 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum provides key information about the aromatic protons.[2]

  • ¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the aromatic C-H and C-X (halogen) bonds.[4]

Historical Context: The Dawn of Aromatic Chemistry and Halogenation

The story of this compound is not one of a single moment of discovery, but rather an outcome of the systematic development of synthetic methodologies in organic chemistry. Its existence is a testament to the pioneering work on electrophilic aromatic substitution and the manipulation of aromatic systems.

The late 19th and early 20th centuries witnessed the birth of key reactions that laid the groundwork for the synthesis of complex aromatic compounds.[5] The ability to introduce halogens and other functional groups onto a benzene ring with regiocontrol was a significant breakthrough.

Foundational Reactions in Halogenated Benzoic Acid Synthesis

Several named reactions are of historical and practical importance in the synthesis of halogenated benzoic acids and their precursors. Understanding their development provides a logical framework for the evolution of synthetic routes to molecules like this compound.

  • Sandmeyer Reaction (1884): Discovered by Traugott Sandmeyer, this reaction provides a method to replace a diazonium salt group (derived from an amino group) with a halide, cyanide, or other nucleophiles, using a copper(I) salt as a catalyst.[5] This became a cornerstone for introducing halogens at specific positions on an aromatic ring that might be difficult to achieve through direct halogenation.

  • Gattermann Reaction (1890): Ludwig Gattermann modified the Sandmeyer reaction, demonstrating that copper powder could be used instead of a cuprous salt, broadening the scope and utility of diazotization-substitution sequences.[6]

  • Ullmann Reaction (1901): Fritz Ullmann's discovery of the copper-catalyzed coupling of two aryl halides was a pivotal moment in the formation of biaryl linkages and later adapted for C-O and C-N bond formation.[1] While not directly a halogenation reaction, it expanded the toolkit for constructing complex aromatic molecules from halogenated precursors.

These reactions, coupled with the growing understanding of electrophilic aromatic substitution, provided chemists with the means to systematically build molecules with specific substitution patterns, paving the way for the eventual synthesis of this compound.

Figure 1: Logical relationship of foundational concepts leading to the synthesis of complex aromatic compounds like this compound.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale of production, and purity requirements.

Route 1: Electrophilic Bromination of 2-Chlorobenzoic Acid

This is a common and direct approach that leverages the principles of electrophilic aromatic substitution. The chloro and carboxyl groups are both deactivating, but the chloro group is ortho, para-directing, while the carboxyl group is meta-directing. The bromine is directed to the position para to the chlorine atom and meta to the carboxylic acid group.

Figure 2: Workflow for the synthesis of this compound via electrophilic bromination.

Experimental Protocol: [3]

  • Reaction Setup: In a four-necked flask, add 2-chlorobenzoic acid (0.03 mol), concentrated sulfuric acid (40 mL), and sodium sulfide (0.012 mol).

  • Stirring: Stir the mixture at 30 °C for 20 minutes until the solution is clear.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (0.03 mol) to the reaction mixture.

  • Reaction: Continue the reaction at 30 °C for 10 minutes.

  • Work-up: Slowly pour the reaction mixture into an 80 mL ice-water bath to induce crystallization of the crude product.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from a mixture of methanol and water (e.g., 24 mL methanol and 36 mL water) by heating to 60 °C, followed by natural cooling and stirring to promote crystallization.

  • Isolation: Filter the purified product, wash with a 40% aqueous methanol solution, and dry at 55 °C for 6 hours.

This method can achieve yields of around 85%.[3]

Route 2: Oxidation of 5-Bromo-2-chlorotoluene

This approach involves the oxidation of the methyl group of 5-bromo-2-chlorotoluene to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used for this transformation.

Experimental Protocol (Adapted from a similar oxidation): [7][8]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a stirrer, place potassium permanganate (3.8 moles), water (7 L), and 5-bromo-2-chlorotoluene (1.6 moles).

  • Heating: Slowly heat the mixture to boiling with continuous stirring. The reaction is complete when the purple color of the permanganate disappears (typically 3-4 hours).

  • Removal of Unreacted Starting Material: If necessary, distill off any unreacted 5-bromo-2-chlorotoluene with water.

  • Filtration: While the mixture is still hot, filter it with suction to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation of the Product: Combine the filtrates and concentrate the solution. While still hot, cautiously acidify with concentrated hydrochloric acid with constant agitation.

  • Purification: Cool the mixture to allow the this compound to precipitate. Filter the white solid, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like toluene.

This method can provide good yields, often in the range of 76-78% based on the amount of oxidized starting material.[7]

Route 3: From 5-Bromo-2-aminobenzoic Acid via Diazotization-Chlorination (Sandmeyer-type Reaction)

This synthetic pathway is particularly useful for achieving high regioselectivity and is suitable for industrial-scale production.[9][10][11][12] It involves the conversion of an amino group to a diazonium salt, which is then substituted by a chlorine atom.

Experimental Protocol (General procedure): [10]

  • Diazotization: Add the starting material, a 5-bromo-2-aminobenzoic acid derivative (e.g., the ethyl ester), to a solution of hydrochloric acid. Cool the mixture (typically to -5 to 10 °C) and add a solution of sodium nitrite dropwise while maintaining the low temperature. Stir for a short period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of a copper(I) chloride in hydrochloric acid. Add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas will be evolved.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the final product.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with water, and dried.

This multi-step process can achieve high overall yields (around 89.8%) and purity (99.6%).[10]

Comparative Analysis of Synthetic Routes
Synthetic RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Electrophilic Bromination 2-Chlorobenzoic AcidNBS, H₂SO₄~85%[3]Direct, one-pot synthesis.Potential for isomeric impurities.
Oxidation 5-Bromo-2-chlorotolueneKMnO₄~76-78%[7]Utilizes a readily available starting material.Use of a strong, potentially hazardous oxidizing agent; requires careful temperature control.
Diazotization-Chlorination 5-Bromo-2-aminobenzoic Acid derivativeNaNO₂, HCl, CuCl~89.8%[10]High regioselectivity and purity; suitable for large-scale production.Multi-step process; involves handling of potentially unstable diazonium salts.
From Salicylic Acid Salicylic AcidBromine, Chlorinating agent>90% (chlorination step)[6]Inexpensive starting material; novel route.Requires high temperatures for chlorination; may use environmentally unfavorable reagents.[6]

Applications in Drug Development and Beyond

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules, most notably in the development of pharmaceuticals.

Key Intermediate in the Synthesis of SGLT2 Inhibitors

One of the most significant applications of this compound is as a starting material for the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[12][13] These drugs, such as Dapagliflozin, are a class of oral anti-diabetic medications that work by inhibiting the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels. The synthesis of these complex molecules often involves a Friedel-Crafts acylation reaction utilizing a derivative of this compound.

Figure 3: Major application areas of this compound.

Other Applications

Beyond its role in anti-diabetic drug synthesis, this compound and its derivatives are utilized in:

  • Agrochemicals: It serves as a precursor for the synthesis of certain herbicides and pesticides.

  • Material Science: It can be incorporated into specialty polymers and resins to enhance their thermal stability and chemical resistance.

Conclusion

This compound stands as a testament to the power and elegance of synthetic organic chemistry. While its "discovery" was more of an evolutionary process than a singular event, its importance in modern chemical synthesis is undeniable. The various synthetic routes, from classical electrophilic aromatic substitution to more complex multi-step sequences, offer flexibility to chemists in research and industrial settings. Its critical role as a building block for life-changing medications like SGLT2 inhibitors highlights the profound impact that such a seemingly simple molecule can have on human health. As synthetic methodologies continue to evolve, the utility and applications of this compound are poised to expand even further.

References

The Synthetic Versatility of 2-Bromo-5-chlorobenzoic Acid: A Technical Guide to Core Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-5-chlorobenzoic acid has emerged as a cornerstone scaffold in modern synthetic chemistry, prized for its differentiated reactivity and strategic importance as a building block for high-value compounds. Its unique substitution pattern—a carboxylic acid for derivatization, a reactive bromine atom for cross-coupling, and a stabilizing chlorine atom—offers a versatile platform for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the key derivatives accessible from this starting material, targeting researchers, chemists, and process development scientists. We will dissect the core synthetic transformations, including amide bond formations, palladium-catalyzed cross-coupling reactions, and the multi-step synthesis of critical pharmaceutical intermediates. Each section combines detailed, field-tested protocols with a discussion of the underlying chemical principles that govern experimental choices, ensuring both practical utility and a deeper mechanistic understanding.

Introduction: The Strategic Value of this compound

This compound is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The bromine atom at the 2-position is sterically accessible and highly susceptible to palladium-catalyzed cross-coupling reactions, providing a reliable handle for carbon-carbon and carbon-nitrogen bond formation. The chlorine atom at the 5-position modulates the electronic properties of the ring and offers an additional site for potential, albeit less reactive, modification. The carboxylic acid group is a versatile functional handle, readily converted into esters, amides, or acyl chlorides, opening a vast landscape of synthetic possibilities.

This guide focuses on four principal classes of derivatives that highlight the synthetic utility of this scaffold:

  • Amide Derivatives via direct coupling of the carboxylic acid.

  • N-Aryl and N-Alkyl Derivatives via Buchwald-Hartwig amination.

  • Biaryl Derivatives via Suzuki-Miyaura cross-coupling.

  • Diaryl-methane Scaffolds , exemplified by the synthesis of a key intermediate for the SGLT2 inhibitor, Dapagliflozin.[2]

We will now proceed to a detailed examination of the synthesis of these core derivatives.

Key Derivative Synthesis and Protocols

Amide Derivatives via HATU-Mediated Coupling

The direct formation of an amide bond from the carboxylic acid is one of the most fundamental transformations of this compound. While numerous coupling agents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has become a reagent of choice due to its high efficiency, rapid reaction times, and ability to minimize side reactions, particularly for sterically demanding or electronically challenging substrates.[3][4]

Causality of Experimental Choices:

  • Coupling Reagent (HATU): HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. This intermediate is more susceptible to nucleophilic attack by an amine than the parent carboxylic acid, and the HOAt byproduct is a poor nucleophile, preventing unwanted side reactions.[5]

  • Base (DIPEA): A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is essential. Its role is to deprotonate the carboxylic acid to form the carboxylate anion, which initiates the reaction with HATU.[6] Its steric bulk prevents it from competing with the primary or secondary amine as a nucleophile.[4]

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and intermediates, facilitating a homogeneous reaction environment.[3]

Experimental Protocol: Synthesis of 2-Bromo-5-chloro-N-benzylbenzamide

  • Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (2.35 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add 40 mL of anhydrous DMF and stir until all solids have dissolved.

  • Base Addition: Add DIPEA (3.87 mL, 22.0 mmol, 2.2 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (4.18 g, 11.0 mmol, 1.1 equiv.) in a single portion. Stir the mixture for 15 minutes at room temperature to allow for the formation of the active ester.

  • Nucleophile Addition: Slowly add benzylamine (1.20 mL, 11.0 mmol, 1.1 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with 1N HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure amide derivative.

N-Aryl and N-Alkyl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This reaction is instrumental for synthesizing aryl amines from aryl halides and has revolutionized drug discovery. The C-Br bond at the 2-position of the this compound scaffold is an ideal electrophilic partner for this transformation. For this reaction, the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic reaction conditions.

Causality of Experimental Choices:

  • Catalyst System (Palladium Pre-catalyst and Ligand): The choice of ligand is critical and dictates the scope and efficiency of the reaction.[8]

    • For primary amines and electron-rich anilines: Sterically hindered biarylphosphine ligands like XPhos or RuPhos are highly effective. They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step and facilitates the challenging reductive elimination.

    • For secondary amines: Bidentate phosphine ligands like BINAP or dppf are often suitable.

  • Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active palladium-amido complex that precedes reductive elimination.[9] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for substrates with base-sensitive functional groups.

  • Solvent (Toluene): Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions as it is non-coordinating and has a suitable boiling point for reactions that require heating.

Experimental Protocol: Synthesis of Methyl 5-chloro-2-(phenylamino)benzoate

This protocol assumes the starting material is the methyl ester, which can be easily prepared from the carboxylic acid using standard methods (e.g., SOCl₂ in methanol).

  • Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%), RuPhos (187 mg, 0.4 mmol, 8 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equiv.).

  • Reactant Addition: Add methyl 2-bromo-5-chlorobenzoate (1.25 g, 5.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent and Nucleophile Addition: Add 25 mL of anhydrous toluene, followed by aniline (0.55 mL, 6.0 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-aryl product.

Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed cross-coupling method for C-C bond formation.[10] It allows for the coupling of the C-Br bond of the this compound scaffold with a variety of organoboron reagents, typically arylboronic acids or their esters, to generate biaryl structures. These structures are prevalent in pharmaceuticals and advanced materials.

Causality of Experimental Choices:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst that is effective for a wide range of Suzuki couplings. It serves as a source of the active Pd(0) species required for the catalytic cycle.[10] For more challenging couplings, catalyst systems involving palladium(II) sources like Pd(OAc)₂ with specialized phosphine ligands (e.g., SPhos) can offer higher turnover numbers.[11]

  • Base (K₂CO₃ or K₃PO₄): An aqueous base is crucial for the transmetalation step. The base activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group from boron to the palladium center.[12]

  • Solvent System (Dioxane/Water): A biphasic solvent system is often employed. The organic solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF) dissolves the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and the boronic acid, bringing all components into proximity for reaction at the interface.[13]

Experimental Protocol: Synthesis of 2'-Bromo-4'-chloro-[1,1'-biphenyl]-2-carboxylic acid

  • Preparation: In a round-bottom flask, combine this compound (2.35 g, 10.0 mmol, 1.0 equiv.), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (578 mg, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (50 mL).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to 80-90 °C under an inert atmosphere and stir vigorously for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with 100 mL of water. Acidify the aqueous solution to pH ~2 with 2N HCl, which will precipitate the carboxylic acid product.

  • Purification: Filter the precipitate and wash thoroughly with water. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure biaryl derivative.

Diaryl-methane Scaffolds: Synthesis of a Dapagliflozin Intermediate

A prominent application of this compound is in the synthesis of SGLT2 inhibitors like Dapagliflozin. A key intermediate is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Its synthesis involves a two-step sequence starting from this compound: Friedel-Crafts acylation followed by reduction of the resulting ketone.[14] "One-pot" procedures have been developed to streamline this process.[15]

Causality of Experimental Choices:

  • Acyl Chloride Formation: The carboxylic acid is first converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and efficient method to activate the carboxyl group for the subsequent Friedel-Crafts reaction.[16][17]

  • Friedel-Crafts Acylation: This classic C-C bond-forming reaction involves the acylation of an electron-rich aromatic ring (phenetole) with the generated acyl chloride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), is required to activate the acyl chloride by coordinating to the carbonyl oxygen, making the carbonyl carbon highly electrophilic.[18][19] The reaction is directed para to the activating ethoxy group on phenetole.

  • Ketone Reduction: The resulting diaryl ketone is reduced to the methylene bridge. While various reducing agents can be used, a common and effective method for this specific substrate is ionic hydrogenation using triethylsilane (Et₃SiH) in the presence of a Lewis acid like TiCl₄ or BF₃·OEt₂. This method is chemoselective for the benzylic ketone and avoids reduction of the aromatic rings.[14][18]

Experimental Protocol: One-Pot Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • Step 1: Acyl Chloride Formation.

    • In a dry, three-necked flask under nitrogen, suspend this compound (23.5 g, 100 mmol, 1.0 equiv.) in 150 mL of anhydrous dichloromethane.

    • Add a catalytic amount of DMF (0.2 mL).

    • Cool the suspension to 0 °C and slowly add oxalyl chloride (9.6 mL, 110 mmol, 1.1 equiv.).

    • Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases and a clear solution is formed. The resulting solution of 2-bromo-5-chlorobenzoyl chloride is used directly in the next step.[16]

  • Step 2: Friedel-Crafts Acylation.

    • In a separate dry flask under nitrogen, dissolve phenetole (12.2 g, 100 mmol, 1.0 equiv.) in 100 mL of anhydrous dichloromethane.

    • Cool this solution to 0 °C.

    • Slowly add anhydrous aluminum chloride (14.7 g, 110 mmol, 1.1 equiv.) portion-wise, keeping the temperature below 5 °C.

    • Add the previously prepared acyl chloride solution dropwise to the phenetole-AlCl₃ mixture over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction at 0-5 °C for an additional 1-2 hours. Monitor by TLC.

  • Step 3: Ketone Reduction.

    • Cool the reaction mixture to -10 °C.

    • Slowly and cautiously add triethylsilane (24.0 mL, 150 mmol, 1.5 equiv.).

    • Add titanium tetrachloride (13.7 mL, 125 mmol, 1.25 equiv.) dropwise, ensuring the internal temperature does not exceed 0 °C.

    • After addition, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by pouring it slowly into a mixture of ice and 2N HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by crystallization from methanol or ethanol.[14]

Data Presentation and Workflow Visualization

Table 1: Summary of Key Derivatives and Synthetic Methods
Derivative ClassKey ReactionReagents & CatalystsTypical Yield RangeKey Application
AmidesAmide CouplingHATU, DIPEA, Amine75-95%Bioisosteres, Scaffolds
N-Aryl/Alkyl AminesBuchwald-HartwigPd₂(dba)₃, RuPhos, NaOtBu70-90%Medicinal Chemistry Building Blocks
BiarylsSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Arylboronic Acid80-95%Pharmaceuticals, Materials Science
Diaryl-methanesFriedel-Crafts / ReductionSOCl₂, AlCl₃, Et₃SiH, TiCl₄60-80% (2 steps)Dapagliflozin Synthesis
Diagrams of Synthetic Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate the logical flow of the synthetic transformations and the core catalytic cycles.

Amide_Synthesis_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Start This compound ActiveEster OAt-Active Ester Start->ActiveEster HATU, DIPEA in DMF Product Amide Derivative ActiveEster->Product Nucleophilic Attack Amine R-NH₂ Amine->Product caption Workflow for HATU-mediated amide synthesis.

Caption: Workflow for HATU-mediated amide synthesis.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂, Base) Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration caption Simplified catalytic cycle for Suzuki-Miyaura coupling.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Dapagliflozin_Intermediate_Workflow Start This compound AcylChloride 2-Bromo-5-chlorobenzoyl Chloride Start->AcylChloride SOCl₂ or (COCl)₂ Ketone (2-Bromo-5-chlorophenyl) (4-ethoxyphenyl)methanone AcylChloride->Ketone Friedel-Crafts Acylation (Phenetole, AlCl₃) Product 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene Ketone->Product Ionic Hydrogenation (Et₃SiH, TiCl₄) caption Synthetic route to a key Dapagliflozin intermediate.

Caption: Synthetic route to a key Dapagliflozin intermediate.

Conclusion

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic intermediates. The differentiated reactivity of its functional groups enables chemists to access a diverse array of complex molecules through well-established and reliable synthetic methodologies. From the fundamental formation of amides to the sophisticated construction of biaryl and diaryl-methane frameworks via palladium catalysis and Friedel-Crafts chemistry, this scaffold provides a robust entry point for innovation in pharmaceutical and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently leverage the full synthetic potential of this valuable building block in their own research and development endeavors.

References

A Researcher's Guide to Sourcing High-Purity 2-Bromo-5-chlorobenzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and quality assessment of high-purity 2-Bromo-5-chlorobenzoic acid. As a critical starting material in the synthesis of numerous active pharmaceutical ingredients (APIs), the purity and characterization of this compound are paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide offers a comprehensive overview of commercial suppliers, quality control methodologies, and the regulatory landscape pertinent to this essential chemical intermediate.

The Critical Role of this compound in Modern Drug Discovery

This compound (CAS No. 21739-93-5) is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its unique substitution pattern makes it a key intermediate in the synthesis of a variety of pharmaceuticals, most notably in the development of anti-inflammatory and analgesic drugs.[1] A prominent example of its application is in the synthesis of Dapagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[3] The journey from this starting material to a life-saving medication underscores the necessity of sourcing high-purity grades, as any impurities can carry through the synthetic route, potentially leading to adverse effects or reduced efficacy of the final API.[4]

The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and performance of pharmaceutical products.[4] Regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH) have established stringent guidelines for the quality control of starting materials to mitigate these risks.[3] Therefore, a thorough understanding of supplier qualifications and in-house quality verification is not just a matter of good science, but a regulatory imperative.

Comparative Analysis of Commercial Suppliers

Selecting a reliable supplier for this compound is a critical first step in the drug development pipeline. The following table provides a comparative overview of several commercial suppliers, with a focus on purity specifications and the analytical techniques they employ for quality control. It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch to verify its suitability for their specific application.

SupplierStated PurityAnalytical Method(s) CitedAvailability of CoA
Sigma-Aldrich ≥96%Not specified on product page, but CoAs are available.Yes, lot-specific CoAs are available online.[5]
Chem-Impex ≥96% (GC)Gas Chromatography (GC)Yes, available upon request.[1]
TCI America >98.0% (GC)Gas Chromatography (GC)Yes, available through distributors.[6][7]
Loba Chemie 98.0% to 102.0% (by titration)Titration, with specifications for impurities like 2-chlorobenzoic acid.Yes, available online.[8]
SynThink Research Chemicals High purityProvides a comprehensive data package including ¹H-NMR, Mass Spec, HPLC, IR, and TGA with their products.Yes, a full Certificate of Analysis is provided.[9]
SD Fine-Chem Min. 98% (By HPLC area Normalization)High-Performance Liquid Chromatography (HPLC)Information available upon request.
BLD Pharm Information available upon requestProvides NMR, HPLC, LC-MS, UPLC & more.Yes, documentation is available.[10]

In-House Quality Verification: A Protocol for Purity Determination by HPLC

While suppliers provide a Certificate of Analysis, it is a crucial aspect of Good Manufacturing Practice (GMP) to perform in-house verification of the purity of critical starting materials. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[11] Below is a detailed, step-by-step methodology for the purity analysis of this compound.

Experimental Protocol: HPLC Purity Assay

Objective: To determine the purity of a this compound sample and to identify and quantify any potential impurities.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatible methods)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Acidify the aqueous portion with a small amount of phosphoric acid (e.g., 0.1%) to suppress the ionization of the carboxylic acid group, which ensures good peak shape.[11][12] For mass spectrometry detection, use formic acid as the modifier.[12]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask.

    • This will serve as the standard solution for peak identification and quantification.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in the mobile phase in a 100 mL volumetric flask.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or a wavelength determined by UV scan of the standard)

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution and record the chromatogram.

    • Identify the main peak in the sample chromatogram corresponding to this compound.

    • Identify any impurity peaks. Potential impurities could include starting materials like 2-chlorobenzoic acid or isomers such as 4-bromo-2-chlorobenzoic acid.[8][13]

  • Purity Calculation:

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Causality in Experimental Choices:

  • Reverse-Phase HPLC: This is the method of choice for separating non-polar to moderately polar compounds like this compound. The C18 stationary phase provides excellent retention and resolution.

  • Acidified Mobile Phase: The addition of an acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group of the analyte. In its neutral form, the compound interacts more consistently with the non-polar stationary phase, resulting in a sharp, symmetrical peak.

  • UV Detection: The aromatic nature of this compound allows for sensitive detection using a UV detector.

Workflow Visualization

HPLC_Purity_Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Mobile_Phase Prepare Mobile Phase (Acetonitrile/Water/Acid) Prep_Standard Prepare Standard Solution Prep_Mobile_Phase->Prep_Standard Prep_Sample Prepare Sample Solution Prep_Mobile_Phase->Prep_Sample HPLC_System HPLC System Setup (Column, Flow Rate, Detector) Inject_Standard Inject Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Record_Chromatogram Record Chromatograms Inject_Sample->Record_Chromatogram Identify_Peaks Identify Main & Impurity Peaks Record_Chromatogram->Identify_Peaks Calculate_Purity Calculate % Purity Identify_Peaks->Calculate_Purity

Caption: Workflow for HPLC purity analysis of this compound.

The Impact of Purity on Drug Synthesis: The Case of Dapagliflozin

The synthesis of Dapagliflozin provides a compelling case study on the importance of starting material purity. This compound is a key precursor in the multi-step synthesis of this SGLT2 inhibitor.[3] The initial steps often involve the conversion of the carboxylic acid to an acid chloride, followed by a Friedel-Crafts acylation. Any impurities present in the starting this compound can lead to the formation of undesired side products, which can be difficult and costly to remove in subsequent steps.

For instance, the presence of isomeric impurities, such as 4-bromo-2-chlorobenzoic acid, could lead to the formation of a positional isomer of Dapagliflozin, which would have different pharmacological and toxicological properties.[13] The presence of unreacted starting materials like 2-chlorobenzoic acid could also result in the formation of byproducts that complicate the purification of the desired intermediate.[8] Therefore, ensuring the high purity of the initial this compound is a critical risk mitigation strategy in the overall drug manufacturing process.

Logical Relationship Diagram

Purity_Impact cluster_input Starting Material Quality cluster_process Drug Synthesis Process cluster_output Final Product & Outcomes High_Purity High-Purity This compound Synthesis Multi-step Synthesis (e.g., for Dapagliflozin) High_Purity->Synthesis Low_Purity Low-Purity This compound (with impurities) Low_Purity->Synthesis Pure_API Pure API (e.g., Dapagliflozin) Synthesis->Pure_API Leads to Impure_API Impure API with Side Products/Isomers Synthesis->Impure_API Leads to High_Yield High Yield & Simplified Purification Pure_API->High_Yield Low_Yield Low Yield & Complex Purification Impure_API->Low_Yield Safety_Efficacy Ensured Safety & Efficacy High_Yield->Safety_Efficacy Safety_Risk Potential Safety Risks & Reduced Efficacy Low_Yield->Safety_Risk

References

Methodological & Application

Synthesis of 5-Bromo-2-chlorobenzoic Acid: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-chlorobenzoic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including several modern antidiabetic drugs.[1][2] Its specific substitution pattern is crucial for the efficacy of these therapeutics.[3] This document provides a comprehensive guide to the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and address critical safety and troubleshooting considerations.

Mechanistic Insights: The Rationale Behind the Synthesis

The synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid is a classic example of electrophilic aromatic substitution. The key to this transformation is achieving high regioselectivity to ensure the bromine atom is introduced at the C5 position.[3]

The Role of Substituents in Directing Bromination

The starting material, 2-chlorobenzoic acid, possesses two substituents on the aromatic ring: a chloro group and a carboxylic acid group. These groups exert opposing directing effects:

  • Chloro Group (-Cl): The chlorine atom is an ortho-, para-director.[3] Although it is an electron-withdrawing group by induction, it can donate a lone pair of electrons through resonance, stabilizing the intermediate carbocation (arenium ion) when the electrophile attacks the ortho or para positions.

  • Carboxylic Acid Group (-COOH): This is a meta-directing and deactivating group.[4] It strongly withdraws electron density from the aromatic ring, making it less reactive towards electrophiles.[4][5]

The desired 5-bromo position is para to the chloro group and meta to the carboxylic acid group. This alignment of directing effects is the primary reason for the high regioselectivity of this reaction.[3]

The Reaction Environment: Overcoming Deactivation

The presence of the electron-withdrawing carboxylic acid and chloro groups deactivates the aromatic ring, making electrophilic substitution challenging under mild conditions. To overcome this, the reaction is typically carried out in a strong acidic medium, such as concentrated sulfuric acid, using a potent brominating agent like N-bromosuccinimide (NBS).[6] The sulfuric acid serves two main purposes:

  • Solvent: It provides a highly polar medium to dissolve the reactants.

  • Activating Agent: It protonates the brominating agent, generating a more potent electrophile.[7][8]

Experimental Protocol

This protocol is based on established methods for the highly selective synthesis of 5-bromo-2-chlorobenzoic acid.[9][10][11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chlorobenzoic Acid≥98%e.g., Sigma-Aldrich, Fisher ScientificStarting material.[12]
N-Bromosuccinimide (NBS)≥98%e.g., Sigma-Aldrich, Acros OrganicsBrominating agent.[10]
Concentrated Sulfuric Acid95-98%e.g., Fisher Scientific, VWRSolvent and catalyst.
Sodium SulfideAnhydrouse.g., Sigma-AldrichOptional catalyst to inhibit side-products.[10][11]
MethanolACS Gradee.g., Fisher ScientificFor recrystallization.
Deionized WaterIn-house
IceIn-house
Equipment
EquipmentPurpose
Four-necked round-bottom flaskReaction vessel
Mechanical stirrerTo ensure homogenous mixing
ThermometerTo monitor reaction temperature
Dropping funnelFor controlled addition of reagents
Ice bathFor temperature control
Buchner funnel and filter flaskFor product isolation
Beakers and Erlenmeyer flasksGeneral laboratory use
Magnetic stirrer with hotplateFor recrystallization
Fume hoodEssential for safety
Visualizing the Workflow

The following diagram outlines the key stages of the synthesis process.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Charge 2-chlorobenzoic acid and sulfuric acid B Cool to 0-5 °C A->B C Add NBS portion-wise B->C D Stir at controlled temperature C->D E Pour reaction mixture onto ice D->E Reaction complete F Filter the precipitate E->F G Wash with cold water F->G H Recrystallize from aqueous methanol G->H Crude product I Dry the final product H->I

Caption: Experimental workflow for the synthesis of 5-bromo-2-chlorobenzoic acid.

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a 250 mL four-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Charge the flask with 2-chlorobenzoic acid (4.7 g, 0.03 mol) and concentrated sulfuric acid (40 mL).[9]

  • Cooling: Begin stirring the mixture and cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • Addition of Brominating Agent: Once the desired temperature is reached, slowly add N-bromosuccinimide (5.34 g, 0.03 mol) in small portions over 20-30 minutes, ensuring the temperature does not exceed 10 °C.[9] For enhanced selectivity, a catalytic amount of sodium sulfide (e.g., 0.94 g, 0.012 mol) can be added to the sulfuric acid mixture before the NBS addition to inhibit the formation of the 4-bromo isomer.[9][10]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 10-60 minutes).[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 80 mL of an ice-water slurry with vigorous stirring.[9] A white precipitate of the crude product will form.

  • Filtration: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove residual sulfuric acid.

  • Purification: Transfer the crude product to a beaker. For recrystallization, add a mixture of methanol and water (e.g., 24 mL methanol and 36 mL water) and heat to 60 °C with stirring until the solid dissolves.[9] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.

  • Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold 40% aqueous methanol, and dry under vacuum at 55 °C for 6 hours.[9]

Results and Discussion

Expected Outcome

Following this protocol should yield 5-bromo-2-chlorobenzoic acid as a white solid.[9]

ParameterExpected ValueSource
Yield 85-90%[9][10]
Purity (HPLC) >99.5%[10]
Melting Point 154-156 °C[4][13]
Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]

Troubleshooting
IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; loss of product during work-up or recrystallization.Monitor reaction to completion (TLC/HPLC). Ensure efficient precipitation and careful handling during filtration and recrystallization.
High Impurity Levels Reaction temperature too high, leading to side products (e.g., 4-bromo isomer).Maintain strict temperature control during NBS addition. Consider using a catalyst like sodium sulfide to improve selectivity.[10][11]
Product is an oil or fails to crystallize Impurities present; incorrect solvent ratio for recrystallization.Wash the crude product thoroughly. Optimize the methanol/water ratio for recrystallization.

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2-Chlorobenzoic Acid: Causes skin and serious eye irritation.[12][15][16] Avoid contact with skin and eyes and do not breathe dust.[15]

  • 5-Bromo-2-chlorobenzoic Acid: Causes skin and serious eye irritation.[7][17][18] May cause respiratory irritation.[7][18] Handle with care, avoiding dust formation.[17]

  • N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. Handle with care.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution, always adding acid to water, never the reverse.

  • Bromine (if used as an alternative): Highly toxic, corrosive, and volatile.[3][19][20] Fatal if inhaled and causes severe skin burns and eye damage.[3][19][20] Extreme caution is required.

Always wear:

  • Safety goggles or a face shield.[15][18]

  • Chemical-resistant gloves.[15][18]

  • A lab coat.[15][18]

Ensure that a safety shower and eyewash station are readily accessible.[18]

Conclusion

The synthesis of 5-bromo-2-chlorobenzoic acid via electrophilic bromination of 2-chlorobenzoic acid is a robust and scalable process. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines presented, researchers can confidently and efficiently produce this vital pharmaceutical intermediate with high yield and purity.

References

Application Notes and Protocols: A One-Pot Synthesis Method for 5-Bromo-2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2-chlorobenzoic acid is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are instrumental in the management of type 2 diabetes.[1][2][3] This application note details a highly efficient and regioselective one-pot synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid. The described protocol leverages an N-bromosuccinimide (NBS) in a sulfuric acid system, incorporating a sulfur-based catalyst to inhibit the formation of isomeric impurities.[4][5] This method offers significant advantages in terms of operational simplicity, high yield, and product purity, making it amenable to both laboratory-scale synthesis and industrial production.

Introduction: The Significance of 5-Bromo-2-Chlorobenzoic Acid and the Merits of One-Pot Synthesis

5-Bromo-2-chlorobenzoic acid serves as a critical building block in organic and medicinal chemistry.[2][6] Its specific substitution pattern is essential for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs).[2] The burgeoning demand for drugs like Dapagliflozin has propelled the need for scalable and cost-effective synthetic routes to this key intermediate.[1][2]

Traditional multi-step syntheses often suffer from drawbacks such as high costs, the use of hazardous reagents, and the generation of significant waste streams.[3][7] One-pot syntheses, by contrast, offer a more streamlined and sustainable approach by minimizing intermediate isolation and purification steps, thereby reducing solvent consumption and improving overall efficiency.[8] The protocol outlined herein focuses on a one-pot electrophilic bromination of 2-chlorobenzoic acid, a method that has been refined to achieve high regioselectivity and yield.[6]

Reaction Mechanism and the Role of the Catalyst

The core of this synthesis is the electrophilic aromatic substitution of 2-chlorobenzoic acid with N-bromosuccinimide (NBS) in a concentrated sulfuric acid medium.[6] The chloro and carboxylic acid groups are both deactivating and ortho-, para-directing. However, the steric hindrance from the ortho-chloro group and the meta-directing influence of the carboxyl group under strongly acidic conditions favor bromination at the C5 position, which is para to the chlorine atom and meta to the carboxyl group.[6]

A key innovation in this protocol is the addition of a sulfur-containing catalyst, such as sodium sulfide, which acts as an inhibitor to the formation of the primary isomeric impurity, 4-bromo-2-chlorobenzoic acid.[4][5] While the precise mechanism of inhibition is still under investigation, it is postulated that the catalyst may modulate the reactivity of the brominating species or interact with the substrate to enhance the selectivity for the desired C5 bromination.

Figure 1. Simplified workflow of the one-pot synthesis.

Experimental Protocol
Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
2-Chlorobenzoic AcidC₇H₅ClO₂156.57≥99%Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥99%Sigma-Aldrich
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Fisher Scientific
Sodium SulfideNa₂S78.04≥98%Acros Organics
MethanolCH₃OH32.04ACS GradeVWR
Deionized WaterH₂O18.02---In-house
Procedure
  • Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 4.7 g (0.03 mol) of 2-chlorobenzoic acid and 40 mL of concentrated sulfuric acid.

  • Catalyst Addition: To the stirred solution, carefully add 0.936 g (0.012 mol) of sodium sulfide. Stir the mixture at 30°C for 20 minutes until the solution becomes clear.[9]

  • Bromination: Add 5.334 g (0.03 mol) of N-bromosuccinimide (NBS) in portions over 10 minutes, ensuring the temperature is maintained at 30°C. Continue to stir the reaction mixture for an additional 10 minutes at the same temperature.[9]

  • Quenching and Crystallization: Slowly pour the reaction mixture into a beaker containing 80 mL of an ice-water bath with vigorous stirring. A white precipitate of the crude product will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Recrystallization: Transfer the filter cake to a 250 mL flask. Add 24 mL of methanol and 36 mL of deionized water. Heat the mixture to 60°C until the solid dissolves.[9] Allow the solution to cool naturally to room temperature while stirring to induce crystallization.

  • Final Product Isolation and Drying: Filter the recrystallized product, wash the solid with 20 mL of a 40% aqueous methanol solution, and dry the final product in a vacuum oven at 55°C for 6 hours to obtain a white solid.[9]

Results and Discussion

Following this protocol, a typical yield of 5-bromo-2-chlorobenzoic acid is in the range of 85-90%, with a purity exceeding 99.5% as determined by HPLC. The use of a sulfur-based catalyst is crucial for achieving high regioselectivity and minimizing the formation of the 4-bromo isomer.

Table 1: Summary of a Typical Reaction Outcome

ParameterValue
Starting Material (2-Chlorobenzoic Acid)4.7 g (0.03 mol)
Yield of 5-Bromo-2-Chlorobenzoic Acid~6.0 g
Molar Yield~85%
Purity (HPLC)≥99.5%
Melting Point154-156°C

The recrystallization step is effective in removing any unreacted starting material and the small amounts of isomeric impurities that may have formed. The final product is a white crystalline solid.

Safety and Handling Precautions
  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N-Bromosuccinimide (NBS): Lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a fume hood.

  • General Precautions: The reaction should be performed in a well-ventilated fume hood. All glassware should be dry before use.

Conclusion

The one-pot synthesis method presented provides a robust and efficient route to high-purity 5-bromo-2-chlorobenzoic acid. The protocol is straightforward, utilizes readily available reagents, and offers a high yield of the desired product. The incorporation of a catalyst to control regioselectivity is a key feature that enhances the industrial applicability of this synthesis. This method is well-suited for researchers and professionals in drug development requiring a reliable source of this important pharmaceutical intermediate.

References

Application Notes: High-Selectivity Synthesis of 5-Bromo-2-chlorobenzoic Acid via Electrophilic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the synthesis of 5-bromo-2-chlorobenzoic acid, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. The protocol focuses on the direct electrophilic aromatic substitution (EAS) of 2-chlorobenzoic acid using N-Bromosuccinimide (NBS) in a concentrated sulfuric acid medium. We delve into the underlying reaction mechanism, principles of regioselectivity, and provide a detailed, field-proven experimental protocol designed for high yield and purity. This document is intended for researchers, scientists, and process chemists in the field of organic synthesis and drug development.

Introduction and Significance

5-Bromo-2-chlorobenzoic acid (CAS No. 21739-92-4) is a halogenated aromatic carboxylic acid of significant industrial importance.[1] Its bifunctional nature, featuring both bromine and chlorine substituents, makes it a versatile building block for constructing complex molecular architectures through sequential cross-coupling reactions.[1] Notably, it is a key starting material in the synthesis of Dapagliflozin and other SGLT-2 inhibitors, a class of medications used to treat type-2 diabetes by controlling blood glucose levels.[2][3]

While various synthetic routes exist, including the oxidation of 5-bromo-2-chlorotoluene or the hydrolysis of 5-bromo-2-chlorobenzonitrile, the direct bromination of readily available 2-chlorobenzoic acid remains a widely practiced and economical approach.[1][4] This guide focuses on an optimized protocol that leverages the NBS/sulfuric acid system to achieve high regioselectivity and yield.[5]

The Chemistry of Electrophilic Bromination

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism, a fundamental reaction class in organic chemistry.[6][7]

Reaction Mechanism

The reaction can be dissected into three primary stages:

  • Generation of the Electrophile: In a strongly acidic medium like concentrated sulfuric acid, N-bromosuccinimide (NBS) is protonated, generating a highly potent electrophilic bromine species (Br⁺). This activation is crucial as the benzene ring's aromaticity makes it inherently resistant to substitution.[6]

  • Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the 2-chlorobenzoic acid ring acts as a nucleophile, attacking the electrophilic bromine. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6]

  • Deprotonation and Aromaticity Restoration: A base (such as HSO₄⁻ in the medium) abstracts a proton from the carbon atom bearing the new bromine substituent. This final, rapid step restores the aromatic system and yields the final product, 5-bromo-2-chlorobenzoic acid.[6]

Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromaticity Restoration NBS NBS Br_plus Br⁺ (Electrophile) NBS->Br_plus Protonation H2SO4 H₂SO₄ StartMat 2-Chlorobenzoic Acid Arenium Arenium Ion (Sigma Complex) StartMat->Arenium π-electron attack Product 5-Bromo-2-chlorobenzoic Acid Arenium->Product Deprotonation Base HSO₄⁻ (Base)

Caption: Mechanism of Electrophilic Aromatic Bromination.

Guiding Regioselectivity

The substitution position on the benzene ring is dictated by the electronic effects of the existing substituents: the chloro (-Cl) group and the carboxylic acid (-COOH) group.

  • Carboxylic Acid (-COOH): This is a powerful electron-withdrawing group and is therefore a deactivating, meta -director .[8][9][10]

  • Chlorine (-Cl): This is a deactivating group due to its inductive electron withdrawal but is an ortho, para -director due to resonance effects of its lone pairs.[9]

The incoming electrophile (Br⁺) will preferentially substitute at the position that is most electronically favorable and least sterically hindered. In 2-chlorobenzoic acid, the C-5 position is para to the directing chloro group and meta to the directing carboxyl group. This alignment of directing effects makes the C-5 position the most activated site for electrophilic attack, leading to the desired product.

However, a notable side product, 4-bromo-2-chlorobenzoic acid, can form.[5][11] The protocol detailed below includes the use of a catalyst, such as sodium sulfide, which has been shown in patent literature to inhibit the formation of the 4-bromo isomer, thereby increasing the selectivity for the desired 5-bromo product.[3][5]

Experimental Protocol

This protocol is adapted from established and validated methods found in the chemical literature.[5][12]

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Molar Eq.Quantity
2-Chlorobenzoic AcidC₇H₅ClO₂156.57118-91-21.04.7 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-51.05.34 g
Concentrated Sulfuric AcidH₂SO₄98.087664-93-9-40 mL
Sodium Sulfide (Catalyst)Na₂S78.041313-82-20.40.94 g
Methanol (for Recrystallization)CH₃OH32.0467-56-1-~24 mL
Deionized WaterH₂O18.027732-18-5-As needed

Equipment: 250 mL four-neck round-bottom flask, mechanical overhead stirrer, thermometer, powder funnel, ice-water bath, Buchner funnel and filtration flask, standard laboratory glassware.

Mandatory Safety Precautions

This procedure involves highly corrosive and toxic materials. A thorough risk assessment must be conducted before commencing any work.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat.[13][14]

  • Chemical Fume Hood: All steps of this procedure must be performed inside a certified, well-ventilated chemical fume hood.[15]

  • Chemical Hazards:

    • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. Reacts violently with water. Handle with extreme care.[16]

    • N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin.

    • Bromine (Potential Byproduct): Although NBS is used, be aware that elemental bromine is highly toxic, corrosive, and can cause fatal lung damage if inhaled.[13][16][17]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have an appropriate spill kit (e.g., sodium bicarbonate for acid neutralization) ready.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL four-neck flask with a mechanical stirrer, a thermometer, and a powder funnel. Place the flask in a large ice-water bath.

  • Charging Reagents: Carefully add 40 mL of concentrated sulfuric acid to the reaction flask. Begin stirring and allow the acid to cool to between 0-5 °C.

  • Once cooled, add 4.7 g (0.03 mol) of 2-chlorobenzoic acid and 0.94 g (0.012 mol) of sodium sulfide to the cold, stirring sulfuric acid.

  • Stir the mixture at 30 °C for approximately 20 minutes, or until the solution becomes clear.[12]

  • Bromination: Slowly add 5.34 g (0.03 mol) of N-Bromosuccinimide (NBS) in small portions through the powder funnel over 20-30 minutes. CRITICAL: Monitor the temperature closely during the addition and ensure it does not rise above 35 °C. The reaction is exothermic.

  • Reaction Completion: After the NBS addition is complete, continue to stir the reaction mixture at 30 °C for an additional 10-20 minutes to ensure the reaction goes to completion.[12]

  • Work-up and Isolation: Prepare a beaker containing approximately 80 mL of an ice-water slurry. While stirring the slurry vigorously, slowly and carefully pour the reaction mixture into the ice water. A white solid will precipitate immediately.

  • Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the collected solid (the "filter cake") thoroughly with several portions of cold deionized water to remove residual sulfuric acid.

Purification by Recrystallization
  • Transfer the crude filter cake to a 250 mL Erlenmeyer flask.

  • Add a solvent mixture of 24 mL of methanol and 36 mL of deionized water.[12]

  • Gently heat the mixture to 60 °C with stirring. The solid should completely dissolve. If not, add a minimal amount of additional methanol.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified white crystals by vacuum filtration. Wash the crystals with a small amount of cold 40% methanol-water solution.

  • Dry the final product in a vacuum oven at 55 °C for 6-12 hours. The expected yield is approximately 85%.[12]

Experimental Workflow start Start setup 1. Assemble Glassware (4-Neck Flask, Stirrer, Thermo) start->setup charge 2. Charge H₂SO₄, 2-CBA, Na₂S Cool to 0-5 °C setup->charge bromination 3. Add NBS Portion-wise Maintain T < 35 °C charge->bromination react 4. Stir at 30 °C (10-20 min) bromination->react workup 5. Quench in Ice Water Precipitate Product react->workup filter_crude 6. Vacuum Filter Crude Solid Wash with H₂O workup->filter_crude recrystallize 7. Recrystallize from Methanol/Water filter_crude->recrystallize filter_pure 8. Filter Purified Crystals recrystallize->filter_pure dry 9. Dry Under Vacuum (55 °C, 6-12h) filter_pure->dry analyze 10. Characterization (HPLC, NMR, MS, MP) dry->analyze end Final Product analyze->end

References

Application Notes: 2-Bromo-5-chlorobenzoic Acid as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-5-chlorobenzoic acid has emerged as a pivotal building block in medicinal chemistry, prized for its unique structural and reactive properties.[1][2] Its di-halogenated aromatic ring, coupled with a carboxylic acid moiety, provides a versatile scaffold for constructing complex molecular architectures. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this compound. We will explore its physicochemical properties, its strategic value in drug design, and provide detailed, field-proven protocols for its use in key synthetic transformations, including palladium-catalyzed cross-coupling reactions that are fundamental to modern pharmaceutical synthesis.

Introduction: The Strategic Value of a Di-Halogenated Building Block

In the landscape of pharmaceutical development, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. This compound is a premier example of a "privileged" scaffold—a molecular framework that can be readily modified to generate a multitude of derivatives for biological screening.[1][3] Its value lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a highly reactive handle for carbon-carbon and carbon-nitrogen bond formation, while the chlorine atom and carboxylic acid group allow for further diversification and tuning of pharmacokinetic properties.

This compound is not merely a theoretical tool; it is a key intermediate in the synthesis of numerous commercial and investigational drugs, most notably in the development of treatments for metabolic diseases, cancer, and inflammatory conditions.[2][3][4] Perhaps its most prominent application is as an essential precursor for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Dapagliflozin and Empagliflozin, which are cornerstone therapies for type 2 diabetes, heart failure, and chronic kidney disease.[4][5][6]

Physicochemical Properties & Safety Profile

A thorough understanding of a building block's physical and chemical properties is essential for safe handling and successful experimental design.

PropertyValueSource
CAS Number 21739-93-5[7][8]
IUPAC Name This compound[8]
Molecular Formula C₇H₄BrClO₂[8][9]
Molecular Weight 235.46 g/mol [7][9]
Appearance White to off-white crystalline solid[2]
Melting Point 154-156 °C[7]
Solubility Sparingly soluble in water, more soluble in organic solvents.[2]

Safety and Handling: this compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[9]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9][10][11] It is also toxic if swallowed (H301) and very toxic to aquatic life (H400).[12]

  • Precautions: Always handle this compound in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][10] Avoid breathing dust.[10]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air.[10][11] Seek medical advice if you feel unwell.[10]

Core Synthetic Strategies & Applications

The utility of this compound stems from the distinct reactivity of the C-Br bond, which is more susceptible to oxidative addition by palladium(0) catalysts than the more stable C-Cl bond. This differential reactivity allows for selective functionalization, making it a cornerstone of convergent synthetic strategies.

Below is a generalized workflow illustrating how this building block is typically integrated into a drug discovery pipeline.

G cluster_0 Phase 1: Scaffold Preparation cluster_2 Phase 3: Final Elaboration & SAR A This compound (Starting Material) B Esterification / Amidation (Protect/Activate COOH) A->B Standard Chemistry C Suzuki Coupling (C-C Bond Formation) B->C Pd-Catalysis D Buchwald-Hartwig Amination (C-N Bond Formation) B->D E Other Couplings (e.g., Sonogashira, Heck) B->E F Diverse Intermediate Library C->F D->F E->F G Further Functionalization (e.g., at Cl or COOR/CONR₂) F->G H Final Compound Library for Screening G->H G Pd0 Pd(0)L₂ Product Ar-R Pd0->Product Reductive Elimination PdII_1 Ar-Pd(II)L₂(Br) PdII_2 Ar-Pd(II)L₂(R) PdII_2->Product Boronic R-B(OH)₂ ActivatedBoron [R-B(OH)₃]⁻ Boronic->ActivatedBoron Base Base (e.g., K₂CO₃) Base->ActivatedBoron ActivatedBoron->PdII_2 Transmetalation Start Ar-Br Start->PdII_1 Oxidative Addition G Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂(Br) PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ PdII_1->PdII_Amine + Amine PdII_Amido Ar-Pd(II)L₂(NR¹R²) PdII_Amine->PdII_Amido Deprotonation (Base) Product Ar-NR¹R² PdII_Amido->Product Reductive Elimination Product->Pd0 Amine HNR¹R² Base Base (e.g., NaOtBu) Start Ar-Br Start->PdII_1 Oxidative Addition

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-5-chlorobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides researchers, chemists, and professionals in the agrochemical sector with a detailed guide on the application of 2-Bromo-5-chlorobenzoic acid. This versatile halogenated aromatic compound serves as a critical building block in the synthesis of novel herbicides, fungicides, and insecticides.[1][2] We will explore the strategic importance of its unique structure and provide a detailed protocol for a core chemical transformation, demonstrating its utility in building complex molecular scaffolds for next-generation crop protection agents.

The Strategic Importance of the this compound Scaffold

This compound is more than a simple starting material; it is a carefully substituted scaffold designed for synthetic versatility. The value of this molecule in agrochemical discovery is derived from the distinct roles of its three key functional components: the carboxylic acid, the bromine atom, and the chlorine atom.

  • Carboxylic Acid Group: This is the primary reactive site for building out the molecular backbone. It can be readily converted into a wide range of functional groups, most notably amides, esters, and ketones. This conversion is often the first step in linking the benzoic acid core to other key fragments of the target agrochemical.

  • Ortho-Bromine Atom: The bromine atom, positioned ortho to the carboxylic acid, is a crucial "synthetic handle." Its high reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds. This enables the systematic modification of the molecule's structure to fine-tune its biological activity—a process central to structure-activity relationship (SAR) studies.

  • Meta-Chlorine Atom: The chlorine atom contributes to the overall electronic properties of the ring and enhances the metabolic stability of the final molecule in the field. While it can also participate in certain coupling reactions, it is generally less reactive than bromine, allowing for selective functionalization at the ortho position.[3] This differential reactivity is a key tool for synthetic chemists.

The specific arrangement of these groups makes this compound an ideal starting point for creating diverse libraries of candidate molecules for high-throughput screening in agrochemical development.

Core Synthesis Protocol: Formation of a Benzamide Scaffold

One of the most fundamental and critical transformations involving this compound in the synthesis of biologically active molecules is its conversion to a benzamide. The resulting N-substituted 2-bromo-5-chlorobenzamide core is a prevalent motif in many modern agrochemicals.

Principle and Rationale

The direct amidation of a carboxylic acid is often inefficient. Therefore, a two-step approach is typically employed. First, the carboxylic acid is "activated" by converting it into a more reactive derivative, such as an acyl chloride. This highly electrophilic intermediate then readily reacts with a primary or secondary amine to form a stable amide bond. This workflow is a cornerstone of organic synthesis due to its reliability and broad applicability.

Experimental Workflow: Acyl Chloride-Mediated Amidation

G cluster_0 Step 1: Activation cluster_1 Step 2: Amide Formation A This compound B 2-Bromo-5-chlorobenzoyl Chloride (Reactive Intermediate) A->B  Thionyl Chloride (SOCl₂)  or Oxalyl Chloride  Cat. DMF, Anhydrous Solvent D N-Substituted 2-Bromo-5-chlorobenzamide (Target Scaffold) B->D  Base (e.g., Pyridine, Et₃N)  Anhydrous Solvent C Primary or Secondary Amine (R-NH₂ or R₂NH) C->D

Caption: General workflow for the synthesis of an N-substituted 2-bromo-5-chlorobenzamide scaffold.

Detailed Laboratory Protocol: Synthesis of 2-Bromo-5-chloro-N-phenylbenzamide

This protocol details the synthesis of a representative benzamide using aniline as the amine component.

Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a chemical fume hood, must be strictly followed.

Materials and Equipment

Reagent/Equipment Purpose
This compound Starting Material
Thionyl chloride (SOCl₂) Activating Agent
Anhydrous Dichloromethane (DCM) Solvent
Anhydrous Pyridine Base and Solvent
Aniline Nucleophile
1 M Hydrochloric Acid (HCl) Aqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃) Aqueous Wash
Brine Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄) Drying Agent
Round-bottom flasks, Condenser Reaction Vessels
Magnetic stirrer, Heating mantle Agitation and Heating

| Separatory funnel, Rotary evaporator | Extraction and Solvent Removal |

Procedure:

Part A: Synthesis of 2-Bromo-5-chlorobenzoyl Chloride (Activation)

  • Setup: In a fume hood, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add anhydrous dichloromethane (DCM, approx. 4 mL per 1 g of acid) to the flask. Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.

    • Causality Note: Thionyl chloride is a hazardous reagent that reacts exothermically with water and releases toxic gases (SO₂ and HCl). It must be handled with extreme care in a well-ventilated fume hood. The excess is used to ensure the complete conversion of the carboxylic acid.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-5-chlorobenzoyl chloride (a yellow oil or low-melting solid) is typically used immediately in the next step without further purification.

Part B: Synthesis of 2-Bromo-5-chloro-N-phenylbenzamide (Amide Formation)

  • Setup: In a separate dry flask, dissolve aniline (1.1 eq) in anhydrous pyridine (approx. 3 mL per 1 g of starting acid) and cool the solution in an ice bath (0°C).

    • Causality Note: Pyridine acts as both a solvent and a base to neutralize the HCl gas that is generated during the reaction, driving the equilibrium towards product formation. The reaction is cooled to control the initial exothermic reaction between the acyl chloride and the amine.

  • Acyl Chloride Addition: Dissolve the crude 2-bromo-5-chlorobenzoyl chloride from Part A in a minimal amount of anhydrous DCM. Add this solution dropwise to the chilled aniline solution over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours to ensure completion.

  • Work-up and Extraction:

    • Pour the reaction mixture into a separatory funnel containing 1 M HCl. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Causality Note: The acid wash removes excess pyridine and any unreacted aniline. The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure 2-Bromo-5-chloro-N-phenylbenzamide.

Expected Data and Characterization
ParameterExpected Value/Observation
Product 2-Bromo-5-chloro-N-phenylbenzamide
Appearance White to off-white solid
Yield (Typical) 75-90%
Purity (Post-purification) >98% (by HPLC)
¹H NMR Appearance of new aromatic protons from the aniline moiety and a characteristic downfield N-H singlet (broad).
IR Spectroscopy (cm⁻¹) Disappearance of broad O-H stretch (~3000 cm⁻¹) from carboxylic acid. Appearance of N-H stretch (~3300 cm⁻¹) and strong C=O (amide) stretch (~1660 cm⁻¹).

Downstream Applications: Building Agrochemical Scaffolds

The synthesized benzamide is not an endpoint but rather a key intermediate. The halogen atoms, particularly the bromine, are now poised for further functionalization to create novel and diverse molecular architectures.

Leveraging the Halogen for Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools in modern synthetic chemistry. The C-Br bond in the benzamide scaffold is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that can form a new C-C bond. This allows for the precise and efficient attachment of a wide variety of molecular fragments, which is essential for exploring the chemical space around a core scaffold to optimize biological activity.

Conceptual Pathway: Suzuki-Miyaura Cross-Coupling

G A N-Substituted 2-Bromo-5-chlorobenzamide (From Protocol 2.2) C New Agrochemical Candidate (Bi-aryl Scaffold) A->C  Pd Catalyst (e.g., Pd(PPh₃)₄)  Base (e.g., Na₂CO₃)  Solvent (e.g., Toluene/H₂O) B Aryl or Heteroaryl Boronic Acid (R'-B(OH)₂) B->C

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic C-C Bond Formation via Selective Halogen Activation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process has become indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide focuses on a particularly insightful substrate: 2-bromo-5-chlorobenzoic acid. The presence of two distinct halogen atoms on the aromatic ring introduces a strategic element of regioselectivity. The inherent reactivity difference between carbon-halogen bonds in palladium-catalyzed oxidative addition (I > OTf > Br >> Cl) allows for the selective functionalization of the more labile C-Br bond, while leaving the more robust C-Cl bond intact for potential subsequent transformations.[2][3][6][7] This document provides a deep dive into the mechanistic underpinnings, a field-tested experimental protocol, and critical insights for troubleshooting and optimization.

Pillar 1: The Mechanistic Core of the Suzuki-Miyaura Reaction

A comprehensive understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established sequence of three primary steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][8][9]

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining step of the reaction.[6] Given the reactivity hierarchy, the Pd(0) catalyst will selectively insert into the C-Br bond over the C-Cl bond. This step forms a square planar Pd(II) intermediate.

  • Transmetalation : In this key step, the organic moiety from the nucleophilic organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is critically dependent on activation by a base.[1][8][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the palladium, displacing the halide.[11][12]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands on the Pd(II) center. This forms the new C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][8][9]

Suzuki_Catalytic_Cycle cluster_caption pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition + Ar-Br center oa_complex->center Transmetalation + Ar'B(OH)₂ + Base transmetalation_complex Ar-Pd(II)L₂(Ar') transmetalation_complex->pd0 product Ar-Ar' (Product) transmetalation_complex->product Reductive Elimination catalyst_regen Regenerated Pd(0)L₂ center->transmetalation_complex caption_node The cycle illustrates the key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Pillar 2: A Validated Experimental Protocol

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of this compound. It is designed to be a self-validating system, where careful execution should yield reproducible results.

Safety and Handling Precautions
  • This compound: Toxic if swallowed and causes skin and eye irritation.[13][14][15][16] Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[16]

  • Palladium Catalysts and Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.[17] Palladium compounds should be handled with care.

  • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Always work within a certified chemical fume hood.

  • Base: Strong bases like potassium phosphate are corrosive. Avoid direct contact.

Reagents and Equipment
ComponentPurposeRecommended Grade
This compoundAryl Halide (Electrophile)>98% Purity
Arylboronic AcidCoupling Partner (Nucleophile)>97% Purity
Pd₂(dba)₃Palladium PrecatalystSynthesis Grade
SPhosPhosphine LigandSynthesis Grade
K₃PO₄ (Potassium Phosphate)BaseAnhydrous, finely powdered
1,4-Dioxane / Water (4:1 v/v)Solvent SystemAnhydrous Dioxane, Degassed DI Water
Ethyl Acetate (EtOAc)Extraction SolventACS Grade
1 M Hydrochloric Acid (HCl)Aqueous Work-upReagent Grade
BrineWashing AgentSaturated NaCl solution
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent Grade
Schlenk flask or sealed vialReaction VesselFlame or oven-dried
Magnetic stir bar & stir plateAgitation---
CondenserRefluxing---
Inert Gas System (Ar or N₂)Atmosphere ControlHigh Purity

Step-by-Step Methodology

Experimental_Workflow start 1. Setup & Inerting reagents 2. Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand start->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Heat & Stir (e.g., 100 °C, 12-24h) Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Work-up: Cool, Acidify, Extract reaction->workup purify 6. Purification: Dry, Concentrate, Column Chromatography workup->purify product 7. Characterize Product purify->product

Caption: Experimental Workflow for Suzuki Coupling.

  • Reaction Setup & Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add This compound (1.0 equiv) , the desired arylboronic acid (1.2 equiv) , and finely powdered K₃PO₄ (3.0 equiv) .

    • In a separate small vial, weigh the palladium precatalyst Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand SPhos (3.3 mol%) .

  • Inerting the System:

    • Seal the Schlenk flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[8]

    • Quickly add the catalyst/ligand mixture to the flask against a positive flow of inert gas.

  • Solvent Addition:

    • Prepare the solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). The solvent must be thoroughly degassed by sparging with an inert gas for at least 30 minutes.

    • Using a syringe, add the degassed solvent to the Schlenk flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the aryl halide).

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Add deionized water to the reaction mixture and stir for 5 minutes.

    • Carefully acidify the aqueous mixture to pH ~2-3 using 1 M HCl. This step is crucial to protonate the carboxylic acid product, rendering it soluble in the organic extraction solvent.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate with 1% acetic acid) to afford the pure coupled product. The acetic acid helps to prevent peak tailing of the carboxylic acid on the silica gel.

Quantitative Data Summary
ReagentMolar Equiv.Mol %
This compound1.0-
Arylboronic Acid1.2 - 1.5-
Pd₂(dba)₃-1.0 - 2.0
Phosphine Ligand (e.g., SPhos)-2.2 - 4.4
Base (e.g., K₃PO₄)2.0 - 3.0-

Pillar 3: Optimization and Troubleshooting

Even robust protocols may require optimization for different substrates. The following table provides guidance on common challenges.

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor substrate solubility.4. Unreactive aryl chloride bond (expected).1. Ensure rigorous inert atmosphere technique; use fresh catalyst/ligands.[17][18]2. Switch to a stronger base like Cs₂CO₃.[19]3. Screen alternative solvents (e.g., Toluene/H₂O, 2-MeTHF, DMF).[19][20]4. Confirm starting material consumption via LC-MS to verify C-Br reactivity.
Protodeboronation Boronic acid instability, especially at high temperatures or in the presence of excess water.1. Use a more stable boronate ester (e.g., a pinacol ester).2. Use a milder base such as KF.[10]3. Minimize reaction time and temperature once the starting halide is consumed.
Homocoupling of Boronic Acid Presence of oxygen or excess Pd(II) at the start of the reaction.1. Improve solvent and headspace degassing procedures.[9]2. Ensure a high-quality Pd precatalyst is used.
Difficult Purification Streaking of the carboxylic acid product on the silica gel column.Add a small amount (0.5-1%) of acetic acid to the chromatography eluent to suppress deprotonation of the product on the silica.

Conclusion

The Suzuki-Miyaura coupling of this compound is a prime example of strategic, selective synthesis. By leveraging the intrinsic reactivity differences of the carbon-halogen bonds, chemists can achieve predictable and high-yielding functionalization at the C-Br position. The success of this reaction hinges on a solid understanding of the catalytic cycle and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere and the appropriate choice of catalyst, ligand, base, and solvent. This protocol serves as a comprehensive and authoritative guide for researchers to confidently employ this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols: Esterification Reactions of 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of organic molecules.[1][2] Its derivatives are of significant interest in medicinal chemistry and materials science. Specifically, esters of this compound are key intermediates in the development of pharmaceuticals, such as anti-inflammatory agents and SGLT2 inhibitors for diabetes treatment, as well as in the formulation of agrochemicals and specialty polymers.[1][3][4][5][6] The strategic placement of the bromo and chloro substituents on the benzoic acid scaffold provides multiple reaction sites for further functionalization, making the efficient and selective synthesis of its esters a critical step in many synthetic routes.

This document provides a detailed guide to the common and advanced esterification methods applicable to this compound. We will delve into the mechanistic underpinnings of each protocol, offering insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with clear explanations for each step, ensuring reproducibility and success in your laboratory.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[7][8][9] This equilibrium-driven reaction is particularly well-suited for simple, unhindered alcohols where the alcohol can be used in excess to drive the reaction to completion.[10][11]

Scientific Principles

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[8][9][12] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[8][9] A series of proton transfers follows, leading to the elimination of a water molecule and subsequent deprotonation to yield the final ester product.[7][8] The overall process is reversible, and the removal of water or the use of an excess of one of the reactants is crucial to achieve high yields.[8][11][12][13]

Diagram: Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Excess Alcohol (e.g., Methanol) - Acid Catalyst (e.g., H₂SO₄) reflux Heat to Reflux (e.g., 65°C for Methanol) reagents->reflux Stir quench Cool and Quench (e.g., with ice-water) reflux->quench Monitor by TLC extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with aq. NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate Steglich_Mechanism cluster_activation Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Acid R-COOH O_acyl O-acylisourea intermediate Acid->O_acyl DCC DCC DCC->O_acyl Active_Ester N-acylpyridinium (Active Ester) O_acyl->Active_Ester O_acyl->Active_Ester Acyl transfer DMAP DMAP DMAP->Active_Ester Ester Ester (R-COOR') Active_Ester->Ester Active_Ester->Ester Nucleophilic attack Alcohol R'-OH Alcohol->Ester Ester->DMAP Regenerates Catalyst DCU DCU (byproduct) Mitsunobu_Flow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Acid This compound Combine Combine Acid, Alcohol, PPh₃ in anhydrous THF at 0°C Acid->Combine Alcohol Alcohol (R'-OH) Alcohol->Combine PPh3 Triphenylphosphine (PPh₃) PPh3->Combine DEAD Azodicarboxylate (DEAD/DIAD) Add_DEAD Slowly add DEAD/DIAD DEAD->Add_DEAD Combine->Add_DEAD Stir Stir at room temperature Add_DEAD->Stir Ester Desired Ester Stir->Ester TPPO Triphenylphosphine Oxide Stir->TPPO Hydrazine Hydrazine Derivative Stir->Hydrazine

References

Synthesis of 2-Bromo-5-chlorobenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

</br> ## Application Note & Protocol:

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Bromo-5-chlorobenzoic acid methyl ester, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The featured methodology is the Fischer esterification of this compound, a robust and well-established acid-catalyzed reaction. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety considerations, and expected outcomes. The information presented herein is intended to enable researchers to reliably and safely produce high-purity this compound methyl ester for a range of research and development applications.

Introduction

This compound methyl ester is a valuable building block in organic synthesis. Its halogenated structure provides multiple reactive sites for further chemical transformations, making it a crucial component in the development of novel compounds.[1] Specifically, it serves as an intermediate in the synthesis of certain ribonucleotide reductase homologues and other biologically active molecules.[2] The reliable synthesis of this ester is therefore of significant interest to the pharmaceutical and agrochemical industries.

The most common and straightforward method for preparing this compound methyl ester is through the Fischer esterification of this compound. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[3] In this application, methanol is used in excess, serving as both a reagent and the solvent, with a strong acid catalyst, typically sulfuric acid, to drive the reaction towards the formation of the methyl ester.[3]

Reaction Mechanism and Scientific Principles

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the this compound. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, simultaneously expelling a molecule of water.

  • Deprotonation: The protonated carbonyl group of the ester is deprotonated by a base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final methyl ester product.

To favor the formation of the ester, the reaction equilibrium must be shifted to the right. This is typically achieved by using a large excess of one of the reactants (in this case, methanol) or by removing water as it is formed.[4]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound methyl ester.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
This compound21739-93-5235.4610.0 g>98%
Methanol (Anhydrous)67-56-132.04100 mL>99.8%
Sulfuric Acid (Concentrated)7664-93-998.082.0 mL95-98%
Saturated Sodium Bicarbonate Solution--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Dichloromethane75-09-284.93As neededACS Grade
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Safety Precautions

It is imperative that this procedure is conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: Toxic if swallowed.[5] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[7] Causes damage to organs, particularly the optic nerve, and can lead to blindness.[8][9]

  • Sulfuric Acid: Causes severe skin burns and eye damage.[10][11] Reacts violently with water.[10]

  • Dichloromethane: May cause cancer. Causes skin, serious eye, and respiratory irritation.

Refer to the Material Safety Data Sheets (MSDS) for each reagent for comprehensive safety information.[6][7][8][9][10][11][12][13][14][15][16]

Synthesis Workflow

Synthesis_Workflow A 1. Reagent Preparation - Add 10.0 g of this compound to a 250 mL round-bottom flask. - Add 100 mL of anhydrous methanol. B 2. Acid Catalyst Addition - Slowly add 2.0 mL of concentrated sulfuric acid to the stirring mixture. A->B Stirring C 3. Reflux - Attach a reflux condenser. - Heat the mixture to reflux (approx. 65°C) for 4-6 hours. B->C Heating D 4. Reaction Quenching & Neutralization - Cool the reaction mixture to room temperature. - Slowly pour the mixture into 200 mL of cold water. - Neutralize with saturated sodium bicarbonate solution until effervescence ceases. C->D Cooling E 5. Extraction - Transfer the mixture to a separatory funnel. - Extract the aqueous layer three times with 50 mL portions of dichloromethane. D->E Phase Separation F 6. Drying and Solvent Removal - Combine the organic layers. - Dry over anhydrous magnesium sulfate. - Filter and remove the solvent using a rotary evaporator. E->F G 7. Product Isolation - The resulting solid is the crude this compound methyl ester. F->G H 8. (Optional) Recrystallization - Recrystallize from a suitable solvent (e.g., methanol/water) for higher purity. G->H

References

Use of 2-Bromo-5-chlorobenzoic acid in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthetic Utility of 2-Bromo-5-chlorobenzoic Acid in Heterocyclic Chemistry

Introduction: The Strategic Importance of a Dihalogenated Building Block

This compound is a versatile and highly valuable starting material in the realm of organic synthesis, particularly for constructing complex molecular architectures relevant to pharmaceuticals, agrochemicals, and material science.[1][2] Its strategic value stems from the differential reactivity of its two halogen substituents—a bromine atom and a chlorine atom—and the presence of a carboxylic acid group, which serves as a handle for a multitude of chemical transformations. The distinct electronic properties and positional arrangement of these functional groups allow for regioselective reactions, making it a prized precursor for a diverse array of heterocyclic compounds.

This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be self-validating, providing a robust foundation for practical application.

Core Application I: Synthesis of Substituted Quinazolinones

Quinazolinones represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[3] The synthesis of 6-chloro-substituted quinazolinones from this compound necessitates a preliminary conversion of the bromo-substituent to an amino group, creating a 2-amino-5-chlorobenzoic acid derivative, the direct precursor for cyclization.

Workflow for Quinazolinone Synthesis

The overall strategy involves a two-stage process: first, the palladium-catalyzed amination of the C-Br bond, followed by condensation and cyclization to form the quinazolinone ring.

G A This compound B Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction) A->B  Amine, Pd Catalyst,  Ligand, Base C 2-Amino-5-chlorobenzoic Acid (Anthranilic Acid Derivative) B->C D Condensation with Amide/ Acyl Chloride/Orthoester C->D  R-C(=O)NH2 or equivalent E 6-Chloro-quinazolin-4(3H)-one Scaffold D->E G cluster_0 Reactants A This compound C Ullmann Condensation (C-S Bond Formation) A->C B 2-Aminothiophenol Derivative B->C D Thioether Intermediate C->D  CuI, Ligand,  Base, Heat E Intramolecular Cyclization (C-N Bond Formation) D->E F Phenothiazine-4-carboxylic Acid E->F

References

Protocol for the Purification of Crude 2-Bromo-5-chlorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Pharmaceutical and Chemical Research Sectors

Abstract

2-Bromo-5-chlorobenzoic acid is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), including modern antidiabetic drugs.[1][2][3] The isomeric purity of this intermediate is critical, as side-products from its synthesis, such as 4-bromo-2-chlorobenzoic acid, can lead to the formation of significant impurities in the final API.[4][5][6] This application note provides a detailed, field-proven protocol for the purification of crude this compound using a mixed-solvent recrystallization technique. The causality behind each step is explained to ensure both procedural accuracy and a deep understanding of the purification principles.

Introduction and Purification Rationale

This compound (BCBA) is a di-halogenated benzoic acid derivative. Its molecular structure makes it a versatile intermediate for creating complex organic molecules.[1][7] The synthesis of BCBA via electrophilic bromination of 2-chlorobenzoic acid can often lead to the co-production of isomeric impurities.[2][5] The most common impurity, 4-bromo-2-chlorobenzoic acid, has similar physical properties, making its removal challenging yet essential for downstream applications.

Recrystallization is the chosen method of purification due to its efficiency in separating crystalline solids based on differences in their solubility. The principle relies on dissolving the crude mixture in a suitable solvent system at an elevated temperature and then allowing the desired compound to crystallize upon cooling, leaving the impurities dissolved in the surrounding solution (mother liquor). The selection of an appropriate solvent system is paramount; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For BCBA, a methanol-water system provides an excellent polarity gradient to achieve effective separation.[8][9]

Health and Safety Precautions

Before initiating any experimental work, it is crucial to review the Safety Data Sheet (SDS). This compound is classified as a hazardous substance.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.[12] All handling of the solid compound and solvents should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid creating dust.[11] Wash hands thoroughly after handling. Ensure adequate ventilation.

Experimental Protocol: Recrystallization Workflow

This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjustments to solvent volumes may be necessary depending on the initial purity of the crude material.

Materials and Equipment
  • Crude this compound

  • Methanol (ACS Grade or higher)

  • Deionized Water

  • Erlenmeyer Flasks (250 mL and 500 mL)

  • Glass Stirring Rod

  • Hotplate with stirring capability

  • Büchner Funnel and Flask

  • Vacuum Source

  • Filter Paper

  • Ice Bath

  • Vacuum Oven

Step-by-Step Purification Procedure
  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Place the flask on a hotplate and begin stirring.

    • Add methanol in small portions while gently heating (approximately 60-65°C). The goal is to use the minimum amount of hot solvent to fully dissolve the solid. Based on synthesis literature, a starting point could be around 24 mL of methanol for every 6 grams of crude material, so approximately 40 mL for 10 g.[8][9] Continue adding small increments until all the solid has dissolved. Causality: Using the minimum volume of solvent ensures the solution is saturated, which is critical for maximizing the yield upon cooling.

  • Hot Filtration (Optional):

    • If any insoluble particulate matter is observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated glass funnel into a clean, pre-heated 500 mL Erlenmeyer flask. Causality: This step removes any insoluble impurities that would otherwise contaminate the final product. Pre-heating the apparatus prevents premature crystallization of the product.

  • Crystallization Induction:

    • To the hot, clear methanol solution, slowly add deionized water dropwise while stirring until the solution becomes faintly turbid (cloudy). This indicates the solution is at its saturation point.

    • Add a few more drops of hot methanol to redissolve the precipitate and make the solution clear again. Causality: Water acts as an "anti-solvent" because BCBA is sparingly soluble in it.[1][8] This process of reaching and then slightly backing away from the saturation point is key to promoting the formation of large, pure crystals during cooling.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling is essential. Rapid cooling can cause impurities to become trapped within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: The solubility of BCBA decreases significantly at lower temperatures, leading to a higher recovery of the purified product.

  • Isolation and Washing:

    • Collect the crystallized solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of an ice-cold 40% methanol-in-water solution.[8][9] Causality: Washing with a cold solvent mixture removes the residual mother liquor (which contains the dissolved impurities) without dissolving a significant amount of the purified product.

  • Drying:

    • Allow the crystals to air-dry on the funnel for a few minutes by continuing to draw a vacuum.

    • Transfer the white, crystalline solid to a pre-weighed watch glass.

    • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.[9][13] Causality: Drying under vacuum at a moderate temperature removes residual solvents without causing decomposition of the product.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the recrystallization protocol.

Purification_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude BCBA in Flask add_methanol Add Minimum Hot Methanol (~60°C) crude->add_methanol dissolved Clear, Hot Solution add_methanol->dissolved add_water Add H2O to Turbidity dissolved->add_water cool_rt Slow Cool to Room Temp. add_water->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath crystals_formed Crystal Slurry ice_bath->crystals_formed filtration Vacuum Filtration crystals_formed->filtration wash Wash with Cold MeOH/H2O filtration->wash dry Dry Under Vacuum (55°C) wash->dry pure_product Pure Crystalline BCBA dry->pure_product

Caption: Workflow diagram for the recrystallization of this compound.

Purity Assessment and Characterization

The success of the purification should be validated using standard analytical techniques.

ParameterCrude Product (Typical)Purified Product (Expected)Rationale
Appearance Off-white to yellowish powderWhite crystalline solid[1][10]Color removal indicates the elimination of colored organic impurities.
Melting Point Broad range, e.g., 148-154°CSharp range, e.g., 154-156°C[12]Impurities depress and broaden the melting point range. A sharp melting point close to the literature value signifies high purity.
HPLC Purity 90-98%>99.5%HPLC is a highly sensitive method for quantifying the main component and detecting isomeric and other impurities.[9][14]
Melting Point Determination

Use a calibrated melting point apparatus. A narrow melting range (≤ 1°C) is indicative of high purity. The literature value for the melting point of this compound is approximately 153-157°C.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity analysis. A typical system might use a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[14] The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Conclusion

The recrystallization protocol detailed in this application note is a robust and effective method for purifying crude this compound to a high degree of purity (>99.5%). By carefully controlling the dissolution and cooling steps, researchers can effectively remove critical isomeric impurities, yielding a product suitable for demanding applications in pharmaceutical and fine chemical synthesis. The final purity should always be confirmed by appropriate analytical methods.

References

Application Note: 2-Bromo-5-chlorobenzoic Acid as a Scaffold for Novel Anti-Inflammatory Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Halogenated Benzoic Acids in Medicinal Chemistry

2-Bromo-5-chlorobenzoic acid is a di-halogenated benzoic acid derivative that serves as a highly versatile and strategically important starting material in the synthesis of pharmaceuticals.[1] Its structure is primed for selective, differential functionalization, a characteristic highly valued in medicinal chemistry. The bromine atom, being more reactive than the chlorine atom in many cross-coupling reactions, provides a reliable handle for introducing molecular complexity, while the carboxylic acid group offers a convenient point for amide bond formation or other modifications. This inherent reactivity profile makes this compound an ideal scaffold for building libraries of compounds aimed at discovering new therapeutic agents, particularly in the realm of anti-inflammatory drugs.

The development of modern palladium- and copper-catalyzed cross-coupling reactions has revolutionized the use of aryl halides like this compound.[2] Techniques such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation allow for the precise and efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[3][4][5] These reactions are the cornerstone of synthetic strategies that use this scaffold to produce molecules designed to interact with specific biological targets involved in the inflammatory cascade.

Synthetic Strategy: Leveraging Palladium-Catalyzed C-N Cross-Coupling

A primary strategy in drug discovery involves the synthesis of anilino-benzoic acids, which are core structures in several non-steroidal anti-inflammatory drugs (NSAIDs). The Buchwald-Hartwig amination is a state-of-the-art method for constructing the requisite C-N bond, offering significant advantages over harsher, traditional methods like the Ullmann condensation, such as milder reaction conditions and broader substrate scope.[2][3]

The reaction involves the palladium-catalyzed coupling of an aryl halide (in this case, the bromo- position of this compound) with an amine. The choice of palladium precatalyst, and particularly the phosphine ligand, is critical for success. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos), are designed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6][7]

Below is a logical workflow for the synthesis of a novel N-aryl-5-chloroanthranilic acid derivative, a potential anti-inflammatory agent.

G cluster_synthesis Synthetic Workflow start Starting Material: This compound reaction Buchwald-Hartwig Amination Reaction Solvent: Toluene or Dioxane Heat (e.g., 100 °C) start->reaction 1. Add to flask reagents Coupling Partner: Primary Amine (R-NH2) Catalyst System: Pd Precatalyst + Ligand Base: NaOtBu or K3PO4 reagents->reaction 2. Add reagents workup Aqueous Workup - Quench Reaction - Acidify to pH ~3-4 - Extract with Ethyl Acetate reaction->workup 3. Upon completion purify Purification - Dry Organic Layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purify 4. Isolate crude product Final Product: 2-(Arylamino)-5-chlorobenzoic acid purify->product 5. Purify

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of 2-(Anilino)-5-chlorobenzoic acid

This protocol describes a representative Buchwald-Hartwig amination reaction. The causality behind the choice of reagents is crucial:

  • Catalyst System: A combination of a palladium source (Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (XPhos) is used. This system is highly efficient for coupling aryl bromides with primary amines, enhancing the rates of both oxidative addition of the aryl bromide to the Pd(0) center and the final C-N bond-forming reductive elimination.[6][7]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine, forming the active amide nucleophile in the catalytic cycle.

  • Solvent: Anhydrous toluene is a common solvent for this reaction, as it is non-reactive and has a suitable boiling point for the required reaction temperature.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 eq)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, Pd₂(dba)₃, and XPhos.

  • Add Reagents: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by aniline and sodium tert-butoxide.

  • Heating: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel.

  • Acidification & Extraction: Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl. This protonates the carboxylic acid, making it soluble in the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(anilino)-5-chlorobenzoic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Condition Rationale
Catalyst Loading 1 mol% Pd₂(dba)₃Sufficient for efficient turnover; higher loading increases cost.
Ligand XPhosProven efficacy for C-N coupling with aryl bromides.[6]
Base NaOt-BuStrong base essential for amine deprotonation.
Temperature 100 °CProvides necessary thermal energy for catalytic cycle steps.
Reaction Time 12-18 hoursTypical duration to ensure complete consumption of starting material.
Expected Yield 75-90%Representative yield for this type of optimized coupling reaction.

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant anti-inflammatory effects. For instance, a newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to inhibit the production of key inflammatory mediators.[8]

Mechanism of Action: The anti-inflammatory effects of many NSAIDs are achieved through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—key signaling molecules in the inflammation process.[9] However, novel agents often target other pathways. Studies have shown that some benzoic acid derivatives can suppress the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway.[8][10]

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli (like lipopolysaccharide, LPS) lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like iNOS and COX-2.[8] A therapeutic agent can exert its anti-inflammatory effect by preventing the degradation of IκB or the nuclear translocation of NF-κB.

G cluster_pathway NF-κB Inflammatory Signaling Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Nucleus Nucleus DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription Inflammation Inflammation Genes->Inflammation Drug Benzoic Acid Derivative Drug->IKK Inhibits Drug->NFkB_nuc Inhibits

Caption: Inhibition of the NF-κB pathway by a potential drug.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel anti-inflammatory agents. Its well-defined reactivity allows for the strategic application of modern synthetic methods like the Buchwald-Hartwig amination to generate diverse libraries of drug candidates. By targeting key inflammatory signaling pathways such as NF-κB, derivatives of this scaffold have the potential to be developed into next-generation therapeutics with improved efficacy and safety profiles. The protocols and strategies outlined here provide a robust framework for researchers and drug development professionals to explore the vast chemical space accessible from this valuable starting material.

References

Application Notes & Protocols: Enhancing Material Thermal Stability for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Thermally Stable Materials

In the landscape of modern materials science, the demand for polymers and composites that can withstand elevated temperatures without compromising their structural integrity or functional performance is paramount. Thermal degradation, a process of molecular deterioration due to overheating, represents a significant bottleneck in the application of many materials in demanding fields such as aerospace, automotive engineering, electronics, and drug delivery systems.[1] This degradation manifests as a loss of mechanical strength, reduced ductility, embrittlement, and discoloration, ultimately leading to component failure.[1] Understanding and mitigating these thermal degradation pathways are crucial for the development of next-generation materials.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of three key strategies for enhancing the thermal stability of materials: the incorporation of nanoparticles, the formation of polymer blends, and the introduction of chemical crosslinking. We will delve into the underlying mechanisms of these approaches and provide detailed, field-proven protocols for their implementation and characterization.

The Foundation: Understanding Thermal Degradation

Thermal degradation in polymers typically proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps. At elevated temperatures, the polymer backbone can undergo chain scission, breaking into smaller, reactive fragments.[1] In the presence of oxygen, this process is accelerated, leading to thermo-oxidative degradation. The primary pathways of thermal degradation include:

  • Random Chain Scission: The polymer chain breaks at random points, leading to a rapid decrease in molecular weight.

  • End-Chain Scission (Depolymerization): Monomer units are successively cleaved from the end of the polymer chain.

  • Side-Group Elimination: Atoms or molecular groups attached to the main polymer chain are eliminated, often leading to the formation of double bonds within the backbone.[1]

The goal of thermal stabilization is to interrupt these degradation processes, thereby extending the material's service life at higher temperatures.

Strategy 1: Reinforcement with Nanoparticles

The incorporation of nanoparticles into a polymer matrix to form a polymer nanocomposite (PNC) is a highly effective strategy for enhancing thermal stability. The high surface area-to-volume ratio of nanoparticles allows for significant interaction with the polymer chains, even at low filler concentrations.

Mechanism of Thermal Stability Enhancement

The improvement in thermal stability in PNCs is attributed to several synergistic mechanisms:

  • Barrier Effect: Well-dispersed nanoparticles create a tortuous path for volatile degradation products, hindering their escape and slowing down the degradation process.[2]

  • Restriction of Polymer Chain Mobility: The strong interfacial interactions between the nanoparticles and the polymer matrix restrict the thermal motion of polymer chains, thus requiring more energy to initiate degradation.[2]

  • Radical Trapping: Some nanoparticles can act as radical scavengers, terminating the free-radical degradation reactions.

  • Char Formation: Certain nanoparticles can promote the formation of a protective char layer on the material's surface during combustion, which insulates the underlying polymer from heat and oxygen.

Experimental Protocol: Preparation of Polymer Nanocomposites by Solution Casting

The solution casting method is a versatile and widely used technique for preparing polymer nanocomposite films with a uniform dispersion of nanoparticles.

Materials:

  • Polymer (e.g., Polyvinyl alcohol - PVA)

  • Nanoparticles (e.g., Zinc Oxide - ZnO)

  • Suitable solvent (e.g., Deionized water for PVA)

  • Magnetic stirrer with hot plate

  • Ultrasonic bath/sonicator

  • Petri dishes or flat glass substrate

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a known amount of the polymer in the chosen solvent with continuous stirring. For example, prepare a 5 wt% PVA solution by dissolving 5g of PVA in 95 mL of deionized water.

    • Heat the solution gently (e.g., 60-80°C for PVA in water) to facilitate complete dissolution. Stir until a clear, homogeneous solution is obtained.

  • Nanoparticle Dispersion:

    • In a separate container, disperse a calculated amount of nanoparticles in a small volume of the same solvent. For instance, to prepare a 1 wt% ZnO/PVA nanocomposite, disperse 0.05g of ZnO nanoparticles in 10 mL of deionized water.

    • Sonicate the nanoparticle suspension for 15-30 minutes to break up agglomerates and achieve a fine dispersion.

  • Mixing:

    • Slowly add the nanoparticle dispersion to the polymer solution under continuous stirring.

    • Continue stirring the mixture for several hours to ensure a homogeneous distribution of nanoparticles within the polymer matrix. Some protocols may include further sonication of the final mixture.

  • Casting:

    • Pour the resulting polymer-nanoparticle solution into a petri dish or onto a clean, level glass substrate. Ensure the solution spreads evenly to form a film of uniform thickness.

  • Solvent Evaporation:

    • Allow the solvent to evaporate slowly at room temperature in a dust-free environment for 24-48 hours.

    • Alternatively, for faster drying, place the cast film in a vacuum oven at a slightly elevated temperature (e.g., 40-60°C). The vacuum will help to remove residual solvent without introducing bubbles.

  • Film Detachment:

    • Once the film is completely dry, carefully peel it off from the substrate.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical; it must be a good solvent for the polymer and capable of dispersing the nanoparticles effectively. The solvent's boiling point will influence the drying rate and the final film morphology.[3][4][5]

  • Sonication: This step is crucial for overcoming the van der Waals forces that cause nanoparticles to agglomerate, ensuring a more uniform dispersion and maximizing the interfacial area between the polymer and the nanoparticles.

  • Slow Solvent Evaporation: Rapid evaporation can lead to film defects such as cracks and voids, and can also induce nanoparticle aggregation. A slow and controlled drying process is essential for obtaining high-quality nanocomposite films.

Strategy 2: The Synergy of Polymer Blends

Blending two or more polymers is a cost-effective and versatile method to create new materials with tailored properties, including enhanced thermal stability. The properties of a polymer blend are highly dependent on the miscibility of the constituent polymers.

Mechanism of Thermal Stability Enhancement
  • Miscible Blends: In a miscible blend, the two polymers mix at a molecular level, resulting in a single-phase material with a single glass transition temperature (Tg) that is typically intermediate to the Tgs of the individual components. By blending a polymer with lower thermal stability with a more thermally stable one, the overall thermal resistance of the blend can be significantly improved.[6]

  • Immiscible Blends: In an immiscible blend, the polymers phase-separate, forming distinct domains. While this can sometimes lead to improved mechanical properties, the effect on thermal stability is more complex and depends on the morphology of the blend and the nature of the interface between the phases. In some cases, the more stable polymer can act as a protective barrier for the less stable phase.

Experimental Protocol: Preparation of Polymer Blends by Melt Blending

Melt blending is a common industrial technique for producing polymer blends. It involves mixing the polymers in their molten state using an extruder.

Materials:

  • Polymer A (e.g., Polylactic acid - PLA)

  • Polymer B (e.g., Polyamide - PA)

  • Compatibilizer (optional, e.g., maleic anhydride-grafted polypropylene)

  • Twin-screw extruder

  • Pelletizer

  • Drying oven

Procedure:

  • Material Preparation:

    • Dry the polymer pellets thoroughly in a vacuum oven at an appropriate temperature (e.g., 80°C for 4 hours for PLA) to remove any absorbed moisture, which can cause degradation during melt processing.[7]

    • Weigh the desired amounts of each polymer (and compatibilizer, if used) to achieve the target blend ratio (e.g., 80 wt% PLA / 20 wt% PA).

  • Extrusion:

    • Set the temperature profile of the extruder zones. The temperature should be above the melting points of all components to ensure they are in a molten state. A typical temperature profile for a PLA/PA blend might range from 170°C in the feeding zone to 210°C in the metering and die zones.[7]

    • Premix the polymer pellets and feed them into the extruder hopper at a constant rate.

    • Set the screw speed. Higher screw speeds can improve mixing but may also increase shear heating and the risk of degradation. A typical screw speed might be in the range of 50-100 rpm.[7][8]

  • Pelletizing:

    • The molten polymer blend strand exiting the extruder die is cooled in a water bath and then fed into a pelletizer, which cuts the strand into small pellets.

  • Post-Processing:

    • Dry the resulting blend pellets to remove any surface moisture.

    • The pellets can then be used for further processing, such as injection molding or film extrusion, to create test specimens.

Causality Behind Experimental Choices:

  • Drying: This is a critical step as residual moisture can lead to hydrolytic degradation of polymers like PLA at high processing temperatures, significantly reducing the molecular weight and mechanical properties of the final blend.

  • Twin-Screw Extruder: A co-rotating twin-screw extruder is often preferred for polymer blending as it provides excellent distributive and dispersive mixing, leading to a more homogeneous blend.[9]

  • Compatibilizer: For immiscible polymer blends, a compatibilizer is often added to improve the interfacial adhesion between the two phases. This results in a finer morphology and improved mechanical properties.

Strategy 3: Creating a Robust Network through Chemical Crosslinking

Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. This network restricts the mobility of the polymer chains, leading to a significant increase in thermal stability, mechanical strength, and chemical resistance.[10]

Mechanism of Thermal Stability Enhancement

The crosslinked network structure fundamentally alters the material's response to heat. The covalent crosslinks prevent the polymer chains from flowing or slipping past one another at elevated temperatures. As a result, the material does not soften or melt in the same way as a thermoplastic. The onset of thermal degradation is also delayed because more energy is required to break the covalent bonds within the crosslinked network.

Experimental Protocol: Chemical Crosslinking of Polyethylene with Peroxide

Peroxide crosslinking is a widely used method for creating crosslinked polyethylene (XLPE), which has numerous applications, including in wire and cable insulation and hot water pipes.[11]

Materials:

  • Low-density polyethylene (LDPE) powder or pellets

  • Organic peroxide (e.g., Dicumyl peroxide - DCP)

  • Antioxidant (optional, to prevent oxidative degradation during crosslinking)

  • Two-roll mill or internal mixer

  • Compression molding press with heated platens

  • Molds for test specimens

Procedure:

  • Compounding:

    • On a two-roll mill or in an internal mixer heated to a temperature below the decomposition temperature of the peroxide (e.g., 120-130°C for DCP), melt the LDPE.

    • Once the LDPE is molten and forms a continuous sheet on the mill, add the desired amount of peroxide (e.g., 1-2 phr - parts per hundred rubber) and antioxidant.

    • Mix thoroughly until the peroxide and antioxidant are uniformly dispersed in the polymer matrix.

  • Sample Preparation:

    • Remove the compounded material from the mill and cut it into pieces suitable for the compression mold.

  • Crosslinking (Curing):

    • Place the compounded material into the preheated mold.

    • Transfer the mold to a compression molding press with platens heated to a temperature above the decomposition temperature of the peroxide (e.g., 170-180°C for DCP).

    • Apply pressure to the mold to ensure it is completely filled and to remove any trapped air.

    • Hold the material at this temperature and pressure for a specific curing time (e.g., 10-20 minutes) to allow the peroxide to decompose and initiate the crosslinking reaction. The optimal curing time depends on the peroxide type, concentration, and the thickness of the sample.

  • Cooling and Demolding:

    • Cool the mold under pressure to a temperature below the melting point of the polyethylene.

    • Once cooled, release the pressure and carefully remove the crosslinked sample from the mold.

Causality Behind Experimental Choices:

  • Peroxide Selection: The choice of peroxide is determined by its decomposition temperature. The compounding temperature must be low enough to prevent premature crosslinking, while the curing temperature must be high enough to ensure complete decomposition of the peroxide and efficient crosslinking.

  • Compression Molding: This technique is ideal for creating crosslinked samples of a defined geometry for subsequent testing. The application of pressure ensures a void-free sample.

  • Curing Time and Temperature: These are critical process parameters that determine the degree of crosslinking. Insufficient time or temperature will result in incomplete crosslinking and suboptimal properties, while excessive time or temperature can lead to degradation.

Characterization of Thermal Stability: Key Analytical Techniques

To evaluate the effectiveness of the implemented strategies, a suite of thermal analysis techniques is employed. These methods provide quantitative data on the thermal transitions and decomposition behavior of the materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability of a material.

Key Parameters Obtained:

  • Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins. A higher T_onset indicates greater thermal stability.

  • Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest.

  • Residual Mass (Char Yield): The percentage of mass remaining at the end of the experiment, which is indicative of the material's tendency to form a protective char layer.

Standard Test Method: ASTM E1131, ISO 11358[3][12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Key Parameters Obtained:

  • Glass Transition Temperature (T_g): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. An increase in Tg can indicate restricted polymer chain mobility and improved thermal stability.[13][14]

  • Melting Temperature (T_m): The temperature at which a crystalline polymer melts.

  • Crystallization Temperature (T_c): The temperature at which a polymer crystallizes from the molten state.

Standard Test Method: ISO 11357-1, ISO 11357-3[2][13]

Dynamic Mechanical Analysis (DMA)

DMA measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force. It is highly sensitive to molecular motions and is an excellent technique for determining the glass transition temperature.

Key Parameters Obtained:

  • Storage Modulus (E'): Represents the elastic response of the material. A high storage modulus at elevated temperatures indicates good thermal-mechanical stability.

  • Loss Modulus (E''): Represents the viscous response of the material.

  • Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to determine the glass transition temperature.

Standard Test Method: ASTM D4065, ASTM D5279[15][16][17]

Data Presentation and Interpretation

The following tables provide representative data on the improvements in thermal stability that can be achieved through the strategies discussed.

Table 1: Enhancement of Thermal Stability through Nanoparticle Incorporation

Polymer MatrixNanoparticle (wt%)T_onset (°C) (from TGA)Improvement in T_onset (°C)Reference
Polypropylene (PP)Bi2O3/CuO (20%)387+63[8]
Polyacrylonitrile (PAN)MWNT (5%)~330+24[2]
Silicone Rubber (RTV)Modified ZnO (1.5%)420+75.4[18]
SC-15 EpoxyGraphene (5%)307~+35[17]

Table 2: Modification of Thermal Properties in Polymer Blends

Polymer BlendT_g (°C) (from DSC)T_m (°C) (from DSC)ObservationsReference
PLA (neat)65.5152.4-[19]
PLA/PP/PE-g-MAH63.2155.3Increased melting temperature indicates partial compatibilization.[19]
PVDF/PSF (80/20)Single T_g-A single T_g confirms the miscibility of the blend.[13]
PET/ABS/PCT_g (PET): 82, T_g (SAN of ABS): 115, T_g (PC): 158T_m (PET): 255Multiple T_gs indicate an immiscible blend.[14]

Table 3: Effect of Crosslinking on Thermal and Mechanical Properties

Polymer SystemCrosslinker ContentT_g (°C) (from DMA)Storage Modulus (E') above T_gObservationsReference
PMMA1 mol% TEGDMA~130LowIncreased crosslinker content leads to a higher T_g and rubbery modulus.[12][16]
PMMA20 mol% TEGDMA>150HighIncreased crosslinker content leads to a higher T_g and rubbery modulus.[12][16]
Fluorinated PolyimideNone217-Crosslinking significantly increases the glass transition temperature.
Fluorinated PolyimideCrosslinked339-Crosslinking significantly increases the glass transition temperature.

Visualization of Workflows and Mechanisms

Workflow for Preparation and Analysis of Thermally Stable Polymer Nanocomposites

G cluster_prep Preparation cluster_analysis Analysis prep_polymer Polymer Dissolution prep_mix Mixing prep_polymer->prep_mix prep_nano Nanoparticle Dispersion (Sonication) prep_nano->prep_mix prep_cast Solution Casting prep_mix->prep_cast prep_dry Drying (Vacuum Oven) prep_cast->prep_dry analysis_tga TGA (ASTM E1131) prep_dry->analysis_tga Evaluate Decomposition analysis_dsc DSC (ISO 11357) prep_dry->analysis_dsc Determine Transitions (Tg, Tm) analysis_dma DMA (ASTM D4065) prep_dry->analysis_dma Assess Thermomechanical Properties G cluster_polymer Polymer Matrix cluster_nano Nanoparticles cluster_mechanisms Stabilization Mechanisms p_chains Polymer Chains m_mobility Restricted Chain Mobility p_chains->m_mobility np Nanoparticles m_barrier Barrier to Volatiles np->m_barrier np->m_mobility m_char Char Formation np->m_char Reduced Degradation Rate Reduced Degradation Rate m_barrier->Reduced Degradation Rate Increased T_onset Increased T_onset m_mobility->Increased T_onset Insulating Layer Insulating Layer m_char->Insulating Layer

References

The Strategic Role of 2-Bromo-5-chlorobenzoic Acid in the Synthesis of Advanced Functional Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the successful and efficient construction of complex functional molecules. 2-Bromo-5-chlorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a pivotal building block in the synthesis of a diverse array of high-performance dyes and pigments. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers chemists a versatile platform for regioselective functionalization, enabling the precise tuning of the electronic and photophysical properties of the final chromophores.

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of functional dyes. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Core Principle: Transformation to a Diazo Component

The primary pathway to leverage this compound in dye synthesis, particularly for the vast and commercially significant class of azo dyes, involves its initial conversion to the corresponding amine, 2-amino-5-chlorobenzoic acid. This transformation is critical as the amino group is the functional handle for the essential diazotization reaction.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a multi-step process, beginning with the amination of the starting material, followed by diazotization, and culminating in the coupling reaction to form the final azo dye.

Synthesis_Pathway A This compound B 2-Amino-5-chlorobenzoic Acid A->B Amination C Diazonium Salt Intermediate B->C Diazotization D Functional Azo Dye C->D Azo Coupling

Caption: General workflow for synthesizing functional azo dyes from this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-chlorobenzoic Acid

The conversion of this compound to 2-amino-5-chlorobenzoic acid is a foundational step. While various amination strategies exist in organic chemistry, a common approach for aryl halides involves nucleophilic aromatic substitution or metal-catalyzed amination reactions. For the purpose of this guide, we will outline a conceptual protocol based on established methods for the synthesis of similar aminobenzoic acids, such as the reduction of a nitro precursor or the chlorination of anthranilic acid[1][2]. A plausible route starting from this compound would involve a nucleophilic substitution of the bromine atom with an amino group or its equivalent, often under forcing conditions or with the aid of a catalyst.

Alternatively, a more common and well-documented laboratory preparation involves the chlorination of 2-aminobenzoic acid (anthranilic acid)[1].

Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic Acid from Anthranilic Acid

This protocol is adapted from established procedures for the selective chlorination of anthranilic acid[1].

Rationale: This method provides a reliable route to the key intermediate. The use of sulfuryl chloride as a chlorinating agent allows for controlled monochlorination at the position para to the activating amino group.

Materials:

  • Anthranilic acid (2-aminobenzoic acid)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous diethyl ether

  • 8% Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Concentrated sodium acetate solution

  • Ethanol

  • Water

Procedure:

  • In a fume hood, dissolve 26 g of sulfuryl chloride in 350 ml of anhydrous diethyl ether in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add 20 g of powdered anthranilic acid to the cooled solution over 10 minutes with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1 hour.

  • Remove the solvent and excess sulfuryl chloride under reduced pressure.

  • Treat the residue with 150 ml of water and allow the mixture to stand for several hours.

  • Filter the crude product and wash it thoroughly with water.

  • Digest the residue with 400 ml of 8% aqueous hydrochloric acid at 60-70 °C to dissolve the desired product and leave behind insoluble dichlorinated byproducts.

  • Filter the hot solution to remove any undissolved solids.

  • To the filtrate, carefully add sodium hydroxide solution until a precipitate just begins to form.

  • Add a concentrated sodium acetate solution to complete the precipitation of 2-amino-5-chlorobenzoic acid.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Recrystallize the product from an ethanol-water mixture to obtain pure 2-amino-5-chlorobenzoic acid.

Expected Outcome: A yield of approximately 50% of 2-amino-5-chlorobenzoic acid as a crystalline solid[1].

ParameterExpected ValueReference
Melting Point~204 °C[1]
AppearanceWhite to off-white crystalline solid[3]

Part 2: Synthesis of a Functional Azo Dye

With the key intermediate, 2-amino-5-chlorobenzoic acid, in hand, the synthesis of a functional azo dye can proceed via a two-step diazotization and azo coupling reaction[4][5]. As a representative example, we will describe the synthesis of an azo dye using β-naphthol as the coupling component, which typically yields a vibrant orange-red dye[6].

Step 1: Diazotization of 2-Amino-5-chlorobenzoic Acid

Rationale: The conversion of the primary aromatic amine to a diazonium salt is crucial for the subsequent electrophilic aromatic substitution reaction (azo coupling). This reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures, leading to side reactions and reduced yield[4]. Nitrous acid, the diazotizing agent, is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.

Protocol 2: Diazotization

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, prepare a suspension of a specific molar quantity of 2-amino-5-chlorobenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve an equimolar amount of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of 2-amino-5-chlorobenzoic acid. Maintain the temperature between 0 and 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting clear solution contains the diazonium salt and should be used immediately in the next step.

Step 2: Azo Coupling with β-Naphthol

Rationale: The diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components. β-Naphthol is an excellent coupling partner, and the reaction is typically carried out in a basic solution to deprotonate the hydroxyl group of the naphthol, forming the more strongly activating naphthoxide ion. This enhances the rate and yield of the coupling reaction[6].

Protocol 3: Azo Coupling

Materials:

  • Diazonium salt solution from Protocol 2

  • β-Naphthol (2-naphthol)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of β-naphthol in a cold aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with constant stirring, add the cold diazonium salt solution (from Protocol 2) to the cold β-naphthol solution.

  • An intensely colored precipitate of the azo dye should form immediately. The color is typically an orange-red[6].

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Visualizing the Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Amino-5-chlorobenzoic Acid B NaNO₂ / HCl 0-5 °C A->B C Diazonium Salt B->C D β-Naphthol (in NaOH) C->D Coupling Reaction E Azo Dye Precipitate D->E

References

Troubleshooting & Optimization

Minimizing byproduct formation in the bromination of 2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the selective bromination of 2-chlorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize the synthesis of the primary desired product, 5-bromo-2-chlorobenzoic acid, a crucial intermediate in the manufacturing of pharmaceuticals such as Dapagliflozin and Empagliflozin.[1] This guide provides in-depth, field-proven insights into minimizing byproduct formation through a series of frequently asked questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction's chemistry to build a foundational understanding.

Q1: Why is the 5-position the preferred site for bromination on 2-chlorobenzoic acid?

A: The regioselectivity of this electrophilic aromatic substitution is governed by the combined directing effects of the two substituents on the benzene ring: the chloro (-Cl) group and the carboxylic acid (-COOH) group.

  • Carboxylic Acid (-COOH) Group: This group is electron-withdrawing and acts as a meta-director .[2][3] It deactivates the ring, making the positions meta to it (C3 and C5) the least deactivated and thus more favorable for electrophilic attack compared to the ortho and para positions.

  • Chloro (-Cl) Group: This group is also deactivating but is an ortho-, para-director due to the ability of its lone pair electrons to stabilize the intermediate carbocation (sigma complex) through resonance. It directs incoming electrophiles to positions C4 and C6.

The final outcome is a result of these competing influences. Position 5 is meta to the -COOH group and para to the -Cl group. This alignment of directing effects makes the C5 position the most electronically favorable site for bromination, leading to 5-bromo-2-chlorobenzoic acid as the major product.[4]

Q2: What are the primary byproducts in this reaction and why do they form?

A: The two most common types of byproducts are isomeric monobrominated products and polybrominated products.

  • Isomeric Byproducts: The most significant isomeric impurity is 4-bromo-2-chlorobenzoic acid .[5][6] Its formation occurs because the C4 position is ortho to the -Cl group, which is an activating position. Although electronically less favored than the C5 position, certain reaction conditions can increase the yield of this isomer to over 10%.[5]

  • Polybrominated Byproducts: Dibromo-2-chlorobenzoic acid is another common byproduct.[7] It forms when the initially produced 5-bromo-2-chlorobenzoic acid undergoes a second bromination reaction. This is more likely to occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Q3: What is the role of concentrated sulfuric acid in reactions using N-Bromosuccinimide (NBS)?

A: Concentrated sulfuric acid serves two critical functions. First, it acts as a solvent for the 2-chlorobenzoic acid. Second, and more importantly, it protonates the NBS, generating a more potent electrophilic bromine species (Br+). This enhanced electrophilicity is necessary to overcome the deactivating effect of the substituents on the aromatic ring and facilitate the substitution reaction at a practical rate.[6]

Q4: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine (Br₂)?

A: NBS is generally favored for several reasons:

  • Selectivity: NBS in an acid medium can provide higher selectivity for the desired monobrominated product compared to elemental bromine.[6]

  • Handling: NBS is a crystalline solid that is easier and safer to handle and measure than liquid bromine, which is highly corrosive, volatile, and toxic.

  • Stoichiometric Control: As a solid, NBS allows for more precise stoichiometric control, which is crucial for minimizing the formation of polybrominated byproducts.[7]

Section 2: Troubleshooting Guide

This guide provides direct answers to specific experimental problems.

Problem 1: My HPLC analysis shows a high percentage (>10%) of the 4-bromo-2-chlorobenzoic acid isomer.
  • Root Cause: The reaction conditions are not selective enough, allowing for competitive bromination at the C4 position. Standard NBS/sulfuric acid systems can inherently produce this isomer.[5]

  • Expert Solution: Implement a Selectivity-Enhancing Additive. The most effective strategy to suppress the formation of the 4-bromo isomer is to add a sulfur-based reducing agent to the reaction mixture.

    • Recommended Additive: Use sodium sulfide (Na₂S) or sodium sulfite (Na₂SO₃).[8][9]

    • Mechanism of Action: It is proposed that the additive influences the position of a temporary, reversible sulfonation of the aromatic ring. This blocks certain positions, thereby directing the bromonium ion to the desired C5 position with much higher fidelity.[9]

    • Implementation: Before adding NBS, dissolve the 2-chlorobenzoic acid in concentrated sulfuric acid and add 0.2-0.4 molar equivalents of sodium sulfide. Stir for a short period (e.g., 20 minutes) to allow for equilibration before proceeding with the addition of NBS.[8][10]

Table 1: Effect of Additive on Isomer Selectivity
ConditionBrominating AgentAdditive (0.4 eq.)Temperature (°C)Yield of 5-bromo isomer (%)Purity by HPLC (%) [5-bromo vs 4-bromo]Reference
StandardNBS (1.05 eq.)None45~75%~90:10[8] (Comparative Example)
OptimizedNBS (1.05 eq.)Sodium Sulfide3085%>99.5:0.5[8][10]
Problem 2: I am observing significant amounts of a dibrominated byproduct.
  • Root Cause: Over-bromination is occurring. This is a classic sign of either using too much brominating agent or letting the reaction run too long after the starting material has been consumed.

  • Expert Solution: Enforce Strict Stoichiometric and Temporal Control.

    • Control Stoichiometry: Use a precise molar ratio of 2-chlorobenzoic acid to NBS, typically 1:1.0 to 1:1.05. Do not use a large excess of NBS.

    • Monitor Reaction Progress: The most reliable method to prevent over-bromination is to monitor the reaction closely. Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the 2-chlorobenzoic acid starting material.

    • Quench Promptly: As soon as the starting material is consumed (or has reached a minimum, stable level), quench the reaction by pouring it into an ice-water bath. This immediately stops the reaction and precipitates the product, preventing further bromination.[10]

Problem 3: The final yield is low despite clean conversion.
  • Root Cause: The product is being lost during the work-up or purification steps.

  • Expert Solution: Optimize Product Isolation and Recrystallization.

    • Work-up: Ensure the precipitation is complete. Use a sufficient volume of a well-chilled ice-water slurry (0-5°C) and allow adequate time for the product to crystallize fully before filtration.

    • Recrystallization: The choice of solvent is critical. A common and effective system is a mixture of methanol and water or ethanol and water.[8][10] Dissolve the crude product in the minimum amount of hot alcohol, then slowly add water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize the recovery of pure crystals. Rapid crashing out of solution by adding too much water or cooling too quickly will trap impurities and lower the isolated yield of pure product.

Section 3: Visualized Workflow and Protocol

Diagram: Optimized Bromination Workflow

The following diagram illustrates the critical control points in the workflow to minimize byproduct formation.

BrominationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start 1. Charge Reactor: - 2-Chlorobenzoic Acid - Conc. H₂SO₄ Additive 2. Add Selectivity Enhancer: - Sodium Sulfide (Na₂S) - Stir for 20 min Start->Additive Critical for Isomer Control NBS_add 3. Add NBS (1.05 eq.) Maintain Temp < 30°C Additive->NBS_add Byproduct1 4-Bromo Isomer Additive->Byproduct1 Inhibited Monitor 4. Monitor Reaction (TLC / HPLC) NBS_add->Monitor Critical for Polybromination Control Quench 5. Quench in Ice-Water Precipitate Crude Product Monitor->Quench When SM is consumed Byproduct2 Dibromo Product Monitor->Byproduct2 Prevented Purify 6. Recrystallize (e.g., MeOH/H₂O) Quench->Purify Final Pure 5-Bromo-2-chlorobenzoic Acid Purify->Final

Caption: Workflow with key control points for selective bromination.

Detailed Experimental Protocol: High-Selectivity Synthesis of 5-Bromo-2-chlorobenzoic Acid

This protocol incorporates best practices to achieve high purity and yield.

Reagents & Equipment:

  • 2-chlorobenzoic acid (1 eq.)

  • Concentrated Sulfuric Acid (approx. 8.5 mL per gram of starting material)

  • Sodium Sulfide (Na₂S) (0.4 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Methanol, Water (for recrystallization)

  • Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Ice-water bath.

Procedure:

  • Reaction Setup: In a four-necked flask, add 2-chlorobenzoic acid (e.g., 4.7 g, 0.03 mol) and concentrated sulfuric acid (40 mL). Stir the mixture at 30°C until all solids are dissolved.[10]

  • Additive for Selectivity: Add sodium sulfide (0.936 g, 0.012 mol) in portions. Stir the resulting clear solution for 20 minutes at 30°C.[10]

  • Bromination: Add N-bromosuccinimide (5.6 g, 0.0315 mol) in small portions over 10-15 minutes, ensuring the internal temperature does not exceed 35°C. Use an ice bath to control any exotherm.

  • Reaction & Monitoring: After the addition is complete, continue to stir the reaction at 30°C. Monitor the consumption of the starting material by TLC or HPLC (approx. 10-30 minutes).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing an ice-water slurry (80 mL) with vigorous stirring. A white solid will precipitate.[10]

  • Isolation: Stir the slurry for 30 minutes in the ice bath, then collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.

  • Purification: Transfer the crude solid to a flask. Add methanol (24 mL) and water (36 mL). Heat the mixture to 60°C until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour to complete crystallization.[10]

  • Final Product: Filter the purified white crystals, wash with a small amount of cold 40% methanol/water, and dry at 55°C to a constant weight. The expected yield is 80-85% with a purity of >99.5%.[10]

References

Technical Support Center: Purification of 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling and purifying 2-Bromo-5-chlorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We understand that impurities can compromise experimental outcomes, lead to side reactions, and affect the quality of downstream products.

This document moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters in the field.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?

The impurity profile of your sample depends heavily on its synthetic route. A common method involves the bromination of 2-chlorobenzoic acid.[1][2]

Common impurities may include:

  • Isomeric Byproducts: The most problematic impurities are often isomers formed during the synthesis, such as 4-bromo-2-chlorobenzoic acid.[3][4] These can be difficult to separate due to their similar physical properties.

  • Unreacted Starting Materials: Residual 2-chlorobenzoic acid is a frequent contaminant.[1][5]

  • Neutral Organic Compounds: Byproducts from side reactions or residual solvents that do not possess an acidic functional group.[6]

  • Colored Impurities: Often high molecular weight, conjugated organic compounds that impart a yellow or brown tint to the solid product.[7]

Q2: My product has a broad melting point and a distinct off-white or yellow color. What is the best initial purification strategy?

For solid organic compounds like this compound, the most effective and straightforward initial purification technique is recrystallization . This method leverages differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. A successful recrystallization can simultaneously remove many isomeric, colored, and unreacted starting material impurities, leading to a significant increase in purity and a sharper melting point (Literature MP: 150-156 °C[5][8]).

The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).

Q3: Can you provide a detailed, field-tested protocol for the recrystallization of this compound?

Certainly. A methanol-water solvent system is often effective for this class of compounds.[1][5] This protocol is designed to be self-validating; successful execution should yield high-purity crystals.

Experimental Protocol: Recrystallization using a Methanol/Water System

  • Dissolution: In a fume hood, place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add the minimum volume of hot methanol required to just dissolve the solid at a gentle boil. Start with a small volume and add more in portions until dissolution is complete.

  • Hot Filtration (Optional but Recommended): If insoluble impurities or discoloration is observed in the hot solution, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask. This step removes insoluble particulates and can help decolorize the sample.

  • Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot methanol solution until you observe persistent cloudiness (the saturation point). Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 40% aqueous methanol to remove any residual mother liquor containing dissolved impurities.[1]

  • Drying: Dry the crystals thoroughly in a vacuum oven (e.g., at 50-60 °C) or in a desiccator until a constant weight is achieved.

  • Purity Assessment: Confirm the purity by measuring the melting point. A sharp melting point within the literature range (150-156 °C) indicates high purity.[5][8]

Q4: My sample's purity only marginally improved after recrystallization. How can I remove persistent neutral or basic impurities?

If impurities without an acidic proton (neutral or basic compounds) are present, acid-base extraction is a highly effective and complementary purification technique.[9][10] This liquid-liquid extraction method separates compounds based on their differing acid-base properties and solubility in aqueous and organic solvents.[11]

The causality behind this technique is the conversion of the water-insoluble carboxylic acid into its corresponding carboxylate salt. This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase.[9][12]

AcidBaseExtraction

Q5: What is the standard operating procedure for an acid-base extraction of this compound?

This protocol ensures the selective extraction and recovery of your target acid. The pKa of this compound is predicted to be around 2.49.[5] Therefore, a weak base like sodium bicarbonate is sufficient and preferred.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the impure acid (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (~50 mL) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~30 mL) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the CO₂ gas that evolves. Causality Check: Shaking too vigorously can lead to the formation of stable emulsions, complicating layer separation.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer (which now contains the sodium 2-bromo-5-chlorobenzoate salt) into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add another portion of the NaHCO₃ solution (~20 mL) to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract. The organic layer containing neutral impurities can now be discarded.[7]

  • Acidification: In a fume hood, cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH < 2, check with pH paper). A white precipitate of the purified carboxylic acid will form.[12][13]

  • Isolation & Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly as described in the recrystallization protocol.

Q6: My final product is pure by melting point, but still has a faint yellow tint. How can I obtain a perfectly white solid?

A persistent color is typically due to trace amounts of highly conjugated impurities that are not efficiently removed by the previous methods.

Solution: Activated Carbon (Charcoal) Treatment

Activated carbon has a high surface area and can adsorb colored impurities.[7] This step should be performed during recrystallization.

  • After dissolving your crude product in the minimum amount of hot recrystallization solvent (as in Q3, step 2), remove the solution from the heat source.

  • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient; using too much will adsorb your product and reduce the yield).

  • Gently swirl the flask and then bring the solution back to a boil for a few minutes.

  • Perform a hot gravity filtration (as in Q3, step 3) to remove the carbon. The filtrate should be colorless.

  • Proceed with the recrystallization by cooling the solution as previously described.

Troubleshooting Guide
Problem Encountered Probable Cause Recommended Solution & Scientific Rationale
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.1. Add a small amount of additional hot solvent to see if the oil dissolves. 2. If not, select a solvent with a lower boiling point. 3. Perform a primary purification step like acid-base extraction first to remove gross impurities.
Low yield after recrystallization 1. Too much solvent was used. 2. The solution was cooled too rapidly. 3. The compound has significant solubility in the cold solvent.1. Use the absolute minimum amount of hot solvent for dissolution. 2. Allow the flask to cool slowly on the benchtop before moving to an ice bath. 3. After filtering, try to concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure).
Persistent emulsion during extraction Vigorous shaking of the separatory funnel, especially with chlorinated solvents.1. Use gentle, repeated inversions of the funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated aq. NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break up emulsions.
No precipitate forms after acidification 1. Insufficient acid was added. 2. The product is more water-soluble than expected.1. Check the pH with litmus or pH paper to ensure it is strongly acidic (pH < 2). Add more acid if necessary.[13] 2. If the solution is acidic and no solid forms, extract the acidified aqueous solution with several portions of an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry with a drying agent (e.g., MgSO₄), and evaporate the solvent to recover the product.[14]

PurificationStrategy

References

Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the solubility challenges often encountered with this versatile reagent. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the success of your experiments.

I. Understanding the Solubility Profile of this compound

This compound is a halogenated aromatic carboxylic acid, a structural class that often presents solubility challenges in common organic solvents.[1][2][3] Its crystalline solid-state and the presence of both electron-withdrawing halogen substituents and a polar carboxylic acid group contribute to its limited solubility in non-polar solvents and even some polar aprotic solvents at room temperature.[2][4]

Key Physicochemical Properties:
PropertyValueSource
Molecular FormulaC₇H₄BrClO₂[5]
Molecular Weight235.46 g/mol [5]
AppearanceWhite to off-white crystalline solid[2][6]
Melting Point154-156 °C[7]
Water Solubility2.63 g/L at 20°C[7]

II. Troubleshooting Poor Solubility in Reactions

This section addresses common solubility issues encountered during reactions with this compound and provides step-by-step solutions.

Issue 1: My this compound is not dissolving in the reaction solvent.

Cause: The chosen solvent may not have the appropriate polarity or ability to interact with both the aromatic ring and the carboxylic acid group.

Solutions:

  • Solvent Selection:

    • Initial Screening: Start with polar aprotic solvents known to dissolve carboxylic acids, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or 1,4-Dioxane.[2]

    • Co-solvents: Employing a co-solvent system can be highly effective. For instance, in Suzuki-Miyaura coupling reactions, a mixture of a non-polar solvent like toluene with a more polar solvent like ethanol or THF, often in the presence of water, can facilitate the dissolution of all reaction components.[8][9]

  • Temperature Adjustment:

    • Gently warming the reaction mixture can significantly increase the solubility of this compound. However, be mindful of the thermal stability of other reagents and the potential for side reactions at elevated temperatures.

  • In-situ Salt Formation:

    • The most effective method to solubilize a carboxylic acid is to convert it into its more soluble salt form (carboxylate).[10] This is achieved by adding a base.

      • Organic Bases: In anhydrous organic reactions, non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used to form an ammonium carboxylate salt, which often exhibits improved solubility in organic solvents.[11]

      • Inorganic Bases: For reactions in aqueous or biphasic systems (e.g., Suzuki coupling), inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are commonly used to deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt.[9][12]

Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.

Cause: Even if the reactant appears to be suspended, a low concentration of the dissolved species can lead to slow reaction kinetics.

Solutions:

  • Phase-Transfer Catalysis:

    • In biphasic reactions (e.g., organic solvent and water), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed. The PTC facilitates the transfer of the water-soluble carboxylate anion into the organic phase where the reaction with other organic-soluble reagents occurs.

  • High-Temperature Ball Milling:

    • For solvent-free or solid-state reactions, high-temperature ball milling is an emerging technique to overcome solubility issues.[13][14] The mechanical energy and localized heating promote reactions between insoluble reactants in the solid state.[13][14]

  • Sonication:

    • Applying ultrasonic waves can help to break down solid aggregates and increase the surface area of the reactant, thereby enhancing the dissolution rate.

Experimental Workflow: Solubilization via Base Addition for a Suzuki-Miyaura Coupling

This protocol outlines the steps for solubilizing this compound for a typical Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Solvent & Base Addition cluster_2 Step 3: Solubilization & Reaction A Add this compound, Arylboronic acid, and Palladium catalyst to a reaction flask. B Add the organic solvent system (e.g., Dioxane/Water). A->B Next C Add an aqueous solution of the base (e.g., K2CO3). B->C Next D Stir the mixture. The carboxylic acid reacts with the base to form the soluble carboxylate salt. C->D Observe Dissolution E Heat the reaction mixture to the desired temperature to initiate the coupling reaction. D->E Proceed

Caption: Workflow for solubilizing this compound in a Suzuki coupling.

III. Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

A1: For general use, polar aprotic solvents such as DMF, DMSO, and THF are good starting points. For reactions involving bases, the choice of solvent will also depend on the solubility of the resulting salt.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The solubility of this compound in water is highly pH-dependent.[15][16] In acidic conditions (low pH), it exists predominantly in its less soluble protonated form. As the pH increases above its pKa (the pKa of benzoic acid is around 4.2, and the halogen substituents on this compound will slightly lower this value), it deprotonates to form the much more water-soluble carboxylate anion.[10][17]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH COOH form (Poorly Soluble) High_pH COO- form (Highly Soluble) Low_pH->High_pH Add Base (Increase pH) High_pH->Low_pH Add Acid (Decrease pH)

Caption: Effect of pH on the solubility of this compound.

Q3: Can I use an organic base to solubilize this compound in a reaction that is sensitive to water?

A3: Yes, using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a standard method for solubilizing carboxylic acids in anhydrous organic solvents.[11] The resulting triethylammonium or diisopropylethylammonium salt is often more soluble in solvents like dichloromethane (DCM), THF, or acetonitrile. This is a common strategy in amide bond formations and esterifications.[11][18]

Q4: Are there any alternative reaction media for poorly soluble reactants like this?

A4: Yes, for challenging cases, consider solvent-free reaction conditions using techniques like ball milling.[13][14] This approach can be particularly useful for cross-coupling reactions of insoluble aryl halides.[13][14] Additionally, the use of specialized solubilizing agents or esters of aryl alcohols has been explored for functional organic compounds.[19]

Q5: For a Suzuki coupling, what is a reliable starting solvent and base combination?

A5: A widely used and effective combination is a solvent system of 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio) with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base.[8][9] This system effectively dissolves the carboxylate salt in the aqueous phase while allowing the palladium catalyst and arylboronic acid to participate in the organic phase.[8][9]

Recommended Solvent/Base Combinations for Common Reactions:
Reaction TypeRecommended SolventsRecommended BasesRationale
Suzuki-Miyaura Coupling Toluene/Ethanol/Water, Dioxane/WaterK₂CO₃, K₃PO₄, Cs₂CO₃The base deprotonates the carboxylic acid, increasing its solubility in the aqueous phase of the biphasic system.[8][12]
Amide Bond Formation Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)Triethylamine (TEA), Diisopropylethylamine (DIPEA)Forms a soluble ammonium salt in the organic solvent, facilitating the reaction with an amine in the presence of a coupling agent.[11]
Esterification (with an alcohol) Toluene, Dichloromethane (DCM)(Catalytic) H₂SO₄, or use of coupling agents like DCC with DMAPIn acidic conditions, solubility can be low; a Dean-Stark apparatus can be used with toluene to remove water and drive the reaction. With coupling agents, an organic base can be used for solubilization.
Nucleophilic Aromatic Substitution (SNAr) Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)K₂CO₃, NaHThese polar aprotic solvents are excellent for SNAr reactions and can dissolve the carboxylate salt formed with the base.

IV. References

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  • BOC Sciences. CAS 41198-02-1 2-Amino-3-bromo-5-chlorobenzoic Acid. Available from: --INVALID-LINK--

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  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: --INVALID-LINK--

  • Loba Chemie. (2018) 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Available from: --INVALID-LINK--

  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Available from: --INVALID-LINK--

  • ResearchGate. Methods for the preparation of aryl carboxylic acid. Available from: --INVALID-LINK--

  • Wikipedia. Triethylamine. Available from: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-(2-ethylhexyl)thiophene. Available from: --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-bromo-5-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you with the knowledge to overcome common challenges and achieve successful, reproducible results.

Introduction: The Challenge of Chemoselectivity

This compound is a valuable building block in pharmaceutical and materials science due to its versatile functional handles. However, the presence of two different halogen atoms on the aromatic ring, a bromine and a chlorine, introduces the critical challenge of chemoselectivity. The carbon-bromine (C-Br) bond is inherently weaker and more reactive than the carbon-chlorine (C-Cl) bond, making selective activation of the C-Br bond a primary synthetic goal.[1][2] This guide will focus on palladium-catalyzed systems, which are widely employed for their efficiency and selectivity in such transformations.[1][3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound in cross-coupling reactions.

Q1: How do I achieve selective coupling at the C-Br position over the C-Cl position?

A: The key to achieving high chemoselectivity lies in exploiting the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond has a lower bond dissociation energy, making it more susceptible to oxidative addition to a low-valent palladium(0) catalyst.[2] To favor C-Br activation, you should:

  • Choose the right catalyst system: Palladium complexes with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective.[1] For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a ligand such as SPhos can be excellent choices.[4] For Buchwald-Hartwig aminations, specialized ligands developed by Buchwald and Hartwig are designed for high reactivity and selectivity.[5]

  • Control the reaction temperature: Lower reaction temperatures will generally favor the activation of the more reactive C-Br bond. Start with milder conditions and gradually increase the temperature if the reaction is sluggish.

  • Optimize the base and solvent: The choice of base and solvent can influence the catalyst's activity and selectivity.

Q2: What are the best starting points for a Suzuki-Miyaura coupling with this compound?

A: For a Suzuki-Miyaura coupling, a good starting point is to use a palladium catalyst with a phosphine ligand. A common and often effective catalyst is Pd(PPh₃)₄. Alternatively, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as P(t-Bu)₃ or PCy₃ can be used.[6]

Here is a general starting protocol:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: A mixture of an organic solvent like toluene or 1,4-dioxane with water.[4][7]

  • Temperature: 80-100 °C

It is crucial to degas the reaction mixture thoroughly to prevent catalyst deactivation.

Q3: I am planning a Buchwald-Hartwig amination. What catalyst system should I consider?

A: The Buchwald-Hartwig amination requires a carefully selected catalyst system to achieve high yields. The choice of ligand is particularly critical.[5] Modern, sterically hindered biarylphosphine ligands are generally the most effective.

Consider the following:

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: A bulky, electron-rich phosphine ligand from the Buchwald or Hartwig family (e.g., XPhos, SPhos, RuPhos). The choice of ligand can depend on the specific amine coupling partner.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[8][9] For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or K₃PO₄ might be necessary, though this may require higher temperatures or longer reaction times.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene, xylene, or 1,4-dioxane are commonly used.[8][11]

Q4: Can the carboxylic acid group interfere with the reaction?

A: Yes, the acidic proton of the carboxylic acid can interfere with the reaction in several ways:

  • Reaction with the base: The carboxylic acid will react with the base, consuming at least one equivalent. You must account for this by adding an additional equivalent of base.

  • Coordination to the catalyst: The carboxylate may coordinate to the palladium center, potentially influencing its catalytic activity.

  • Solubility issues: The salt formed from the carboxylic acid and the base may have different solubility properties, which could affect the reaction.

In some cases, it may be advantageous to protect the carboxylic acid as an ester, though this adds extra steps to the synthesis.

Troubleshooting Guide

Even with careful planning, cross-coupling reactions can sometimes present challenges. This guide provides a structured approach to troubleshooting common issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or no conversion Inactive Catalyst: The Pd(0) active species is not being generated or is being deactivated.• Ensure thorough degassing of solvents and reaction vessel. • Use a fresh, high-quality palladium precursor and ligand. • Consider using a pre-catalyst that forms the active Pd(0) species more readily.[12] • For Pd(II) precursors, ensure conditions are suitable for in-situ reduction to Pd(0).[10][13]
Insufficiently Reactive Conditions: Temperature is too low, or the base is not strong enough.• Gradually increase the reaction temperature in increments of 10-20 °C. • Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄ for Suzuki, or to NaOtBu for Buchwald-Hartwig).[9]
Poor Solubility: Reactants or catalyst are not sufficiently soluble in the chosen solvent.• Try a different solvent or solvent mixture. For example, in Buchwald-Hartwig reactions, toluene or xylene are common choices.[11] • For Suzuki couplings, adding a co-solvent like ethanol or THF can sometimes improve solubility.
Poor Chemoselectivity (Reaction at C-Cl) Reaction Temperature is too High: Higher temperatures can provide enough energy to activate the C-Cl bond.• Lower the reaction temperature.
Highly Active Catalyst: The catalyst system may be too reactive, leading to non-selective activation.• Switch to a less reactive ligand. • Decrease the catalyst loading.
Side Reactions Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.• This can be caused by certain impurities or side reactions with the base or solvent.[14] • Ensure all reagents are pure and the solvent is anhydrous. • Consider a different base or solvent system.
Homocoupling: Two molecules of the boronic acid (in Suzuki) or aryl halide couple with each other.• This is often due to the presence of oxygen.[14] Ensure rigorous degassing. • Optimize the stoichiometry of the coupling partners.
Inconsistent Results Variability in Reagent Quality: Purity of the aryl halide, coupling partner, base, or solvent can vary.• Use reagents from a reliable source and purify if necessary. • Ensure the base is anhydrous and stored properly.
Atmospheric Contamination: Inconsistent exclusion of air and moisture.• Use robust Schlenk line or glovebox techniques.

Visualizing the Process

To better understand the core concepts, the following diagrams illustrate the catalytic cycle and a decision-making workflow.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Ar-Pd(II)-Br Intermediate Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation (with Ar'B(OH)2 + Base) ArPd(II)BrL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Catalyst_Selection_Workflow Start Start: Cross-Coupling of This compound Coupling_Type Select Coupling Type Start->Coupling_Type Suzuki Suzuki-Miyaura (C-C bond formation) Coupling_Type->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (C-N bond formation) Coupling_Type->Buchwald Amine Catalyst_Suzuki Initial Catalyst System: - Pd(PPh3)4 or Pd(OAc)2/SPhos - K2CO3 or Cs2CO3 - Toluene/Water Suzuki->Catalyst_Suzuki Catalyst_Buchwald Initial Catalyst System: - Pd(OAc)2/XPhos - NaOtBu - Toluene Buchwald->Catalyst_Buchwald Optimization Reaction Optimization (Temperature, Concentration) Catalyst_Suzuki->Optimization Catalyst_Buchwald->Optimization Troubleshooting Troubleshooting Optimization->Troubleshooting Low Yield or Side Products Success Successful Coupling Optimization->Success High Yield & Selectivity Troubleshooting->Optimization Implement Solutions

References

Technical Support Center: Safe Handling and Disposal of 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Bromo-5-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and environmentally responsible disposal of waste generated during its use. This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established safety principles.

Core Principles of Safe Handling

This compound is a white to off-white crystalline solid that poses several hazards, including causing skin and serious eye irritation, and it may cause respiratory irritation.[1][2][3][4] Some sources also classify it as toxic if swallowed and very toxic to aquatic life.[5][6] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][4][5][7]

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][5]

  • Skin and Body Protection: A lab coat and appropriate protective clothing.[1][2]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[1][5][7]

Storage and Handling

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8][9]

  • Protect from moisture, direct sunlight, and air contact.[1]

  • Avoid the formation of dust and aerosols during handling.[2][9]

  • Always use this chemical within a chemical fume hood.[8]

Troubleshooting Guide: Handling and Storage

Problem Potential Cause(s) Solution(s)
Caking or clumping of the solid reagent - Improper storage (exposure to moisture).[1]- Ensure the container is tightly sealed and stored in a desiccator if necessary.- If the material has already caked, it may still be usable, but re-evaluation of purity might be needed for sensitive applications.
Noticeable odor upon opening the container - Inadequate ventilation.- Possible degradation of the compound.- Always handle the compound in a certified chemical fume hood.- If a strong, unexpected odor is present, this could indicate contamination or degradation. Evaluate the material's suitability for your experiment.
Skin or eye irritation during handling - Inadequate or compromised PPE.- Accidental spillage.- Immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]- Review and improve PPE practices. Ensure gloves are intact and goggles provide full coverage.

Experimental Protocol: Neutralization and Disposal of Small-Scale Waste

This protocol outlines the steps for neutralizing small quantities (typically <10g) of this compound waste for safe disposal.

Causality: As an acid, this compound must be neutralized to a safe pH range (typically 6-9) before it can be disposed of as aqueous waste.[10] This process converts the acid into a salt and water, reducing its corrosive properties.[11]

Step-by-Step Methodology:

  • Preparation:

    • Perform the entire procedure in a chemical fume hood.

    • Don appropriate PPE as described in section 1.1.

    • Prepare a neutralizing solution of either 5% sodium bicarbonate or a 1:10 solution of sodium carbonate in cold water.[11][12]

  • Neutralization:

    • Place the this compound waste in a suitably large beaker.

    • Slowly add the neutralizing solution while stirring continuously. Be cautious as this is an exothermic reaction and may produce gas (carbon dioxide).[11]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.[11]

    • Continue adding the basic solution until the pH is stable between 6.0 and 9.0.[10]

  • Disposal:

    • Once neutralized, the resulting solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[12]

    • For larger quantities or if local regulations prohibit drain disposal, the neutralized solution should be collected in a designated hazardous waste container for halogenated organic compounds.[13][14]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • For Small Spills:

    • Evacuate non-essential personnel from the area.[1]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]

    • Clean the spill area with soap and water.[15]

  • For Large Spills:

    • Evacuate the laboratory immediately and call for emergency assistance.[16]

    • Prevent the spill from entering drains if it can be done without risk.[2][8]

Diagram: Waste Disposal Decision Workflow

WasteDisposalWorkflow start 2-Bromo-5-chlorobenzoic Acid Waste Generated is_small_quantity Is the quantity small (<10g) and uncontaminated? start->is_small_quantity neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to pH 6-9 is_small_quantity->neutralize Yes halogenated_waste Collect in a designated 'Halogenated Organic Waste' container is_small_quantity->halogenated_waste No check_local_regs Check local regulations for aqueous waste neutralize->check_local_regs drain_disposal Dispose down the drain with copious water check_local_regs->drain_disposal Permitted check_local_regs->halogenated_waste Not Permitted end Waste Disposed drain_disposal->end halogenated_waste->end

Caption: Decision workflow for the disposal of this compound waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A: The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is also considered toxic if swallowed and very toxic to aquatic life.[5][6]

Q2: What type of gloves should I wear when handling this chemical?

A: You should wear chemical-resistant gloves, such as nitrile rubber gloves, to prevent skin contact.[1][4][5][7]

Q3: Can I dispose of this compound waste in the regular trash?

A: No. As a halogenated organic acid, it must be treated as hazardous waste.[8] Small quantities can be neutralized and potentially disposed of as aqueous waste if local regulations permit; otherwise, it must be collected as halogenated organic waste.[12][13][14]

Q4: What should I do if I accidentally spill a small amount of the solid on my lab bench?

A: Wearing your full PPE, you should sweep up the solid, place it in a sealed container for hazardous waste disposal, and then decontaminate the area with soap and water.[8][15]

Q5: Is it necessary to perform the neutralization in a fume hood?

A: Yes, all handling, including the neutralization process, should be conducted in a chemical fume hood to avoid inhalation of dust or any vapors that may be released.[8]

Q6: What is the appropriate fire extinguisher to use for a fire involving this chemical?

A: Use a dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2) extinguisher.[1] Do not use water, as it may react with the substance.[1]

References

Preventing decomposition of 2-Bromo-5-chlorobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your stored this compound, preventing decomposition and ensuring reliable experimental outcomes.

Introduction: The Challenge of Stability

This compound is a halogenated aromatic carboxylic acid, a structural class of molecules vital in the synthesis of pharmaceuticals and other complex organic compounds.[1] While considered stable under normal conditions, its long-term stability can be compromised by environmental factors, leading to degradation that can impact the purity and reactivity of the material.[2][3] Understanding the potential decomposition pathways and implementing proper storage protocols are critical for maintaining the compound's integrity. This guide provides a comprehensive overview of best practices, troubleshooting, and stability assessment protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[4] The key is to minimize exposure to moisture, light, and elevated temperatures, which are the primary drivers of decomposition.

Q2: I've noticed a slight discoloration of my this compound. What could be the cause?

A2: Discoloration, such as a shift from a white to a beige or light yellow powder, can be an early indicator of degradation.[2] This is often due to minor impurities forming as a result of exposure to light or air. While slight discoloration may not always signify a significant loss of purity, it warrants a purity check before use in sensitive applications.

Q3: Can this compound decompose at room temperature?

A3: While the rate of decomposition at a controlled room temperature (20-25°C) is generally low, prolonged storage without proper precautions can lead to gradual degradation.[5] One of the primary concerns is decarboxylation, which can be accelerated by factors such as residual acidity or basicity and the presence of moisture.

Q4: What are the primary decomposition products of this compound?

A4: The most probable decomposition pathway for this compound is decarboxylation, leading to the formation of 1-bromo-4-chlorobenzene and carbon dioxide.[6] Other potential degradation products could arise from dehalogenation or reactions with atmospheric components, though these are generally less common under proper storage conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (clumping, discoloration) Exposure to moisture or light.Store in a desiccator or with a desiccant. Use an amber glass bottle or store in a dark cabinet.
Inconsistent experimental results Degradation of the starting material.Perform a purity analysis (e.g., HPLC, melting point) to confirm the integrity of the stored acid.
Poor solubility in expected solvents Formation of insoluble degradation products.Purify a small sample by recrystallization and re-assess solubility. Consider a fresh batch of the compound for critical experiments.
Presence of unexpected peaks in analytical chromatograms Decomposition during storage or sample preparation.Analyze a freshly opened sample as a reference. Investigate the stability of the compound in the analytical solvent.

Understanding Decomposition Pathways

The stability of this compound is intrinsically linked to its chemical structure. The primary modes of decomposition to be aware of are decarboxylation, photodegradation, and hydrolysis.

Decarboxylation: The Primary Threat

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂).[7] This reaction can be initiated by heat and is often catalyzed by acidic or basic conditions. For aromatic carboxylic acids, this process can proceed through an ionic or a free-radical mechanism, especially at elevated temperatures.

Caption: Primary decomposition pathway of this compound.

Photodegradation

Aromatic compounds, especially those with halogen substituents, can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of radical species and subsequent side reactions, resulting in impurities.

Hydrolytic Instability

Although sparingly soluble in water, the presence of moisture can facilitate hydrolysis or act as a catalyst in other decomposition reactions. It is crucial to store the compound in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture.[3]

Experimental Protocols: Assessing Stability

To ensure the quality of your this compound, particularly for long-term storage or before use in a critical synthesis, performing a stability assessment is recommended. A forced degradation study can provide valuable insights into the stability of the molecule under stress conditions.

Protocol: Forced Degradation Study

Objective: To intentionally degrade a sample of this compound under controlled stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare several accurately weighed samples of this compound.

  • Stress Conditions: Expose each sample to one of the following conditions:

    • Acidic: Dissolve in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Dissolve in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative: Treat with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 105°C for 48 hours.

    • Photolytic: Expose the solid powder to direct sunlight or a photostability chamber for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% phosphoric acid.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

This method should be validated to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.[8]

References

Scaling up the synthesis of 5-bromo-2-chlorobenzoic acid from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Development Professionals

Technical Support Center: Scaling the Synthesis of 5-Bromo-2-Chlorobenzoic Acid

Welcome to the technical support center for the synthesis of 5-bromo-2-chlorobenzoic acid. As a critical starting material for several therapeutic agents, including SGLT2 inhibitors like Dapagliflozin and Empagliflozin, the robust and scalable synthesis of this intermediate is paramount.[1] This guide, structured in a question-and-answer format, is designed for researchers, chemists, and process development professionals transitioning the synthesis from a laboratory bench to a pilot plant. It addresses common challenges, provides detailed protocols, and explains the scientific rationale behind key process decisions.

Frequently Asked Questions (FAQs): Synthesis Strategy & Process Overview

Q1: What are the primary synthesis routes for 5-bromo-2-chlorobenzoic acid, and which is most suitable for pilot-scale production?

There are two predominant synthetic strategies for producing 5-bromo-2-chlorobenzoic acid. The choice of route is critical and depends on factors like cost, impurity profile, and scalability.

  • Route A: Direct Electrophilic Bromination. This method involves the direct bromination of 2-chlorobenzoic acid using a brominating agent like N-bromosuccinimide (NBS) in a strong acid, typically concentrated sulfuric acid.[2] The chloro and carboxyl groups direct the incoming electrophile (bromine) to the C5 position.[2] While direct, this route is often plagued by the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, which can be difficult to remove.[3][4] Achieving high regioselectivity is the key challenge.[2]

  • Route B: Diazotization-Sandmeyer Reaction. This multi-step approach begins with a 5-bromo-2-aminobenzoic acid derivative. The amino group is converted into a diazonium salt, which is subsequently displaced by a chloride using a copper(I) chloride catalyst in a Sandmeyer reaction.[3][5][6][7] This route generally offers superior control over isomer formation, resulting in a higher purity product, which is a significant advantage for industrial and pharmaceutical applications.[3][5][6][7][8]

For pilot-scale and industrial production where purity is critical, Route B (Diazotization-Sandmeyer) is generally preferred due to its high regioselectivity and the avoidance of difficult-to-separate isomeric impurities.[3][5][6][7][8]

Synthesis_Routes cluster_A Route A: Direct Bromination cluster_B Route B: Diazotization-Sandmeyer A1 2-Chlorobenzoic Acid A2 5-Bromo-2-chlorobenzoic Acid (with 4-bromo isomer) A1->A2 NBS, H₂SO₄ B1 5-Bromo-2-aminobenzoic Acid Derivative B2 Diazonium Salt Intermediate B1->B2 NaNO₂, Acid B3 5-Bromo-2-chlorobenzoic Acid Derivative B2->B3 CuCl (Sandmeyer) B5 5-Bromo-2-chlorobenzoic Acid (High Purity) B3->B5 Hydrolysis B4 Hydrolysis Start Select Synthesis Route Start->A1 Directness Start->B1 High Purity

Caption: Comparison of primary synthesis routes for 5-bromo-2-chlorobenzoic acid.

Q2: What are the key physical and chemical properties I should be aware of?

Understanding the properties of 5-bromo-2-chlorobenzoic acid is essential for handling, purification, and storage.

PropertyValueSource
Chemical Formula C₇H₄BrClO₂[9][10]
Molecular Weight 235.46 g/mol [9][10]
Physical State White to off-white crystalline solid[11]
Melting Point 150-155°C[11]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane.[11]
Reactivity Exhibits typical reactivity of benzoic acids. The bromine and chlorine substituents allow for selective functionalization.[11]

Pilot Plant Synthesis Protocol: Diazotization-Sandmeyer Route

This protocol details a scalable, two-step process starting from a 5-bromo-2-aminobenzoic acid derivative, which minimizes isomer impurities.[3][5][6][7]

Step 1: Diazotization and Chlorination

Scientific Rationale: This step converts the primary amino group into a diazonium salt, an excellent leaving group (N₂). The subsequent Sandmeyer reaction uses a catalytic amount of copper(I) chloride to facilitate the substitution of the diazonium group with a chloride ion via a radical-nucleophilic aromatic substitution mechanism.[12] Controlling the temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Methodology:

  • Reactor Setup: Charge an appropriate glass-lined reactor with an acidic solvent (e.g., 20% hydrochloric acid solution).[8] Ensure the reactor is equipped with an overhead stirrer, temperature probe, and addition funnel.

  • Charge Reactant: Add the 5-bromo-2-aminobenzoic acid derivative to the acidic solution and stir to form a slurry.

  • Cooling: Cool the reactor contents to between -5°C and 10°C using a suitable cooling system.[8] Maintaining this low temperature is crucial for the stability of the diazonium salt.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reactor, ensuring the internal temperature does not exceed 10°C.[8]

  • Hold Period: After the addition is complete, continue stirring at low temperature for approximately 30-60 minutes to ensure complete formation of the diazonium salt.[3][8]

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the previously prepared diazonium salt solution to the CuCl solution, controlling the addition rate to manage gas (N₂) evolution and maintain a temperature between -10°C and 40°C.[5][8]

  • Precipitation & Isolation: The product, an ester of 5-bromo-2-chlorobenzoic acid, will precipitate. The solid is collected by filtration and washed with water.[5][8]

Step 2: Hydrolysis

Scientific Rationale: The ester intermediate is hydrolyzed under basic conditions to yield the sodium salt of the desired carboxylic acid. Subsequent acidification protonates the carboxylate to precipitate the final product, 5-bromo-2-chlorobenzoic acid.

Methodology:

  • Charge & Heat: Charge the wet filter cake from Step 1 and an aqueous sodium hydroxide solution into a reactor.[9] Slowly heat the mixture to around 90°C and hold for several hours, monitoring the reaction by HPLC until the starting material is consumed (<1.0%).[9]

  • Cooling & Acidification: Cool the reaction mixture to 5-10°C in an ice-water bath.[9] Slowly add concentrated hydrochloric acid to acidify the solution, which will cause the 5-bromo-2-chlorobenzoic acid to precipitate as a white solid.[9]

  • Isolation & Drying: Filter the precipitated solid, wash the filter cake with water, and then a mixture of methanol and water.[9] Dry the product in a vacuum oven at approximately 55-60°C for several hours to obtain the final product.[9]

Pilot_Plant_Workflow cluster_step1 Step 1: Diazotization-Sandmeyer cluster_step2 Step 2: Hydrolysis & Purification s1_1 Charge 5-bromo-2-aminobenzoic acid derivative & HCl to Reactor 1 s1_2 Cool to -5°C to 10°C s1_1->s1_2 s1_3 Add NaNO₂ solution dropwise s1_2->s1_3 s1_4 Transfer diazonium salt solution to CuCl/HCl solution (Reactor 2) s1_3->s1_4 s1_5 Filter & Wash Intermediate s1_4->s1_5 s2_1 Charge intermediate & NaOH(aq) to Reactor 3 s1_5->s2_1 Transfer Wet Cake s2_2 Heat to 90°C & monitor by HPLC s2_1->s2_2 s2_3 Cool to 5-10°C & Acidify with HCl s2_2->s2_3 s2_4 Filter & Wash Product s2_3->s2_4 s2_5 Vacuum Dry s2_4->s2_5 Final High Purity 5-Bromo-2-Chlorobenzoic Acid s2_5->Final Final Product

Caption: Pilot plant workflow for the synthesis of 5-bromo-2-chlorobenzoic acid.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Diazotization-Sandmeyer Step 1. Decomposition of Diazonium Salt: Temperature during diazotization or Sandmeyer reaction was too high. 2. Incomplete Diazotization: Insufficient sodium nitrite or reaction time. 3. Low Catalyst Activity: The copper(I) chloride may have oxidized to copper(II).1. Strictly maintain the reaction temperature between -5°C and 10°C during diazotization.[8] Ensure adequate cooling capacity in the pilot reactor. 2. Use a slight excess of sodium nitrite (e.g., 1.1-1.3 equivalents) and allow for a sufficient hold time after addition.[13] 3. Use freshly prepared or high-quality copper(I) chloride.
Formation of Isomeric Impurities (e.g., 4-bromo isomer) This is primarily an issue with the direct bromination route (Route A) due to competing directing effects of the substituents.[2][3]Switch to the Diazotization-Sandmeyer route (Route B), which provides significantly better control over regioselectivity and minimizes isomer formation.[3][5][6][7][8] If Route A must be used, adding a catalyst like sodium sulfide can help inhibit the formation of the 4-bromo isomer.[14]
Poor Product Purity After Hydrolysis 1. Incomplete Hydrolysis: Insufficient heating time or amount of sodium hydroxide. 2. Occluded Impurities: Impurities from previous steps trapped within the crystal lattice during precipitation.1. Monitor the reaction progress using HPLC to ensure the ester intermediate is fully consumed before proceeding to acidification.[9] 2. Control the rate of acidification to allow for slower crystallization, which typically results in higher purity. Consider recrystallization from a suitable solvent system like methanol/water if purity specifications are not met.[9]
Difficulty Controlling Exotherm/Gas Evolution The decomposition of the diazonium salt is highly exothermic and releases nitrogen gas. This can be a significant safety hazard at pilot scale.[12]1. Controlled Addition: Add the diazonium salt solution to the copper catalyst solution slowly and sub-surface if possible. Never add the catalyst to the bulk diazonium salt. 2. Adequate Headspace & Venting: Ensure the reactor has sufficient headspace and is properly vented to handle the rate of gas evolution. 3. Emergency Cooling: Have an emergency cooling plan and sufficient cooling capacity to handle any potential thermal runaway.
Product is Off-Color or Gummy Presence of residual copper salts or other colored organic impurities.1. Ensure thorough washing of the filter cake after the Sandmeyer reaction to remove copper salts. 2. A final recrystallization step can be effective in removing colored impurities. The use of activated carbon during recrystallization may also be considered, but should be validated to ensure it does not adsorb the product.

Analytical & Safety Considerations

Q3: What analytical methods are recommended for quality control?

For a pharmaceutical intermediate, rigorous analytical control is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity, quantifying impurities (like isomers), and monitoring reaction completion. A reverse-phase method using an acetonitrile/water mobile phase is suitable.[15]

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Confirms the chemical structure and the position of the bromo and chloro substituents.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.[2]

Q4: What are the critical safety precautions for this process?

Scaling up introduces new safety challenges. Always consult the full Safety Data Sheet (SDS) for all chemicals.[16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat or chemical suit.[11][16]

  • Handling: 5-Bromo-2-chlorobenzoic acid is an irritant that can cause skin and serious eye irritation.[16][17] Avoid creating dust and handle it in a well-ventilated area or with local exhaust ventilation.[16][17]

  • Diazonium Salts: These intermediates are notoriously unstable and can be explosive when isolated and dry. Never isolate diazonium salts. Always generate and use them in solution at low temperatures.

  • Reagents: Handle concentrated acids (H₂SO₄, HCl) and bases (NaOH) with extreme care. Thionyl chloride, if used, is highly corrosive and reacts violently with water.[4]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]

References

Technical Support Center: Overcoming the Low Reactivity of the Bromine in 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet challenging building block. The inherent low reactivity of the C-Br bond in this molecule often leads to difficulties in achieving desired chemical transformations. This document provides a comprehensive overview of the underlying principles governing its reactivity and offers practical, evidence-based troubleshooting strategies and detailed protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the use of this compound in synthesis.

Q1: Why is the bromine atom in this compound so unreactive compared to other aryl bromides?

A: The diminished reactivity of the bromine atom is a direct consequence of the electronic properties of the molecule. The aromatic ring is substituted with two powerful electron-withdrawing groups (EWGs): a chlorine atom and a carboxylic acid group. These groups significantly reduce the electron density of the aromatic ring. This electron deficiency makes the crucial first step of most cross-coupling reactions—the oxidative addition of a low-valent palladium(0) catalyst to the carbon-bromine bond—energetically unfavorable.[1][2] A more electron-rich aromatic system is required to facilitate the insertion of the palladium catalyst, which is why substrates with electron-donating groups are typically more reactive.[2][3]

Q2: Which bond is more reactive for cross-coupling, the C-Br or the C-Cl bond?

A: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[4] This selectivity is governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-Br bond has a lower BDE than the C-Cl bond, making it easier for the palladium catalyst to break the C-Br bond during the rate-determining oxidative addition step.[4] This predictable reactivity hierarchy allows for the selective functionalization at the C5-position (bromine) while leaving the C2-position (chlorine) intact for potential subsequent transformations.[5][6]

Q3: My standard Suzuki (or other cross-coupling) reaction conditions are failing with this substrate. What is the likely cause?

A: Standard or "off-the-shelf" conditions, such as using Pd(PPh₃)₄ with a mild base like Na₂CO₃, are often insufficient for activating electron-deficient aryl halides. The primary reason for failure is an ineffective catalyst system that cannot overcome the high activation energy of the oxidative addition step.[7] Success with this substrate almost always requires a specialized, highly active catalyst system composed of a suitable palladium source and, most importantly, a bulky, electron-rich ligand.[8][9]

Q4: My reaction shows no conversion. What are the first critical parameters I should verify?

A: Before undertaking extensive optimization, perform these initial checks:

  • Inert Atmosphere: Ensure the reaction vessel was properly purged of oxygen and maintained under an inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Purity: Verify the quality and dryness of your solvent and base. Water and other impurities can poison the catalyst and interfere with the reaction.

  • Catalyst Activity: Use a fresh, reliable source of palladium. Pre-catalysts are often more reliable than generating the active catalyst in situ from Pd(II) salts like Pd(OAc)₂.[10]

  • Temperature: Confirm that the reaction is being heated to the target temperature. Electron-deficient substrates often require elevated temperatures to proceed.[11]

Section 2: Troubleshooting Guide: A Systematic Approach to Activating the C-Br Bond

Low or no yield in a cross-coupling reaction with this compound is almost always linked to a failure in one of the key steps of the catalytic cycle. The following guide provides a logical workflow to diagnose and solve these issues.

The Palladium Catalytic Cycle: Our Arena for Optimization

The success of any palladium-catalyzed cross-coupling reaction hinges on the efficiency of three key steps: Oxidative Addition, Transmetalation (or related steps), and Reductive Elimination. For electron-deficient substrates like this compound, the Oxidative Addition step is the primary bottleneck.

cluster_cycle Catalytic Cycle pd0 Active L-Pd(0) Catalyst pdiia Ar-Pd(II)-X Complex pd0->pdiia Oxidative Addition (RATE-LIMITING STEP) pdiib Ar-Pd(II)-R Complex pdiia->pdiib Transmetalation (with R-M + Base) pdiib->pd0 product Ar-R Product pdiib->product Reductive Elimination catalyst_regen Regenerated L-Pd(0) reagents Ar-X + R-M G start Low/No Conversion check_basics Verify Basics: Inert Atmosphere, Reagent Purity, Temp start->check_basics optimize_ligand Optimize Ligand: Select Bulky, Electron-Rich Phosphine or NHC check_basics->optimize_ligand No Improvement success Successful Reaction check_basics->success Issue Resolved optimize_base Optimize Base & Solvent: Stronger Base, High-Boiling Solvent optimize_ligand->optimize_base Still Low Yield optimize_ligand->success Issue Resolved optimize_catalyst Change Pd Source: Use Palladacycle Precatalyst optimize_base->optimize_catalyst Still Low Yield optimize_base->success Issue Resolved optimize_catalyst->success

References

Technical Support Center: Managing Thermal Runaway in the Synthesis of 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-chlorobenzoic acid. Its purpose is to serve as a critical resource for identifying, managing, and preventing thermal runaway events, ensuring both experimental success and laboratory safety. The synthesis of this important intermediate, particularly through common routes like electrophilic bromination or Sandmeyer reactions involving diazonium salts, involves highly exothermic steps that demand rigorous control.

Part 1: Frequently Asked Questions (FAQs) on Thermal Hazards

This section addresses fundamental questions regarding the thermal risks associated with the synthesis of this compound.

Q1: What is a thermal runaway, and why is it a critical concern in this specific synthesis?

A: A thermal runaway is a hazardous situation where an exothermic chemical reaction goes out of control. The reaction rate increases with temperature, which in turn releases heat more rapidly, further increasing the temperature. This feedback loop can lead to a violent release of energy, boiling of solvents, over-pressurization of the reactor, and potentially an explosion.[1] This synthesis is a concern because the key transformations—electrophilic aromatic bromination and the formation and reaction of diazonium salts—are significantly exothermic.[2][3] Without adequate cooling and control, the heat generated can quickly exceed the system's capacity to dissipate it.

Q2: Which synthesis routes and steps for this compound pose the highest thermal risk?

A: Two primary routes present significant thermal hazards:

  • Direct Bromination of 2-Chlorobenzoic Acid: This electrophilic aromatic substitution, often using N-Bromosuccinimide (NBS) in sulfuric acid or bromine with a Lewis acid catalyst, is highly exothermic.[2][4][5] The primary risk occurs during the addition of the brominating agent, where a localized concentration can initiate a runaway.

  • Sandmeyer Reaction of an Amine Precursor: This route involves the diazotization of a starting material like 2-amino-5-chlorobenzoic acid, followed by a copper-catalyzed bromo-de-diazoniation. The diazotization step itself is exothermic, and the resulting aryl diazonium salt intermediate is often thermally unstable, even at temperatures slightly above 0-5 °C. These salts can decompose violently, releasing nitrogen gas and significant energy.[6][7][8]

Q3: What are the primary triggers for a thermal runaway in these reactions?

A: The most common triggers include:

  • Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) is overwhelmed or fails.

  • Excessive Reagent Addition Rate: Adding the reactive agent (e.g., brominating agent, sodium nitrite) too quickly generates heat faster than it can be removed.

  • Poor Heat Transfer: Inefficient stirring, incorrect reactor geometry, or excessive reaction mass can create localized hot spots.

  • Loss of Temperature Control: A failure in temperature monitoring can allow the reaction to exceed its critical safety threshold.[9]

  • Accumulation of Unreacted Reagents: If the reaction fails to initiate at a low temperature, a dangerous amount of unreacted starting material and reagent can accumulate. A sudden temperature increase can then trigger a very rapid, uncontrollable reaction.

  • Contamination: Impurities, such as transition metals, can catalyze the decomposition of thermally sensitive intermediates like diazonium salts.[7]

Q4: What are the key differences in risk between the bromination and diazotization routes?

A: While both are exothermic, the risk profiles differ. The bromination reaction's hazard is primarily a function of its reaction enthalpy; the reactants and products are generally stable. The risk is manageable with standard heat flow control. The diazotization route carries a dual threat: the exothermicity of the diazotization itself, plus the inherent instability of the diazonium salt intermediate.[10] This intermediate can decompose explosively due to shock, friction, or temperatures above 5 °C, releasing a large volume of nitrogen gas, which poses a significant pressure hazard.[3][8] Solid, isolated diazonium salts are particularly dangerous and should be avoided.[6][7]

Part 2: Troubleshooting Guide for Exothermic Events

This guide is structured to help you identify and respond to specific in-process deviations that may indicate an impending thermal runaway.

Issue 1: The reaction temperature is rising uncontrollably and has exceeded the setpoint (e.g., >15 °C for bromination, >5 °C for diazotization).

  • Plausible Causes:

    • The addition rate of the key reagent (NBS, NaNO₂) is too high.

    • The cooling bath's capacity is insufficient or has failed (e.g., ice has melted).

    • Stirring has stopped or is ineffective, creating a hot spot where the reagent is being added.

  • Recommended Actions:

    • IMMEDIATELY STOP all reagent addition.

    • Enhance Cooling: Add more ice, dry ice, or lower the cryostat setpoint. If necessary and safe, use an external cooling bath (e.g., dry ice/acetone) on the reactor's outer surface.

    • Ensure Agitation: Verify that the stirrer is functioning correctly and at a sufficient speed to ensure homogenous mixing and heat distribution.

    • Prepare for Quenching: If the temperature continues to rise rapidly despite these measures, prepare to quench the reaction by adding a pre-chilled anti-solvent or a chemical quencher from a safe distance. For diazotization, a solution of sulfamic acid can be used to destroy excess nitrous acid.

Issue 2: You observe a sudden and vigorous evolution of gas, causing excessive bubbling and a rapid increase in reactor pressure.

  • Plausible Causes:

    • This is a critical sign of a runaway reaction. In a diazotization, it signifies the rapid decomposition of the diazonium salt into N₂(g).[8] In a bromination, it indicates the boiling of the solvent or release of gaseous byproducts (e.g., HBr) due to extreme temperatures.

  • Recommended Actions:

    • ALERT ALL PERSONNEL AND EVACUATE THE IMMEDIATE AREA. This is now an emergency situation.

    • If it is possible to do so safely from a distance (e.g., via a remote-controlled system or behind a blast shield), activate any emergency pressure relief systems.

    • DO NOT attempt to manually vent a sealed or blocked system, as this could lead to catastrophic failure.

    • Allow the reaction to proceed to completion in the evacuated area. Inform safety officers immediately.

Issue 3: An unexpected solid has precipitated from the solution, especially during a low-temperature diazotization.

  • Plausible Causes:

    • The diazonium salt has crashed out of solution. This is an EXTREMELY DANGEROUS situation. Solid diazonium salts can be shock-sensitive and are known to be explosive.[6][7]

  • Recommended Actions:

    • DO NOT SCRAPE, TAP, OR MECHANICALLY AGITATE THE VESSEL.

    • Maintain cooling without interruption. Do not allow the mixture to warm up.

    • If possible, add a pre-chilled solvent to try and redissolve the solid. This must be done with extreme caution and from behind a safety shield.

    • If redissolving is not possible, the safest course of action may be to carefully and remotely quench the entire reaction mixture.

    • Consult with your organization's safety experts before proceeding.

Part 3: Proactive Control & Mitigation Protocols

Preventing a thermal runaway is always preferable to managing one. This section provides workflows and data to help you design a safe experiment.

Critical Process Parameters

The following table summarizes key safety parameters for the two most common synthetic routes. These values are starting points and should be optimized with appropriate risk assessment for your specific scale and equipment.

ParameterBromination of 2-Chlorobenzoic AcidDiazotization of 2-Amino-5-chlorobenzoic AcidRationale & Justification
Reaction Temperature 10–30 °C[4][5]0–5 °C (Critical) Bromination is exothermic but manageable at higher temps. Diazonium salts are highly unstable above 5 °C and can decompose explosively.
Reagent Addition Slow, dropwise addition over 60-120 minVery slow, dropwise, subsurface additionPrevents accumulation of unreacted reagents and allows the cooling system to keep pace with heat generation.
Stirring Speed >300 RPM (ensure vortex)>300 RPM (ensure vortex)Crucial for efficient heat transfer from the reaction bulk to the cooling jacket/bath, preventing localized hot spots.
Stoichiometry (Nitrite) N/A1.0 - 1.05 equivalentsAn excess of nitrous acid can lead to side reactions and instability. Stoichiometric control is a key safety rule.[3]
Monitoring Continuous temperature probe in liquidContinuous temperature probe in liquid; Starch-iodide paper check for excess HNO₂Real-time monitoring is essential. Testing for nitrous acid ensures the reaction is proceeding and prevents dangerous accumulation.[3]
Emergency Quench Agent Cold water or sodium bisulfite solutionCold sulfamic acid solutionA pre-planned quenching strategy is a vital part of any thermal hazard management plan.
Recommended Protocol: Bromination of 2-Chlorobenzoic Acid

This protocol is adapted from established procedures and incorporates critical safety checkpoints.[4][5]

  • Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Connect the jacket to a circulating cooler set to 5 °C.

  • Charging: Charge the reactor with 2-chlorobenzoic acid (1.0 eq) and concentrated sulfuric acid (approx. 8-10 volumes). Begin stirring and cool the mixture to 10 °C.

  • Reagent Preparation: In a separate flask, prepare a solution or slurry of N-Bromosuccinimide (1.0 eq) in sulfuric acid.

  • Addition (Critical Step): Begin slow, dropwise addition of the NBS solution, ensuring the internal temperature does not exceed 20 °C. The addition should take no less than 90 minutes.

    • Safety Checkpoint: If the temperature rises above 20 °C, immediately pause the addition and allow the system to cool before resuming at a slower rate.

  • Reaction: After the addition is complete, allow the mixture to stir at 20-25 °C for 2 hours, or until reaction completion is confirmed by an in-process control (e.g., HPLC, TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a separate, well-stirred vessel to precipitate the product.

  • Isolation: Isolate the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Decision-Making Workflow for Thermal Excursions

The following diagram outlines a logical workflow for responding to an unexpected temperature increase during an exothermic reaction.

Caption: Decision tree for managing an unexpected temperature rise.

Part 4: Emergency Procedures

Q: What is the immediate action plan if a thermal runaway is confirmed (i.e., accelerating temperature and pressure rise)?

A:

  • Sound the Alarm: Activate any local or facility-wide emergency alarms.

  • Evacuate: Immediately and calmly evacuate the laboratory. Ensure all personnel are accounted for at a designated safe assembly point.

  • Isolate: If possible, close the laboratory doors and the fume hood sash on your way out to contain the incident.

  • Notify: Contact your organization's emergency response team and provide them with the following critical information:

    • The exact location of the incident.

    • The chemicals involved (this compound synthesis, specifying reagents like NBS, sulfuric acid, or sodium nitrite).

    • The nature of the emergency (confirmed thermal runaway).

  • Do Not Re-enter: No personnel should re-enter the affected area until it has been declared safe by trained emergency responders.

Part 5: References

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 5-Bromo-2-chlorobenzoic acid 21739-92-4 wiki. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • EPO. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 21739-93-5. Retrieved from --INVALID-LINK--

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. Retrieved from --INVALID-LINK--

  • Kappe, C. O. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Beilstein Journal of Organic Chemistry, 12, 2536–2547. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2016). Synthesis method of 5-bromo-2-chloro benzoic acid. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from --INVALID-LINK--

  • NOAA. (n.d.). Diazonium Salts. CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from --INVALID-LINK--

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 5-Amino-2-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • Dolfing, J. (1998). Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. FEMS Microbiology Letters, 167(2), 271–274. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Causes and consequences of thermal runaway incidents—Will they ever be avoided?. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Reactivity Guide: 2-Bromo-5-chlorobenzoic Acid vs. 2-Bromo-3-chlorobenzoic Acid for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, halogenated benzoic acids are indispensable building blocks. Their utility stems from the multiple reactive handles they possess: the carboxylic acid group, amenable to amide bond formation and other transformations, and the carbon-halogen bonds, which are prime substrates for transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of two structurally similar yet distinct isomers: 2-Bromo-5-chlorobenzoic acid and 2-Bromo-3-chlorobenzoic acid . We will dissect how the seemingly minor positional change of the chlorine atom profoundly impacts the molecules' electronic architecture, steric environment, and, consequently, their reactivity in key synthetic transformations. This analysis is designed for researchers, scientists, and drug development professionals to inform strategic decisions in the design and execution of synthetic routes.

Part 1: Physicochemical and Structural Analysis

A molecule's reactivity is a direct manifestation of its structure. The arrangement of the bromo, chloro, and carboxyl substituents on the benzene ring dictates the electronic and steric environment of the reactive centers.

structures cluster_0 This compound cluster_1 2-Bromo-3-chlorobenzoic acid 2b5c 2b5c 2b3c 2b3c suzuki_mechanism pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br (Oxidative Addition) pd0->oa_complex Ar-Br arx Ar-Br trans_complex Ar-Pd(II)L₂-R (Transmetalation) oa_complex->trans_complex boronic R-B(OH)₂ base Base (e.g., K₂CO₃) base->trans_complex Activates Boronic Acid trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product workflow start Setup Reaction Vessel add_solids Add Aryl Halide (1.0 eq), Arylboronic Acid (1.2 eq), and K₂CO₃ (2.5 eq) start->add_solids purge Purge with Argon (3 cycles) add_solids->purge add_liquids Add Solvent (Dioxane/H₂O) and Pd Catalyst/Ligand purge->add_liquids heat Heat to Reaction Temp (e.g., 90 °C) add_liquids->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end Characterize Product purify->end

A Comparative Guide to the Synthesis of 5-Bromo-2-chlorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-chlorobenzoic acid is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably for a new generation of antidiabetic drugs.[1] The precise arrangement of the chloro, bromo, and carboxylic acid functionalities on the benzene ring makes it a valuable building block, but also presents a significant regiochemical challenge in its synthesis. The demand for efficient, scalable, and cost-effective methods for producing this key intermediate has led to the development of several distinct synthetic strategies.

This guide provides an in-depth, objective comparison of the primary synthesis routes to 5-bromo-2-chlorobenzoic acid. We will delve into the experimental protocols, explore the underlying chemical principles that govern each transformation, and present a comparative analysis of their respective yields, purities, and scalability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, enabling informed decisions in the selection of the most appropriate synthetic route for their specific needs.

Comparison of Synthetic Routes

This guide will explore the following key synthetic pathways to 5-bromo-2-chlorobenzoic acid:

  • Direct Bromination of 2-Chlorobenzoic Acid

  • Synthesis from 2-Chlorobenzonitrile

  • Synthesis via Sandmeyer Reaction from 5-Bromo-2-aminobenzoic Acid Derivatives

  • Synthesis from 2-Chlorobenzotrichloride

  • Synthesis from Salicylic Acid

Each route will be discussed in detail, including a step-by-step experimental protocol, a mechanistic overview, and an analysis of its advantages and disadvantages.

Direct Bromination of 2-Chlorobenzoic Acid

This is one of the most direct and commonly employed methods for the synthesis of 5-bromo-2-chlorobenzoic acid. The strategy relies on the electrophilic aromatic substitution of the starting material, 2-chlorobenzoic acid.

Experimental Protocol

A representative experimental procedure is as follows:

  • In a 250 mL four-necked flask, 4.7 g (0.03 mol) of 2-chlorobenzoic acid is added to 40 mL of concentrated sulfuric acid.

  • To this mixture, 0.936 g (0.012 mol) of sodium sulfide is added, and the solution is stirred at 30°C for 20 minutes until it becomes clear.[2]

  • Subsequently, 5.334 g (0.03 mol) of N-bromosuccinimide (NBS) is added, and the reaction is allowed to proceed for an additional 10 minutes at 30°C.[2]

  • The reaction mixture is then carefully poured into 80 mL of an ice-water bath to induce crystallization of the crude product.[2]

  • The crude product is collected by filtration.

  • For purification, the filter cake is transferred to a flask with 24 mL of methanol and 36 mL of water, heated to 60°C, and then allowed to cool naturally with stirring to promote recrystallization.[2]

  • The purified product is obtained by filtration, washed with a 40% aqueous methanol solution, and dried at 55°C for 6 hours, yielding a white solid.[2]

Mechanistic Insights

The direct bromination of 2-chlorobenzoic acid is a classic example of electrophilic aromatic substitution. The substituents on the benzene ring, the chloro group (-Cl) and the carboxylic acid group (-COOH), direct the incoming electrophile (bromonium ion, Br+). The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The synergistic directing effects of these two groups favor the substitution at the C-5 position, which is para to the chloro group and meta to the carboxylic acid group.

The use of a catalyst, such as sodium sulfide, has been shown to improve the selectivity of the reaction by inhibiting the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer.[3]

Advantages and Disadvantages
AdvantagesDisadvantages
Direct and atom-economical: This route is straightforward with fewer steps.Formation of isomers: The primary challenge is the formation of the 4-bromo isomer, which can be difficult to separate.[3]
Readily available starting materials: 2-Chlorobenzoic acid is a common and relatively inexpensive starting material.Harsh reaction conditions: The use of concentrated sulfuric acid requires careful handling and disposal.
High yield and purity with optimization: With the use of selectivity-enhancing catalysts, high yields (around 85%) and purities (>99%) can be achieved.[4]Waste generation: The process generates a significant amount of acidic waste.[2]

Visualizing the Pathway

G 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid 2-Chlorobenzoic Acid->5-Bromo-2-chlorobenzoic Acid NBS, H₂SO₄, Na₂S

Caption: Direct bromination of 2-chlorobenzoic acid.

Synthesis from 2-Chlorobenzonitrile

This two-step approach involves the bromination of 2-chlorobenzonitrile followed by the hydrolysis of the nitrile group to a carboxylic acid.

Experimental Protocol

A typical procedure for this synthesis is as follows:

Step 1: Bromination of 2-Chlorobenzonitrile

  • 2-chlorobenzonitrile is reacted with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.[5]

Step 2: Hydrolysis of 5-Bromo-2-chlorobenzonitrile

  • The 5-bromo-2-chlorobenzonitrile product from the previous step is added to a mixed solution of water and sodium hydroxide.[4]

  • The mixture is heated to 90°C and stirred for 4 hours.[4]

  • The reaction mixture is then cooled, and concentrated hydrochloric acid is added to precipitate the 5-bromo-2-chlorobenzoic acid.[4]

  • The product is collected by filtration, washed, and dried.[4]

Mechanistic Insights

The first step, similar to the direct bromination of 2-chlorobenzoic acid, is an electrophilic aromatic substitution. The chloro group directs the incoming bromine to the para position (C-5), and the nitrile group (-CN) directs to the meta position, thus favoring the formation of 5-bromo-2-chlorobenzonitrile. The second step is a standard hydrolysis of a nitrile to a carboxylic acid, which can be carried out under either acidic or basic conditions.

Advantages and Disadvantages
AdvantagesDisadvantages
High selectivity: The directing effects of the chloro and nitrile groups lead to high regioselectivity in the bromination step.Two-step process: This route involves an additional step compared to the direct bromination of 2-chlorobenzoic acid.
High yield and purity: This method can produce the final product with high yield (around 86%) and excellent purity (up to 99.9%).[4]Handling of cyanide-containing compounds: 2-chlorobenzonitrile is a toxic substance that requires careful handling.
Milder conditions for hydrolysis: The hydrolysis step can be performed under relatively mild conditions.

Visualizing the Pathway

G 2-Chlorobenzonitrile 2-Chlorobenzonitrile 5-Bromo-2-chlorobenzonitrile 5-Bromo-2-chlorobenzonitrile 2-Chlorobenzonitrile->5-Bromo-2-chlorobenzonitrile Brominating agent 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzonitrile->5-Bromo-2-chlorobenzoic Acid Hydrolysis (NaOH, H₂O, then HCl)

Caption: Synthesis from 2-chlorobenzonitrile.

Synthesis via Sandmeyer Reaction from 5-Bromo-2-aminobenzoic Acid Derivatives

The Sandmeyer reaction provides an alternative and highly selective route to introduce the chloro group, starting from an amino-substituted precursor.

Experimental Protocol

A general procedure for this route is as follows:

  • A 5-bromo-2-aminobenzoic acid derivative (e.g., an ester) is diazotized using a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C).[6]

  • The resulting diazonium salt is then subjected to a Sandmeyer reaction by treating it with a solution of copper(I) chloride in hydrochloric acid.[6]

  • This step replaces the diazonium group with a chlorine atom, yielding the corresponding 5-bromo-2-chlorobenzoic acid ester.

  • The final step involves the hydrolysis of the ester group to the carboxylic acid, typically under basic conditions followed by acidification.[6]

Mechanistic Insights

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[7] The key steps involve the formation of an aryl diazonium salt from the aromatic amine, followed by a copper(I)-catalyzed displacement of the diazonium group with a halide. This method is renowned for its ability to introduce a wide range of substituents onto an aromatic ring with high precision.

Advantages and Disadvantages
AdvantagesDisadvantages
Excellent regioselectivity: The positions of the substituents are pre-defined in the starting material, avoiding the formation of isomers.[6]Multi-step synthesis: This route involves several steps, which can impact the overall yield and efficiency.
High purity of the final product: The high selectivity of the Sandmeyer reaction leads to a product with very few impurities.[6]Handling of diazonium salts: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control.
Versatility: The Sandmeyer reaction is a versatile tool for introducing various functional groups.Use of copper salts: The use of copper reagents may require additional purification steps to remove residual metal.

Visualizing the Pathway

G 5-Bromo-2-aminobenzoic Acid Derivative 5-Bromo-2-aminobenzoic Acid Derivative Diazonium Salt Diazonium Salt 5-Bromo-2-aminobenzoic Acid Derivative->Diazonium Salt NaNO₂, HCl 5-Bromo-2-chlorobenzoic Acid Derivative 5-Bromo-2-chlorobenzoic Acid Derivative Diazonium Salt->5-Bromo-2-chlorobenzoic Acid Derivative CuCl, HCl 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid Derivative->5-Bromo-2-chlorobenzoic Acid Hydrolysis

Caption: Synthesis via Sandmeyer reaction.

Synthesis from 2-Chlorobenzotrichloride

This method offers a "one-pot" approach, starting from the readily available 2-chlorobenzotrichloride.

Experimental Protocol

The synthesis can be performed as follows:

  • 2-Chlorobenzotrichloride is reacted with a brominating reagent (e.g., bromine, NBS) in the presence of a catalyst.[8]

  • The resulting intermediate, 2-chloro-5-bromobenzotrichloride, is then hydrolyzed under acidic conditions to yield 5-bromo-2-chlorobenzoic acid.[8]

Mechanistic Insights

The first step is an electrophilic bromination of the aromatic ring. The trichloromethyl group is a meta-director, and the chloro group is an ortho-, para-director, leading to the desired 5-bromo substitution. The subsequent hydrolysis of the benzotrichloride group to a carboxylic acid is a well-established transformation.

Advantages and Disadvantages
AdvantagesDisadvantages
"One-pot" synthesis: This method can be performed without the need to isolate the intermediate, simplifying the overall process.[3]Harsh hydrolysis conditions: The hydrolysis of the benzotrichloride group typically requires strong acidic conditions.
High yield and purity: This route has been reported to provide high yields (>95%) and good purity (80-92%).[3]Cost of starting material: While 2-chlorobenzotrichloride is available, its cost may be a factor for large-scale production.
Low waste emission: The "one-pot" nature of the reaction can lead to reduced waste generation.[3]

Visualizing the Pathway

G 2-Chlorobenzotrichloride 2-Chlorobenzotrichloride 2-Chloro-5-bromobenzotrichloride 2-Chloro-5-bromobenzotrichloride 2-Chlorobenzotrichloride->2-Chloro-5-bromobenzotrichloride Brominating agent, Catalyst 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid 2-Chloro-5-bromobenzotrichloride->5-Bromo-2-chlorobenzoic Acid Hydrolysis (Acidic conditions)

Caption: Synthesis from 2-chlorobenzotrichloride.

Synthesis from Salicylic Acid

This two-step route utilizes the inexpensive and readily available salicylic acid as the starting material.

Experimental Protocol

A published patent describes the following procedure:[7]

Step 1: Bromination of Salicylic Acid

  • Salicylic acid is subjected to bromination to produce 5-bromosalicylic acid.

Step 2: Chlorination of 5-Bromosalicylic Acid

  • The 5-bromosalicylic acid is then chlorinated to replace the hydroxyl group with a chlorine atom, yielding 5-bromo-2-chlorobenzoic acid. This step can be carried out at elevated temperatures (120-180°C).[2]

Mechanistic Insights

The first step is an electrophilic bromination, where the activating hydroxyl group and the meta-directing carboxylic acid group direct the bromine to the 5-position. The second step is a nucleophilic substitution of the hydroxyl group with a chlorine atom, which can be challenging and may require harsh conditions.

Advantages and Disadvantages
AdvantagesDisadvantages
Inexpensive starting material: Salicylic acid is a low-cost and abundant raw material.[7]Harsh chlorination conditions: The replacement of the hydroxyl group with chlorine can require high temperatures and may lead to side reactions.[2]
Good regioselectivity in bromination: The directing groups on salicylic acid favor the formation of the desired 5-bromo isomer.Potential for lower yields and purity: The harsh conditions of the chlorination step can impact the overall yield and purity of the final product.
Environmental concerns: The use of certain chlorinating agents can have environmental implications.[2]

Visualizing the Pathway

G Salicylic Acid Salicylic Acid 5-Bromosalicylic Acid 5-Bromosalicylic Acid Salicylic Acid->5-Bromosalicylic Acid Bromination 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid 5-Bromosalicylic Acid->5-Bromo-2-chlorobenzoic Acid Chlorination

Caption: Synthesis from salicylic acid.

Quantitative Comparison of Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Direct Bromination 2-Chlorobenzoic AcidNBS, H₂SO₄, Na₂S~85%[4]>99%[4]Direct, atom-economicalIsomer formation, harsh conditions
From 2-Chlorobenzonitrile 2-ChlorobenzonitrileBrominating agent, NaOH~86%[4]~99.9%[4]High selectivity and purityTwo-step process, toxic starting material
Sandmeyer Reaction 5-Bromo-2-aminobenzoic Acid DerivativeNaNO₂, CuCl, HClHigh (not specified)High (few isomers)[6]Excellent regioselectivityMulti-step, unstable intermediates
From 2-Chlorobenzotrichloride 2-ChlorobenzotrichlorideBrominating agent, Acid>95%[3]80-92%[3]"One-pot", high yieldHarsh hydrolysis, starting material cost
From Salicylic Acid Salicylic AcidBrominating agent, Chlorinating agentLower (not specified)Lower (not specified)Inexpensive starting materialHarsh chlorination, potential for lower yield

Safety and Environmental Considerations

The synthesis of 5-bromo-2-chlorobenzoic acid involves the use of hazardous materials and the generation of chemical waste, necessitating a strong emphasis on safety and environmental responsibility.

  • Handling of Reagents: Many of the reagents used, such as concentrated sulfuric acid, N-bromosuccinimide, and 2-chlorobenzonitrile, are corrosive, toxic, or irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[9][10]

  • Waste Disposal: The synthesis routes generate various waste streams, including acidic and organic waste. These must be handled and disposed of in accordance with local environmental regulations. Routes that minimize waste generation, such as "one-pot" syntheses, are generally preferred from an environmental perspective.[9][11]

  • Diazonium Salt Stability: The Sandmeyer route involves the formation of diazonium salts, which can be explosive if allowed to dry. These intermediates should be kept in solution and used immediately after preparation, with strict temperature control.

  • Environmental Impact: The choice of solvents and reagents can have a significant environmental impact. Whenever possible, greener alternatives should be considered. For example, minimizing the use of halogenated solvents and exploring catalytic rather than stoichiometric reagents can reduce the environmental footprint of the synthesis.

Conclusion

The selection of an optimal synthesis route for 5-bromo-2-chlorobenzoic acid is a multifaceted decision that depends on various factors, including the desired scale of production, cost constraints, purity requirements, and available expertise and equipment.

  • For high-purity, small- to medium-scale synthesis where regioselectivity is paramount, the Sandmeyer reaction and the route from 2-chlorobenzonitrile are excellent choices, despite being multi-step processes.

  • For large-scale industrial production where cost and process efficiency are critical, the direct bromination of 2-chlorobenzoic acid with optimized catalytic conditions to control isomer formation, and the "one-pot" synthesis from 2-chlorobenzotrichloride present compelling options.

  • The synthesis from salicylic acid offers the advantage of a very inexpensive starting material, but the challenges associated with the chlorination step may limit its practical application without further process development.

Ultimately, a thorough evaluation of the specific project requirements against the advantages and disadvantages of each synthetic pathway will guide the researcher or drug development professional to the most suitable and effective method for obtaining this crucial chemical intermediate.

References

Characterization of 2-Bromo-5-chlorobenzoic acid by 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-5-chlorobenzoic Acid

As a Senior Application Scientist, this guide provides a comprehensive characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document moves beyond a simple data report, delving into the causal relationships between the molecule's structure and its spectral output. We will explore the theoretical underpinnings, present detailed experimental protocols, and interpret the resulting spectra with a focus on scientific integrity and logical analysis. While experimental spectra for this specific compound are not widely published, this guide will provide a robust, predicted analysis grounded in foundational NMR principles and comparative data from structural analogues.

The Foundational Principles of NMR-Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (protons) and ¹³C, behave like tiny magnets.[1][2][3] When placed in a strong external magnetic field (B₀), these nuclei can align either with or against the field, creating two distinct energy states. By irradiating the sample with radiofrequency (RF) energy, we can induce a transition from the lower energy state to the higher one. The precise frequency required for this "resonance" is measured and provides a wealth of structural information.[1][4]

The key parameters derived from NMR spectra are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups (like -COOH, -Cl, -Br) pull electron density away from nearby nuclei, "deshielding" them from the external magnetic field and causing them to resonate at a higher frequency (further downfield).[5][6] Conversely, electron-donating groups "shield" nuclei, shifting them upfield.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence its neighbors through the bonding electrons, causing their signals to split into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity and dihedral angle between coupled nuclei.[1]

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is critically dependent on meticulous sample preparation. The following protocol outlines the standardized procedure for preparing a sample of this compound for analysis.

Step-by-Step Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. For benzoic acid derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are common choices.[7] DMSO-d₆ is particularly effective at solubilizing carboxylic acids and allows for the observation of the exchangeable carboxylic acid proton.

  • Sample Weighing: Accurately weigh 5-20 mg of this compound for ¹³C NMR (a lower amount of 1-5 mg is often sufficient for ¹H NMR) and place it in a clean, dry vial.[8] Higher concentrations are needed for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[8][9]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7][8][10] Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for high-resolution spectra.[8]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7][11] This prevents interference with the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the cap and the very top of the tube clearly with a permanent marker.[12] Do not place labels on the lower part of the tube that enters the spectrometer.[12]

  • Instrument Setup: Insert the sample into the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation in Lab cluster_nmr Spectrometer Operation weigh 1. Weigh Sample (5-20 mg) dissolve 2. Dissolve in Vial (0.7 mL Deuterated Solvent) weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer cap 4. Cap and Label NMR Tube transfer->cap insert 5. Insert Sample into Magnet cap->insert lock 6. Lock, Tune, and Shim insert->lock acquire 7. Acquire Spectrum (¹H, ¹³C, etc.) lock->acquire

Caption: Standard workflow for preparing and analyzing an NMR sample.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, we expect to see signals for the single carboxylic acid proton and the three distinct aromatic protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~13.5Broad SingletN/A1HCOOH
2~8.05DoubletJ ≈ 2.51HH-6
3~7.80DoubletJ ≈ 8.71HH-3
4~7.65Doublet of DoubletsJ ≈ 8.7, J ≈ 2.51HH-4
Detailed Interpretation
  • Carboxylic Acid Proton (H-COOH): This proton is highly deshielded due to its attachment to the electronegative oxygen atoms and its involvement in hydrogen bonding. It typically appears as a broad singlet far downfield, often above 12 ppm, and its signal may not always be observed depending on the solvent and sample concentration.[13]

  • Aromatic Protons (H-3, H-4, H-6): The three protons on the benzene ring are all in unique chemical environments.

    • H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group and meta to the chlorine atom. This combination of effects makes it the most deshielded of the aromatic protons. It is coupled only to H-4 over four bonds (meta-coupling), resulting in a doublet with a small coupling constant (⁴J ≈ 2.5 Hz).

    • H-3: This proton is ortho to the bromine atom and meta to the carboxylic acid group. It is coupled to the adjacent H-4 (ortho-coupling), appearing as a doublet with a larger coupling constant (³J ≈ 8.7 Hz).

    • H-4: This proton is positioned between H-3 and H-6. It experiences coupling from both neighbors: a large ortho-coupling to H-3 and a small meta-coupling to H-6. This results in a doublet of doublets splitting pattern.

Aromatic Proton Coupling Diagram

Caption: Spin-spin coupling relationships for the aromatic protons.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals the number of unique carbon environments, resulting in a single peak for each.[9] For this compound, all seven carbon atoms are chemically distinct and should produce seven signals.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentCarbon Type
~166.5C=OQuaternary
~138.0C-5Quaternary
~134.0C-1Quaternary
~133.5C-3CH
~131.0C-4CH
~129.5C-6CH
~121.0C-2Quaternary
Detailed Interpretation
  • Carboxylic Carbon (C=O): Similar to its attached proton, the carbonyl carbon is significantly deshielded and appears furthest downfield, typically in the 165-175 ppm range.[14]

  • Aromatic Carbons (C1-C6):

    • Quaternary Carbons (C-1, C-2, C-5): These are the carbons directly attached to substituents other than hydrogen.

      • C-1 (ipso to -COOH): This carbon is deshielded by the carboxyl group.

      • C-2 (ipso to -Br) & C-5 (ipso to -Cl): The chemical shifts of carbons bonded to halogens are influenced by a combination of electronegativity and the "heavy atom effect."[15][16] While chlorine is more electronegative than bromine, heavier halogens like bromine can induce an upfield (shielding) shift on the attached carbon compared to what electronegativity alone would predict.[16] This can make direct prediction complex, but they are clearly distinguished from the protonated carbons.

    • Protonated Carbons (C-3, C-4, C-6): These carbons appear in the typical aromatic region (120-140 ppm). Their precise shifts are dictated by the combined electron-withdrawing effects of the three substituents. Their assignments can be definitively confirmed using 2D NMR techniques.

Comparative Analysis with Advanced 2D NMR Techniques

While 1D NMR provides substantial data, 2D NMR experiments offer unambiguous confirmation of assignments by revealing correlations between nuclei.[4][17]

  • COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are spin-coupled.[18] A COSY spectrum of this compound would show a cross-peak between H-3 and H-4 (strong, ortho-coupling) and a weaker cross-peak between H-4 and H-6 (meta-coupling), confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond C-H correlation).[17][18] It would definitively link the signals for H-3, H-4, and H-6 to their corresponding carbon signals C-3, C-4, and C-6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two or three bonds (²J and ³J).[18] This is invaluable for assigning quaternary carbons. For example, the H-6 proton would show a correlation to the carbonyl carbon (C=O) and the C-2 carbon, while the H-3 proton would show correlations to C-1 and C-5.

Conceptual 2D NMR Workflow

G cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Coupling) H1_NMR->COSY HSQC HSQC (Direct C-H) H1_NMR->HSQC HMBC HMBC (Long-Range C-H) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC

Caption: Relationship between 1D and 2D NMR experiments for assignment.

Conclusion

The structural characterization of this compound is effectively achieved through a synergistic application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum reveals the distinct electronic environments and connectivity of the three aromatic protons and the carboxylic acid proton through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum complements this by identifying all seven unique carbon environments in the molecule. While 1D spectra provide a strong basis for assignment, the application of 2D techniques like COSY, HSQC, and HMBC provides a self-validating system, allowing for the unambiguous assignment of every proton and carbon signal, thereby confirming the molecular structure with the highest degree of confidence.

References

Introduction: The Strategic Importance of 2-Bromo-5-chlorobenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Catalyst Performance in Reactions of 2-Bromo-5-chlorobenzoic Acid

This compound is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring two distinct halogen substituents, a bromine and a chlorine atom, along with a carboxylic acid group, allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and materials.[1] The differential reactivity of the C-Br and C-Cl bonds offers the potential for selective, sequential reactions, providing a powerful tool for constructing intricate molecular architectures.

This guide provides a comprehensive benchmark of catalyst performance for several key reactions involving this compound. We will delve into palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-nitrogen bond formation. Specifically, we will examine the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The objective is to equip researchers, scientists, and drug development professionals with the critical data and experimental insights needed to select the optimal catalytic system for their specific synthetic challenges.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[3][4] The choice of catalyst, specifically the palladium source and the associated ligand, is paramount to the success of these transformations, profoundly influencing reaction rates, yields, and selectivity.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid.[6] For a substrate like this compound, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the 2-position.

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901285857.1
Pd(dppf)Cl₂Cs₂CO₃Dioxane1008929211.5
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O804959523.8
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O1006979716.2

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is representative and compiled from various sources on similar substrates. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3 mmol).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.02 mmol).

  • Solvent Addition: Add a degassed mixture of dioxane (4 mL) and water (1 mL).

  • Reaction Execution: The flask is sealed and heated to 80°C with vigorous stirring for 4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)₂ / Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Olefin Arylation

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[7][8] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.[9]

Comparative Performance of Catalytic Systems for the Heck Reaction

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF1001678
PdCl₂(PPh₃)₂NaOAcDMA1201285
Herrmann's CatalystK₂CO₃NMP110890
Pd₂(dba)₃ / P(o-tolyl)₃Cy₂NMeDioxane1001088

Data is representative and compiled from various sources on similar substrates. Actual results may vary.

Experimental Protocol: Heck Reaction of this compound with Styrene

  • Reaction Setup: A sealed tube is charged with this compound (1 mmol), styrene (1.5 mmol), and potassium carbonate (K₂CO₃, 2 mmol).

  • Catalyst Addition: Herrmann's catalyst (palladacycle, 0.01 mmol) is added.

  • Solvent Addition: N-Methyl-2-pyrrolidone (NMP, 5 mL) is added.

  • Reaction Execution: The tube is sealed and heated to 110°C for 8 hours.

  • Work-up and Purification: After cooling, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.

Catalytic Cycle for the Heck Reaction

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Olefin\nCoordination Olefin Coordination Ar-Pd(II)-X(L2)->Olefin\nCoordination Ar-Pd(II)-X(L2)(Olefin) Ar-Pd(II)-X(L₂)(Olefin) Olefin\nCoordination->Ar-Pd(II)-X(L2)(Olefin) Alkene Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X(L2)(Olefin)->Migratory\nInsertion R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH₂-CH(Ar)-Pd(II)-X(L₂) Migratory\nInsertion->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride\nElimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride\nElimination Beta-Hydride\nElimination->Pd(0)L2 Base Product Substituted Alkene Beta-Hydride\nElimination->Product

Caption: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[4][10] This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines.[11]

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAPNaOt-BuToluene1001882
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane1101290
BrettPhos Pd G3LHMDSTHF80695
XPhos Pd G2Cs₂CO₃t-Amyl alcohol100893

Data is representative and compiled from various sources on similar substrates. Actual results may vary.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Reaction Setup: An oven-dried vial is charged with this compound (1 mmol), aniline (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.5 mmol).

  • Catalyst Addition: In a glovebox, the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol) is added.

  • Solvent Addition: Degassed t-amyl alcohol (5 mL) is added.

  • Reaction Execution: The vial is sealed and heated to 100°C for 8 hours.

  • Work-up and Purification: The reaction is cooled, diluted with ethyl acetate, and washed with saturated ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. Purification is achieved by column chromatography.

Catalyst Screening Workflow

A systematic approach to catalyst screening is crucial for identifying the optimal reaction conditions in a timely and efficient manner.[12][13][14] High-throughput screening techniques are often employed to rapidly evaluate a large number of catalysts and reaction parameters.[15]

Catalyst_Screening_Workflow Reaction_Design Reaction Design (Substrate, Reagents) Catalyst_Selection Catalyst/Ligand Selection Reaction_Design->Catalyst_Selection HTE_Setup High-Throughput Experimentation Setup Catalyst_Selection->HTE_Setup Execution Parallel Reaction Execution HTE_Setup->Execution Analysis LC-MS/GC-MS Analysis (Yield, Purity) Execution->Analysis Data_Evaluation Data Evaluation and Hit Identification Analysis->Data_Evaluation Optimization Lead Condition Optimization Data_Evaluation->Optimization Scale_Up Scale-Up and Process Validation Optimization->Scale_Up

Caption: A typical workflow for catalyst screening and optimization.

Conclusion

The selection of an appropriate catalyst system is a critical determinant of success in the chemical transformation of this compound. For Suzuki-Miyaura couplings, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos generally offer superior performance in terms of reaction times and yields. In Heck reactions, palladacycle catalysts have demonstrated high efficiency. For the challenging Buchwald-Hartwig amination, the use of specialized ligands like RuPhos and BrettPhos is often necessary to achieve high yields. This guide provides a foundational dataset and experimental protocols to aid researchers in navigating the complexities of catalyst selection for reactions involving this versatile building block, ultimately accelerating the discovery and development of novel chemical entities.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Bromo-Chloro-Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isomeric purity of bromo-chloro-benzoic acids is a critical quality attribute in pharmaceutical development and chemical synthesis, directly impacting the efficacy, safety, and regulatory compliance of the final product. These positional isomers, sharing identical mass and similar physicochemical properties, present a significant analytical challenge. This guide provides a comprehensive comparison of chromatographic and electrophoretic techniques for their separation and quantification. We delve into the mechanistic principles behind method selection, present a robust, validated HPLC-UV protocol as a primary analytical solution, and offer comparative data to guide researchers in choosing the most suitable approach for their specific analytical needs.

The Analytical Challenge: Unraveling Structural Similarity

Bromo-chloro-benzoic acids are a class of aromatic carboxylic acids where a bromine and a chlorine atom are substituted on the benzoic acid ring. With the carboxylic acid group at position 1, numerous positional isomers exist (e.g., 2-bromo-3-chlorobenzoic acid, 4-bromo-2-chlorobenzoic acid, etc.). These isomers are often co-synthesized or exist as process-related impurities.

The core analytical difficulty stems from their profound similarity:

  • Identical Mass: They cannot be distinguished by mass spectrometry (MS) alone without prior separation.

  • Subtle Polarity Differences: The position of the halogen substituents causes only minor changes in dipole moment and hydrophobicity, making chromatographic separation non-trivial.

  • Similar pKa Values: The acidity of the carboxylic group is influenced by the inductive effects of the halogens, but the pKa values among isomers are often closely clustered, complicating separations based on ionization state. For instance, the predicted pKa for 5-bromo-2-chlorobenzoic acid is approximately 2.49[1], and variations among isomers are expected to be slight.

Effective analysis, therefore, requires high-resolution separation techniques capable of exploiting these subtle structural differences.

Comparative Analysis of Separation Techniques

The choice of analytical technique is paramount. While several methods can be employed, they differ significantly in their separation mechanism, sample preparation requirements, and overall performance.

High-Performance Liquid Chromatography (HPLC): The Workhorse

Reversed-phase HPLC (RP-HPLC) is the most versatile and widely adopted technique for this application. Its strength lies in the vast selection of stationary phases and the fine control over mobile phase composition.

  • Mechanism & Causality: Separation is driven by the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The key to resolving positional isomers lies in selecting a column that offers more than just hydrophobic interactions. Phenyl-based stationary phases (e.g., Phenyl-Hexyl) are often superior choices as they introduce π-π interactions between the column's phenyl rings and the analyte's aromatic ring.[2][3] These interactions are highly sensitive to the electron density distribution of the analyte's ring, which is directly affected by the positions of the electron-withdrawing bromine and chlorine atoms.[3] This provides an orthogonal separation mechanism that enhances selectivity between isomers.[2]

  • Mobile Phase Control: An acidified mobile phase (e.g., pH 2.5-3.5 using phosphoric or formic acid) is critical. By operating below the isomers' pKa, the carboxylic acid group remains protonated (-COOH), ensuring sufficient retention on the nonpolar stationary phase.

Gas Chromatography (GC): A Viable but Complex Alternative

GC can be a powerful tool, particularly when coupled with mass spectrometry (GC-MS). However, its application to benzoic acids is complicated by their low volatility and high polarity.

  • Mechanism & Causality: GC separates compounds based on their boiling points and interactions with the stationary phase in the gas phase. Direct injection of bromo-chloro-benzoic acids is not feasible. Derivatization is mandatory to convert the polar carboxylic acid group into a more volatile and thermally stable ester (e.g., a methyl ester).[4][5] This is typically achieved using agents like diazomethane or BF3/methanol.[4] While effective, this adds a sample preparation step that can introduce variability and potential side reactions. The separation of the resulting methylated isomers is then performed on a GC column, often a mid-polarity phase like a DB-5 or DB-200.[4]

Capillary Electrophoresis (CE): The High-Resolution Specialist

CE offers exceptionally high separation efficiency and is an excellent alternative or complementary technique, especially for complex mixtures.

  • Mechanism & Causality: CE separates analytes based on their charge-to-size ratio in an electric field.[6] For bromo-chloro-benzoic acids, analysis is performed at a pH above their pKa, where the carboxylic acid group is deprotonated (-COO⁻), making them anionic. Subtle differences in the hydrodynamic radius and the electronic influence of the halogens on the carboxylate's effective charge lead to differential electrophoretic mobilities, enabling separation.[7] Techniques like Micellar Electrokinetic Chromatography (MEKC) can further enhance resolution by introducing a pseudostationary phase (micelles) that allows for partitioning of the neutral parts of the molecules.[6]

Performance Comparison Summary
Parameter HPLC-UV GC-MS (with Derivatization) Capillary Electrophoresis (CE)
Separation Principle Partitioning & π-π interactionsBoiling point & polarity (of derivative)Charge-to-size ratio & mobility
Resolution Good to Excellent (column dependent)Very Good to ExcellentExcellent to Superior
Sample Prep Simple (dissolve & inject)Complex (derivatization required)Simple (dissolve in buffer)
Speed Moderate (10-30 min)Moderate (run time) + prep timeFast (5-15 min)
Robustness High; widely used in QCModerate; derivatization can be variableModerate; sensitive to buffer/capillary
Primary Advantage Versatility, robustness, vast column selectionHigh sensitivity and specificity with MSExtremely high efficiency, low sample volume
Primary Limitation Lower peak efficiency than CEMandatory, multi-step sample preparationLower concentration sensitivity with UV

Validated HPLC-UV Method for Isomeric Purity

This section provides a detailed, self-validating protocol for the analysis of bromo-chloro-benzoic acid isomers, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_validation 3. System Suitability & Data Review Sample Weigh Sample & Standards Dilute Dissolve in Diluent (ACN/Water 50:50) Sample->Dilute Inject Inject into HPLC System Dilute->Inject MobilePhase Prepare Mobile Phase (pH 2.8 Buffered) MobilePhase->Inject Separate Isocratic Separation (Phenyl-Hexyl Column) Inject->Separate Detect UV Detection at 230 nm Separate->Detect SST System Suitability Test (SST) Resolution Resolution (Rs) > 1.8? SST->Resolution Tailing Tailing Factor < 1.5? Resolution->Tailing Yes Report Final Report Resolution->Report No (Fail SST) Integrate Integrate Peaks Tailing->Integrate Yes Tailing->Report No (Fail SST) Calculate Calculate % Area Purity Integrate->Calculate Calculate->Report

Caption: HPLC workflow for isomeric purity analysis.

Detailed Protocol

A. Materials & Reagents:

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade (e.g., Milli-Q)

  • Phosphoric Acid (H₃PO₄), ACS Grade

  • Reference standards for all known bromo-chloro-benzoic acid isomers

  • Sample containing the bromo-chloro-benzoic acid to be tested

B. Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV/PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: 45:55 (v/v) Acetonitrile : Water with 0.1% Phosphoric Acid (Adjusted to pH ≈ 2.8).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

C. Solution Preparation:

  • Mobile Phase: Combine 550 mL of HPLC water with 450 mL of ACN. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas before use.

  • Diluent: Mix ACN and water in a 50:50 ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the main isomer reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Resolution Solution: Prepare a solution containing the main isomer (~0.1 mg/mL) and the most critical, closely eluting isomeric impurity (~0.001 mg/mL) in Diluent. This is essential for system suitability.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

D. Analysis Procedure & System Suitability (Trustworthiness):

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Diluent (blank) to ensure no carryover or system contamination.

  • Inject the Resolution Solution five times.

  • System Suitability Test (SST): The system is deemed suitable for analysis only if the following criteria are met for the five replicate injections:

    • Resolution (Rs): The resolution between the main peak and the critical isomer peak must be ≥ 1.8.

    • Tailing Factor (Tf): The tailing factor for the main isomer peak must be ≤ 1.5.

    • Precision: The relative standard deviation (%RSD) of the peak area for the main isomer must be ≤ 2.0%.

  • Once SST criteria are passed, inject the Standard Solution followed by the Sample Solution.

E. Calculation: Calculate the percentage of each impurity in the sample using the area percent method:

% Impurity = (Area_impurity / Total_Area_all_peaks) * 100

Separation Principle Visualization

G cluster_system Chromatographic System cluster_interaction Separation Mechanism MobilePhase Mobile Phase (pH 2.8) H₂O/ACN + H₃PO₄ Analyte Analyte State Isomers are Neutral (R-COOH) MobilePhase->Analyte Maintains Neutral State StationaryPhase Stationary Phase Phenyl-Hexyl Ligands on Silica Analyte->StationaryPhase Interacts via two modes IsomerA Isomer A (e.g., 2-Br, 4-Cl) StationaryPhase->IsomerA Hydrophobic + π-π IsomerB Isomer B (e.g., 3-Br, 5-Cl) StationaryPhase->IsomerB Hydrophobic + π-π InteractionA Stronger π-π Interaction (Slower Elution) IsomerA->InteractionA InteractionB Weaker π-π Interaction (Faster Elution) IsomerB->InteractionB

Caption: Principle of isomer separation on a phenyl column.

Conclusion and Future Perspectives

For the routine, high-throughput analysis of bromo-chloro-benzoic acid isomers, RP-HPLC with a phenyl-based stationary phase stands out as the most robust, reliable, and scientifically sound method. It provides an optimal balance of resolution, ease of use, and transferability, making it ideal for quality control environments.

While GC-MS offers excellent sensitivity, the mandatory derivatization step makes it more suitable for specialized research or trace-level analysis where the added complexity is justified. Capillary Electrophoresis remains a powerful tool for challenging separations that may fail on HPLC, offering orthogonal selectivity and unparalleled efficiency.

Future advancements may involve the use of Ultra-High-Performance Liquid Chromatography (UHPLC) to significantly reduce run times and solvent consumption, and the exploration of novel mixed-mode or chiral stationary phases for separating even more complex isomeric mixtures. The principles and methodologies outlined in this guide provide a solid, authoritative foundation for any researcher or drug development professional tasked with this critical analytical challenge.

References

A Comparative Guide to the Synthesis of 2-Bromo-5-chlorobenzoic Acid: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Bromo-5-chlorobenzoic acid is a crucial building block in the synthesis of numerous pharmaceutical compounds, and its synthetic pathway can significantly impact overall research and development costs and timelines. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and a thorough cost-benefit analysis to inform your selection of the most appropriate method for your laboratory or industrial needs.

Introduction to this compound

This compound, with the chemical formula C₇H₄BrClO₂, is a halogenated aromatic carboxylic acid. Its structure, featuring bromine and chlorine substituents on the benzene ring, makes it a versatile intermediate for introducing these functionalities into more complex molecules. The strategic placement of the bromine atom, the chlorine atom, and the carboxylic acid group allows for a variety of subsequent chemical transformations, making it a valuable precursor in medicinal chemistry and materials science.

Comparative Analysis of Synthetic Pathways

This guide will dissect four primary synthetic pathways to this compound, evaluating each based on cost of starting materials, reaction yield and purity, safety and environmental considerations, and scalability.

  • Direct Bromination of 2-Chlorobenzoic Acid

  • Bromination and Hydrolysis of 2-Chlorobenzotrichloride

  • Two-Step Synthesis from Salicylic Acid

  • Sandmeyer Reaction of a 2-Aminobenzoic Acid Derivative

  • Bromination and Hydrolysis of 2-Chlorobenzonitrile

Pathway 1: Direct Bromination of 2-Chlorobenzoic Acid

This is a classical and straightforward approach involving the electrophilic aromatic substitution of the readily available 2-chlorobenzoic acid. The primary challenge of this route is controlling the regioselectivity of the bromination to favor the desired 5-bromo isomer over other potential isomers, such as the 3-bromo and 4-bromo derivatives.

Reaction Scheme

Pathway_1 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid This compound This compound 2-Chlorobenzoic Acid->this compound NBS, H₂SO₄ Pathway_2 2-Chlorobenzotrichloride 2-Chlorobenzotrichloride 2-Chloro-5-bromobenzotrichloride 2-Chloro-5-bromobenzotrichloride 2-Chlorobenzotrichloride->2-Chloro-5-bromobenzotrichloride Br₂, Lewis Acid This compound This compound 2-Chloro-5-bromobenzotrichloride->this compound Hydrolysis (H⁺) Pathway_3 Salicylic Acid Salicylic Acid 5-Bromo-2-hydroxybenzoic Acid 5-Bromo-2-hydroxybenzoic Acid Salicylic Acid->5-Bromo-2-hydroxybenzoic Acid Bromination This compound This compound 5-Bromo-2-hydroxybenzoic Acid->this compound Chlorination Pathway_4 5-Bromo-2-aminobenzoic Acid 5-Bromo-2-aminobenzoic Acid Diazonium Salt Diazonium Salt 5-Bromo-2-aminobenzoic Acid->Diazonium Salt NaNO₂, HCl This compound This compound Diazonium Salt->this compound CuCl Pathway_5 2-Chlorobenzonitrile 2-Chlorobenzonitrile 5-Bromo-2-chlorobenzonitrile 5-Bromo-2-chlorobenzonitrile 2-Chlorobenzonitrile->5-Bromo-2-chlorobenzonitrile Bromination This compound This compound 5-Bromo-2-chlorobenzonitrile->this compound Hydrolysis

Structural analogs of 2-Bromo-5-chlorobenzoic acid and their applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Analogs of 2-Bromo-5-chlorobenzoic Acid and Their Applications

Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of this compound and its key structural analogs. We will delve into their synthesis, comparative performance in various applications, and the underlying chemical principles that govern their utility, supported by experimental data and established protocols.

Introduction: The Versatility of Halogenated Benzoic Acids

This compound is a dihalogenated benzoic acid derivative that serves as a pivotal building block in organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom ortho to the carboxylic acid and a chlorine atom meta to it, imparts specific reactivity and electronic properties that are highly valued in medicinal chemistry, agrochemical development, and material science.[1][2] The strategic placement of these halogens allows for selective functionalization, making it an essential intermediate in the synthesis of complex target molecules.[2]

The core value of this compound and its analogs lies in how the halogen substituents influence the molecule's properties. Halogens are electron-withdrawing groups that increase the acidity of the carboxylic acid and modify the electron density of the aromatic ring.[3] This electronic modulation is critical for dictating the regioselectivity of subsequent reactions and can significantly enhance the biological activity and pharmacokinetic profiles of resulting pharmaceutical compounds.[3]

This guide will compare this compound with its primary structural isomer, 5-Bromo-2-chlorobenzoic acid, and other relevant analogs, exploring how subtle structural changes lead to significant differences in their synthesis and application.

Comparative Overview of Key Structural Analogs

The precise positioning of the bromine and chlorine atoms on the benzoic acid core defines the distinct chemical personality of each analog. The table below summarizes the key physical properties of this compound and its most common isomer.

PropertyThis compound5-Bromo-2-chlorobenzoic acid4-Bromo-3-chlorobenzoic Acid
Structure Br ortho to COOH, Cl meta to COOHBr para to Cl, meta to COOHBr para to COOH, Cl meta to COOH
CAS Number 21739-93-5[4]21739-92-4[3]25118-59-6
Molecular Formula C₇H₄BrClO₂[1][4]C₇H₄BrClO₂[2]C₇H₄BrClO₂
Molecular Weight 235.46 g/mol [1][4]235.46 g/mol [3]235.46 g/mol
Appearance White to brown powder[1]White to off-white crystalline solid[2]White powder
Melting Point 153-157 °C150-155 °C[2]Not specified
Key Reactivity Versatile intermediate for substitution reactions.[1]C-Br bond is more reactive in cross-coupling.[3]Foundational building block for APIs.

The subtle difference in halogen placement between this compound and 5-Bromo-2-chlorobenzoic acid significantly impacts their synthetic accessibility and reactivity. The C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond, making the bromine position a primary site for modification.[3]

Synthesis Strategies: The Challenge of Regioselectivity

The synthesis of dihalogenated benzoic acids presents a significant challenge in controlling the regioselectivity of the halogenation steps. The directing effects of the carboxyl group (meta-directing, deactivating) and the existing halogen (ortho-, para-directing, deactivating) must be carefully considered.[3]

Workflow: Synthesis of 5-Bromo-2-chlorobenzoic Acid

A common and direct method for synthesizing 5-Bromo-2-chlorobenzoic acid involves the electrophilic bromination of 2-chlorobenzoic acid.[3] The key is to introduce the bromine atom at the C5 position, which is para to the directing chloro group and meta to the carboxyl group.[3]

G cluster_0 Synthesis Workflow Start Starting Material: 2-Chlorobenzoic Acid Reagents Reagents: N-Bromosuccinimide (NBS) Conc. Sulfuric Acid (H₂SO₄) Start->Reagents 1. Combine Reaction Electrophilic Bromination - Stirring at controlled temperature (e.g., 30°C) - H₂SO₄ acts as acidic medium Reagents->Reaction 2. Initiate Quench Work-up: - Pour into ice water bath - Induces crystallization of crude product Reaction->Quench 3. Terminate & Crystallize Purify Purification: - Recrystallization from Methanol/Water - Filtration and drying Quench->Purify 4. Isolate & Refine Product Final Product: 5-Bromo-2-chlorobenzoic Acid Purify->Product 5. Obtain Pure Compound QC Quality Control: - HPLC for Purity - ¹H NMR, ¹³C NMR, LC-MS for structure confirmation Product->QC Validation

Caption: General workflow for the synthesis of 5-Bromo-2-chlorobenzoic acid.

Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoic Acid

This protocol is adapted from established methodologies for the regioselective bromination of 2-chlorobenzoic acid.[5]

Materials:

  • 2-chlorobenzoic acid (1 eq)

  • Concentrated sulfuric acid

  • N-bromosuccinimide (NBS) (1 eq)

  • Methanol

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, add 2-chlorobenzoic acid and concentrated sulfuric acid.

  • Dissolution: Stir the mixture at a controlled temperature (e.g., 30°C) until the solution becomes clear.

  • Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution. Continue the reaction for a short period (e.g., 10 minutes) at the same temperature.

    • Causality Explanation: NBS is chosen as the brominating agent for its milder and more selective nature compared to Br₂. The strong acidic medium (H₂SO₄) protonates the carbonyl of NBS, activating it for electrophilic attack on the electron-rich position (C5, para to the activating Cl group) of the benzoic acid ring.

  • Crystallization: Slowly pour the reaction mixture into an ice-water bath. This quenching step causes the less soluble product to precipitate out of the aqueous solution, yielding the crude product.

  • Purification:

    • Filter the crude solid.

    • Add the collected filter cake to a mixture of methanol and water.

    • Heat the suspension (e.g., to 60°C) to dissolve the solid, then allow it to cool naturally to room temperature to recrystallize.

    • Self-Validation: Recrystallization is a critical self-validating step. The slow formation of crystals selectively incorporates the desired product into the crystal lattice, leaving impurities behind in the solvent. The final purity can be confirmed via HPLC to be >99%.[5]

  • Isolation: Filter the purified crystals, wash with a cold 40% methanol-water solution, and dry under vacuum at 55°C for several hours.[5]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS, comparing the spectra to reference data from sources like the NIST WebBook.[3][6]

Comparative Applications & Performance Data

The utility of these analogs is most pronounced in the pharmaceutical and agrochemical sectors.[1][7]

A. Pharmaceutical Applications: Building Blocks for Modern Therapeutics

5-Bromo-2-chlorobenzoic acid has emerged as a critical intermediate, particularly in the synthesis of antidiabetic drugs.[7][8]

  • SGLT2 Inhibitors: It is an indispensable precursor for producing Dapagliflozin and Empagliflozin, leading drugs for the treatment of type 2 diabetes.[8] The demand in this sector is a major driver for the global market of this compound.[7]

  • Anti-Inflammatory Agents: Halogenated benzoic acids are scaffolds for novel anti-inflammatory drugs.[1][3] Research has shown that derivatives can be designed to inhibit key inflammatory pathways. A newly synthesized analog, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) , has demonstrated potent anti-inflammatory effects in microglia, the primary immune cells of the central nervous system.[9][10]

Experimental Data: Anti-inflammatory Activity of LX007

The following table summarizes the inhibitory effects of LX007 on lipopolysaccharide (LPS)-induced inflammatory responses in primary microglial cells.[9]

Inflammatory MediatorEffect of LX007 TreatmentMechanism of Action
Nitric Oxide (NO) Significantly inhibited LPS-stimulated productionDownregulation of inducible NO synthase (iNOS) expression
Prostaglandin E2 (PGE2) Significantly inhibited LPS-stimulated productionDownregulation of cyclooxygenase-2 (COX-2) expression
Pro-inflammatory Cytokines Attenuated production of IL-1β, IL-6, and TNF-αInhibition of upstream signaling pathways
Signaling Pathways Suppressed phosphorylation of MAPKs and nuclear translocation of NF-κB p65Blocks the key transcription factor for inflammatory genes

This data strongly suggests that derivatives of bromochlorobenzoic acids can be developed into potent agents that modulate neuroinflammation by targeting the MAPK and NF-κB signaling cascades.[9][10]

G cluster_pathway NF-κB Inflammatory Signaling Pathway cluster_nuc LPS LPS (Inflammatory Stimulus) MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IKK IKK Complex MAPK->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα, leading to its degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators Leads to Production LX007 LX007 (Analog) LX007->MAPK Inhibits Phosphorylation LX007->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by a bioactive analog (LX007).

B. Agrochemical and Material Science Applications

Both this compound and its analogs are employed in the synthesis of agrochemicals, including herbicides and pesticides, where the halogen atoms contribute to the biological activity and stability of the final product.[1][2] In material science, these compounds serve as precursors for specialty polymers, dyes, and liquid crystals, imparting properties like enhanced thermal stability and chemical resistance.[1][2]

Conclusion

While this compound and its structural analogs share the same molecular formula, the specific arrangement of their halogen substituents creates distinct chemical entities with unique synthetic pathways and applications. The isomer 5-Bromo-2-chlorobenzoic acid has gained significant traction as a high-value intermediate in the pharmaceutical industry, most notably for the synthesis of modern antidiabetic drugs. Furthermore, the development of novel derivatives demonstrates the potential of this chemical scaffold to generate new therapeutic agents, particularly for inflammatory conditions. For researchers and drug development professionals, understanding the subtle yet critical differences between these analogs is essential for designing efficient synthetic routes and for unlocking new opportunities in medicine and material science.

References

A Senior Application Scientist's Guide to the Biological Activity of Compounds Synthesized from 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Scaffold of 2-Bromo-5-chlorobenzoic Acid in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. This compound has emerged as a particularly valuable building block due to its unique electronic properties and versatile reactivity.[1] The presence of two distinct halogen atoms—a bromine and a chlorine—at the 2 and 5 positions, respectively, along with a carboxylic acid group, provides a rich platform for a variety of chemical modifications. This allows for the synthesis of a diverse library of compounds with a wide range of biological activities.[2] The halogenated aromatic core is a common feature in many bioactive molecules, often enhancing properties such as membrane permeability and target binding affinity.[3]

This guide provides a comparative overview of the biological activities of compounds synthesized from this compound, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the synthetic strategies, mechanisms of action, and available experimental data for these derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. Our analysis will be grounded in established experimental protocols and will draw comparisons with existing therapeutic agents to provide a clear perspective on the potential of this chemical scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer is a primary focus of drug discovery, and the development of small molecules that can selectively inhibit the growth of tumor cells is a key strategy. Derivatives of this compound have shown promise in this area, particularly as inhibitors of key signaling pathways involved in cancer progression.

VEGFR-2 Inhibition: A Promising Avenue for Angiogenesis Blockade

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated approach for cancer therapy. The this compound scaffold can be elaborated into potent VEGFR-2 inhibitors. For instance, benzoxazole derivatives, which can be synthesized from precursors related to this compound, have demonstrated significant potential as VEGFR-2 inhibitors.

G cluster_synthesis Synthetic Pathway to Anticancer Agents This compound This compound Amide Derivative Amide Derivative Heterocyclic Core (e.g., Benzoxazole) Heterocyclic Core (e.g., Benzoxazole) VEGFR-2 Inhibitor VEGFR-2 Inhibitor

Comparative Analysis of Anticancer Activity

To contextualize the potential of these derivatives, their activity is compared with established anticancer drugs.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Benzofuran Derivative (from bromo/chloro benzoyl precursor)ERK2, FGFR2A-549 (Lung)Not specified, but potentDoxorubicinNot specified
Hydrazide-hydrazone (from 5-bromo-2-iodobenzoic acid)Not specified769-P (Kidney)Highly activeNot specifiedNot specified
Piperazinylquinoxaline DerivativeVEGFR-2-0.19Sorafenib0.08
Nicotinamide DerivativeVEGFR-2-0.061Sorafenib0.054

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a potential anticancer agent.

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value from the dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Halogenated benzoic acid derivatives have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.

Schiff Bases and Esters: Key Modifications for Antimicrobial Potency

The carboxylic acid group of this compound can be readily converted into esters and amides, which can then be further modified to produce Schiff bases. These structural modifications have been shown to significantly impact antimicrobial activity. For instance, a study on 2-chlorobenzoic acid derivatives revealed that Schiff's bases were more potent antimicrobial agents than their corresponding esters.

G cluster_synthesis_antimicrobial Synthetic Pathway to Antimicrobial Agents This compound This compound Ester/Amide Derivative Ester/Amide Derivative Hydrazide Derivative Hydrazide Derivative Schiff Base (Hydrazone) Schiff Base (Hydrazone)

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µM/mL)Reference DrugMIC (µM/mL)
Schiff Base of 2-chlorobenzoic acid (Compound 6)Escherichia coli2.27Norfloxacin2.61
Thioureide of 2-(4-chlorophenoxymethyl)benzoic acidStaphylococcus aureus32 (µg/mL)Not specifiedNot specified
Hydrazide-hydrazone of 5-bromo-2-iodobenzoic acidVarious bacteria and fungiModerate activityNot specifiedNot specified

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and a reference antibiotic (e.g., Norfloxacin) in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. There is a continuous search for new anti-inflammatory agents with improved efficacy and better safety profiles.

Hydrazide-Hydrazones: A Promising Class of Anti-inflammatory Compounds

The hydrazide-hydrazone scaffold, which can be synthesized from this compound, is found in many compounds with potent anti-inflammatory activity.[3][5][6] These compounds often exert their effects through the inhibition of pro-inflammatory mediators.

G cluster_pathway_inflammation Inflammatory Signaling Pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Microglia/Macrophage Microglia/Macrophage NF-κB / MAPKs NF-κB / MAPKs Pro-inflammatory Mediators (NO, PGE2, Cytokines) Pro-inflammatory Mediators (NO, PGE2, Cytokines) Hydrazide-hydrazone Derivative Hydrazide-hydrazone Derivative

Comparative Analysis of Anti-inflammatory Activity

The efficacy of anti-inflammatory compounds can be assessed in vivo using models such as the carrageenan-induced paw edema test in rats.

Compound ClassIn Vivo ModelDose% Inhibition of EdemaReference Drug% Inhibition of Edema
Hydrazones of Biphenyl moietyCarrageenan-induced paw edema10 mg/kgGood to excellentNot specifiedNot specified
4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acidLPS-activated microgliaNot specifiedInhibition of NO and PGE2Not specifiedNot specified

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

  • Animal Dosing: Administer the test compounds and a reference NSAID (e.g., Ibuprofen) orally or intraperitoneally to groups of rats. A control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable starting material for the synthesis of a wide array of biologically active compounds. The derivatives of this scaffold have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The presence of the halogen atoms not only provides synthetic handles for diversification but also appears to contribute to the biological potency of the final molecules.

The comparative analysis presented in this guide, although based on some structurally related compounds due to the limited availability of direct comparative studies, highlights the promise of this chemical space. Further systematic exploration of derivatives of this compound, including the synthesis of diverse libraries of amides, esters, and heterocyclic compounds, is warranted. Detailed structure-activity relationship (SAR) studies, coupled with in-depth mechanistic investigations, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the development of novel and effective therapeutic agents.

References

A Senior Application Scientist's Guide to Validated Analytical Methods for 2-Bromo-5-chlorobenzoic Acid Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Bromo-5-chlorobenzoic acid is paramount for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. This guide provides an in-depth comparison of validated analytical methods for the assay of this compound, offering insights into the principles, experimental protocols, and performance characteristics of each technique. The methodologies discussed are grounded in established scientific principles and align with the validation standards set forth by the International Council for Harmonisation (ICH)[1][2].

Introduction to this compound and the Imperative for Validated Assays

This compound (C7H4BrClO2, Molar Mass: 235.46 g/mol ) is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[3]. Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the final drug product meets stringent quality standards. The presence of impurities, such as positional isomers like 4-bromo-2-chlorobenzoic acid, can impact the safety and efficacy of the API[4]. Consequently, the use of validated analytical methods is not merely a recommendation but a regulatory necessity to guarantee reliable and reproducible results[1][2].

This guide will explore and compare three principal analytical techniques for the assay of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titrimetry. Each method will be evaluated based on its specificity, precision, accuracy, and other critical validation parameters.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular FormulaC7H4BrClO2[5][6]
Molecular Weight235.46 g/mol [6][7]
AppearanceWhite to light yellow powder/crystal[3]
Melting Point153-157 °C[7]
LogP2.93[5]
SolubilitySparingly soluble in water, soluble in organic solvents like methanol and acetonitrile.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reverse-phase HPLC with UV detection is the most prevalent and robust method for the assay and impurity profiling of this compound due to its high resolving power, sensitivity, and specificity[5][8].

The Rationale Behind HPLC Method Design

The selection of a C18 column is standard for the separation of aromatic carboxylic acids, offering excellent retention and resolution[8]. The mobile phase, typically a mixture of acetonitrile or methanol and acidified water, ensures the analyte is in its non-ionized form, leading to better peak shape and retention[5]. The use of an acid modifier like phosphoric or formic acid suppresses the ionization of the carboxylic acid group, which is essential for achieving sharp, symmetrical peaks. UV detection is highly suitable as the aromatic ring and chromophores in the molecule provide strong absorbance in the UV region[8].

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol is based on established methods for similar aromatic acids and is designed to meet ICH validation criteria[1][2][8].

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Preparation of Solutions:

  • Diluent: Acetonitrile : Water (50:50 v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability:

Inject the working standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%. The tailing factor for the this compound peak should be not more than 2.0, and the theoretical plates should be not less than 2000.

Validation Parameters:

  • Specificity: Forced degradation studies should be performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate that the method is stability-indicating and free from interference from degradation products and potential impurities[1][9][10].

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 10-100 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the analyte at three concentration levels (e.g., 80%, 100%, and 120%) into a placebo. The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the test concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

HPLC Workflow Diagram```dot

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system inject_sst Inject System Suitability hplc_system->inject_sst inject_samples Inject Standards & Samples inject_sst->inject_samples If SST Passes data_acq Data Acquisition inject_samples->data_acq integrate Integrate Peaks data_acq->integrate calculate Calculate Assay & Impurities integrate->calculate report Generate Report calculate->report

Caption: Workflow for the GC assay of this compound.

Acid-Base Titrimetry: A Classic and Cost-Effective Approach

For a straightforward assay of the total acidic content, a classic acid-base titration is a simple, rapid, and inexpensive method.[11][12] It is particularly useful for the assay of bulk material where the impurity profile is already well-characterized.

The Principle of Titrimetric Assay

The carboxylic acid group of this compound can be neutralized by a strong base, such as sodium hydroxide, in a 1:1 molar ratio. The endpoint of the titration can be determined using a colorimetric indicator (e.g., phenolphthalein) or potentiometrically.[11][13]

Experimental Protocol: A Titrimetric Assay

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Ethanol (neutralized).

  • Phenolphthalein indicator solution.

Procedure:

  • Accurately weigh approximately 200 mg of this compound into a conical flask.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M NaOH solution until a permanent faint pink color is observed.[11]

  • Record the volume of NaOH consumed.

  • Perform a blank titration with 50 mL of neutralized ethanol and subtract this volume from the sample titration volume.

Calculation:

The percentage purity of this compound is calculated using the following formula:

% Purity = (V × M × 235.46) / (W × 10)

Where:

  • V = Volume of NaOH consumed (mL)

  • M = Molarity of NaOH solution

  • 235.46 = Molecular weight of this compound

  • W = Weight of the sample (g)

Titration Workflow Diagram

Titration_Workflow weigh Accurately Weigh Sample dissolve Dissolve in Neutralized Ethanol weigh->dissolve add_indicator Add Phenolphthalein Indicator dissolve->add_indicator titrate Titrate with Standardized 0.1 M NaOH add_indicator->titrate endpoint Observe Endpoint (Faint Pink) titrate->endpoint calculate Calculate Percentage Purity endpoint->calculate report Report Result calculate->report

Caption: Workflow for the titrimetric assay of this compound.

Comparative Guide to Analytical Methods

The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the need for impurity profiling, the required sensitivity, and the available instrumentation.

ParameterHPLC-UVGC-FID (with Derivatization)Acid-Base Titrimetry
Specificity High (can separate isomers and degradation products)Moderate to High (dependent on column and derivatization)Low (measures total acidity, not specific to the analyte)
Sensitivity High (µg/mL to ng/mL level)Very High (ng/mL to pg/mL level)Low (mg level)
Precision High (RSD < 2%)High (RSD < 2%)Very High (RSD < 0.5%) [14]
Accuracy HighHighHigh (for bulk assay)
Sample Throughput ModerateLow (due to sample preparation)High
Cost per Sample ModerateHighLow
Instrumentation HPLC system with UV detectorGC system with FID, derivatization reagentsBurette, glassware
Primary Application Assay, purity, stability studies, impurity profilingTrace analysis, specialized applicationsBulk material assay, quality control

Conclusion: Selecting the Optimal Method

For comprehensive quality control of this compound, a validated RP-HPLC method is the recommended primary technique . Its ability to simultaneously perform an assay and quantify impurities provides the most complete picture of the analyte's quality and stability.

Gas Chromatography serves as a viable, albeit more complex, alternative, particularly when higher sensitivity is required and when dealing with a matrix that is amenable to derivatization.

Acid-Base Titrimetry , while lacking specificity, remains a valuable tool for the rapid and cost-effective assay of bulk this compound, where the primary concern is the overall purity of the acidic component.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the analytical objectives. The validation of the chosen method is a critical, non-negotiable step to ensure the integrity of the data generated and the quality of the final pharmaceutical product.

References

A Researcher's Guide to Cross-Reactivity Analysis of Antibodies Targeting 2-Bromo-5-chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of antibody cross-reactivity for small molecule targets, specifically focusing on derivatives of 2-Bromo-5-chlorobenzoic acid. While specific antibodies against this compound are not widely available commercially, this document will equip you with the foundational knowledge and detailed protocols to produce, characterize, and validate your own antibodies, ensuring the specificity required for your research. We will delve into the principles of haptenization, immunogen preparation, and robust analytical techniques for determining antibody specificity.

The Imperative of Antibody Specificity for Small Molecules

Small molecules like this compound are ubiquitous in drug discovery and environmental analysis. Immunoassays offer a rapid and cost-effective alternative to traditional analytical methods like HPLC-MS for their detection and quantification.[1][2] However, the utility of these assays is entirely dependent on the specificity of the antibody. Cross-reactivity, the binding of an antibody to structurally similar but distinct molecules, can lead to false-positive results and inaccurate quantification.[3] Therefore, a rigorous assessment of cross-reactivity is not merely a validation step but a cornerstone of reliable immunoassay development.

Small molecules, termed haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[2][4] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity.[5][6] The selection of the conjugation site on the hapten and the nature of the linker arm can significantly influence which structural motifs of the small molecule the immune system recognizes.

Strategic Design of Immunogens for this compound

To generate antibodies against this compound, the molecule must be chemically activated and conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[4] The carboxylic acid group is the most convenient handle for conjugation.

Hapten_Conjugation cluster_hapten Hapten cluster_activation Activation cluster_carrier Carrier Protein cluster_conjugate Immunogen Hapten This compound ActivatedHapten Activated Ester (e.g., NHS-ester) Hapten->ActivatedHapten EDC/NHS chemistry Conjugate Hapten-Carrier Conjugate ActivatedHapten->Conjugate Amide bond formation Carrier Carrier Protein (e.g., KLH, BSA) with Lysine residues (-NH2) Carrier->Conjugate Amide bond formation

Comparative Analysis of Cross-Reactivity: A Hypothetical Study

To illustrate a thorough cross-reactivity study, we present hypothetical data for a fictional monoclonal antibody, mAb-BCBA-01, raised against this compound. The cross-reactivity is assessed against a panel of structurally related compounds using a competitive ELISA.

Table 1: Hypothetical Cross-Reactivity Profile of mAb-BCBA-01

Compound NameStructureIC50 (ng/mL)Cross-Reactivity (%)*
This compound Br at C2, Cl at C510 100
5-Bromo-2-chlorobenzoic acidBr at C5, Cl at C21506.7
2,5-Dichlorobenzoic acidCl at C2, Cl at C55002.0
2,5-Dibromobenzoic acidBr at C2, Br at C58012.5
2-Bromo-5-fluorobenzoic acidBr at C2, F at C52540.0
2-Bromo-benzoic acidBr at C210001.0
5-Chlorobenzoic acidCl at C5> 10,000< 0.1
2-Bromo-5-chlorotolueneMethyl instead of COOH> 10,000< 0.1

% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

This hypothetical data suggests that mAb-BCBA-01 is highly specific for the parent compound, with some tolerance for substitution of the chlorine atom with other halogens at the 5-position. The position of the halogens and the presence of the carboxylic acid group are critical for antibody recognition.

Experimental Protocols for Cross-Reactivity Assessment

Competitive ELISA Protocol

This protocol is designed to determine the specificity of an antibody by measuring its binding to the target antigen in the presence of potential cross-reactants.[3]

Competitive_ELISA

Step-by-Step Methodology:

  • Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[8]

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and the potential cross-reactants in assay buffer.

    • Prepare the primary antibody at a predetermined optimal dilution.

    • In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of a suitable chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding) for the target compound and each cross-reactant. Calculate the percent cross-reactivity as described in the table footnote.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time data on the kinetics of antibody-antigen interactions, including association (ka) and dissociation (kd) rates, from which the affinity (KD) can be calculated.[9][10] This allows for a more nuanced understanding of cross-reactivity than ELISA alone.[11]

Step-by-Step Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for amine coupling (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Immobilize the this compound-BSA conjugate to the chip surface by injecting it over the activated surface. The amount of immobilized ligand should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the primary antibody in a suitable running buffer (e.g., HBS-EP).

    • Inject the antibody dilutions sequentially over the immobilized ligand surface, starting with the lowest concentration. Include buffer-only injections for baseline subtraction.

    • Monitor the association phase during the injection and the dissociation phase as the buffer flows over the chip.

  • Regeneration: After each antibody injection cycle, regenerate the chip surface by injecting a solution that disrupts the antibody-antigen interaction without denaturing the immobilized ligand (e.g., a low pH glycine solution).

  • Cross-Reactivity Testing: To test for cross-reactivity, a competition-in-solution assay can be performed.

    • Mix a constant concentration of the antibody with varying concentrations of the free hapten (this compound or a derivative).

    • Inject these mixtures over the immobilized ligand surface. The amount of antibody binding to the chip will be inversely proportional to its affinity for the free hapten in solution.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).

    • Compare the KD values obtained for the target analyte and the potential cross-reactants to quantify the differences in binding affinity.

Conclusion

The development of specific antibodies against small molecules like this compound is a meticulous process that hinges on a thorough understanding and rigorous evaluation of cross-reactivity. By employing strategic immunogen design and robust analytical methods such as competitive ELISA and Surface Plasmon Resonance, researchers can generate and validate antibodies with the high degree of specificity required for reliable and accurate immunoassays. This guide provides the necessary framework and detailed protocols to achieve this goal, empowering researchers to develop high-quality analytical tools for their specific needs.

References

A Senior Application Scientist's Guide to In-Silico Modeling of 2-Bromo-5-chlorobenzoic Acid Derivatives' Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of In-Silico Modeling in Modern Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically validated drug is arduous and expensive. Computational, or in-silico, methods have become indispensable for navigating this complex path, offering a rapid and cost-effective means to prioritize candidates and generate mechanistic hypotheses before committing to resource-intensive laboratory synthesis and testing.[1][2] This guide focuses on a specific chemical class of interest: derivatives of 2-Bromo-5-chlorobenzoic acid. This scaffold is a versatile building block in medicinal chemistry, recognized for its utility in synthesizing novel therapeutic agents for conditions ranging from inflammation to cancer.[3]

A critical application for this scaffold has been in the development of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis—the formation of new blood vessels essential for tumor growth.[4] Therefore, for the purposes of this guide, we will use VEGFR-2 kinase as our primary biological target to illustrate the comparative workflows for modeling binding affinity.

This guide is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind methodological choices, compare the performance of different computational alternatives, and provide a self-validating framework to ensure the scientific integrity of your results.

Comparative Analysis of In-Silico Methodologies for Binding Affinity Prediction

Predicting how tightly a ligand will bind to its protein target is a central challenge in computational drug design.[5][[“]] Several methods exist, each offering a different balance of computational cost and predictive accuracy.[7][8] The choice of method depends critically on the stage of the drug discovery pipeline, from high-throughput virtual screening of millions of compounds to the precise refinement of a few lead candidates.

Methodology Principle Primary Application Relative Cost Strengths Limitations
Molecular Docking Rigid/flexible "lock-and-key" model using scoring functions to estimate binding poses and affinity.[9][10]High-Throughput Virtual Screening (HTVS), initial pose prediction.LowExtremely fast, screens millions of compounds, good for initial filtering.[1]Scoring functions are often inaccurate for affinity ranking; limited handling of protein flexibility.[9]
MM/PBSA & MM/GBSA End-point free energy calculation on a set of molecular dynamics (MD) simulation snapshots.[11][12]Re-scoring of docking hits, ranking of lead compounds.MediumMore accurate than docking scores, balances accuracy and speed, allows energy decomposition.[12][13]Sensitive to simulation parameters, entropy calculation is often neglected or inaccurate.[13][14]
Alchemical Free Energy (FEP/TI) Rigorous, physics-based calculation of free energy differences by computationally "morphing" one ligand into another.Lead optimization, precise affinity prediction for a small set of congeners.HighConsidered the "gold standard" for accuracy in predicting relative binding affinities.Computationally prohibitive for large numbers of compounds, complex setup.[11][15]
Expert Insights: Choosing the Right Tool for the Job
  • For screening a large library of novel this compound derivatives: Start with Molecular Docking . Software like AutoDock Vina (open-source) or Glide (commercial) can rapidly screen thousands to millions of compounds to filter out non-binders and identify promising candidates based on pose and initial score.[16]

  • For ranking the top 50-100 hits from your initial screen: Use MM/GBSA . This method refines the docking poses with short molecular dynamics simulations and provides a more physically realistic estimation of binding energy, offering a better ranking of compounds to synthesize.[11][13][17]

  • For optimizing a lead compound where small chemical modifications are made: Employ Free Energy Perturbation (FEP) . If you need to know whether adding a methyl group or changing a chlorine to a fluorine will improve binding by a precise amount, FEP is the most accurate method, though computationally demanding.[15]

Workflow Diagrams: Visualizing the In-Silico Pipeline

To clarify the relationship between these methods, the following diagrams illustrate a typical integrated workflow and a decision-making process for selecting the appropriate technique.

In_Silico_Workflow cluster_prep 1. System Preparation cluster_screen 2. Initial Screening cluster_refine 3. Refinement & Ranking cluster_optimize 4. Lead Optimization p_prep Protein Preparation (PDB: 1YWN for VEGFR-2) dock Molecular Docking (e.g., AutoDock Vina) p_prep->dock l_prep Ligand Preparation (this compound derivs) l_prep->dock md Molecular Dynamics (MD) (e.g., GROMACS) dock->md Top Hits mmgbsa MM/GBSA Calculation md->mmgbsa fep Alchemical Free Energy (FEP) (High Accuracy) mmgbsa->fep Lead Candidates lab lab fep->lab Candidate for Synthesis

Caption: Integrated workflow for in-silico binding affinity prediction.

Decision_Tree start What is your research goal? q1 Screening large library (>1000 compounds)? start->q1 q2 Ranking a small set of hits (<100)? start->q2 q3 Precise optimization of a lead series? start->q3 ans1 Molecular Docking q1->ans1 Yes ans2 MD + MM/GBSA q2->ans2 Yes ans3 Alchemical Free Energy (FEP/TI) q3->ans3 Yes

Caption: Decision tree for selecting the appropriate in-silico method.

Experimental Protocol: A Validated Molecular Docking & MM/GBSA Workflow

This section provides a detailed, step-by-step protocol for a common and effective workflow: molecular docking followed by MM/GBSA rescoring. This protocol is designed to be self-validating by first redocking a known inhibitor to confirm the method's accuracy.

Part 1: System Preparation (Trustworthiness Pillar)

The quality of your input structures is paramount. "Garbage in, garbage out" is a well-known adage in computational science for a reason.

1.1. Receptor Preparation (VEGFR-2 Kinase)

  • Objective: To prepare a clean, structurally sound protein model for docking.

  • Protocol:

    • Retrieve Structure: Download the crystal structure of VEGFR-2 kinase domain, for example, PDB ID: 1YWN, from the Protein Data Bank (RCSB PDB).[18] This structure is co-crystallized with a known inhibitor, which is crucial for validation.

    • Clean Structure: Load the PDB file into a molecular visualization tool like UCSF ChimeraX or Discovery Studio.[18][19] Remove all non-essential components: water molecules, co-solvents, and any duplicate protein chains. Retain the co-crystallized ligand for now.

    • Protonation and Repair: Add hydrogen atoms, as they are absent in most crystal structures but essential for calculating interactions.[18][20] Use a tool like the Protein Preparation Wizard in Schrödinger Maestro or pdb2pqr to assign correct protonation states for residues like Histidine at a physiological pH of 7.4.[21] Repair any missing side chains or loops if they are near the binding site.

    • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation.[22] This should be a gentle minimization to avoid significant deviation from the experimental structure.

    • Save for Docking: Save the prepared protein in the .pdbqt format required by AutoDock Vina, which includes atomic charges and atom types.[18][23]

1.2. Ligand Preparation (this compound Derivatives)

  • Objective: To generate low-energy, 3D conformations of the ligands with correct chemistry.

  • Protocol:

    • Generate 2D Structures: Draw your derivatives using a chemical sketcher like ChemDraw or MarvinSketch.

    • Convert to 3D: Convert the 2D structures to 3D. Software like OpenBabel or LigPrep can do this.[24]

    • Protonation and Tautomers: Generate possible ionization states and tautomers at physiological pH (7.4). This is a critical step often overlooked.

    • Energy Minimization: Minimize the energy of each ligand conformation to find a stable 3D structure.[22][24]

    • Save for Docking: Save the final ligand structures in the .pdbqt format, which defines rotatable bonds and assigns charges.[20]

Part 2: Molecular Docking & Validation (Self-Validating System)

2.1. Grid Generation

  • Objective: To define the search space for the docking algorithm.

  • Protocol:

    • Using AutoDock Tools (ADT), load your prepared protein.[25][26]

    • Define the docking grid box. For a known target, this box should be centered on the active site. A reliable way to do this is to center the grid on the co-crystallized ligand from the original PDB file.[18][27]

    • Ensure the grid box dimensions (e.g., 25 x 25 x 25 Å) are large enough to accommodate ligands and allow them to rotate freely.[28]

2.2. Protocol Validation: Redocking

  • Objective: To confirm that your docking protocol can reproduce the experimentally observed binding pose. This is a non-negotiable step for trustworthiness.

  • Protocol:

    • Extract the co-crystallized ligand from the PDB file (e.g., the inhibitor in 1YWN) and prepare it as described in step 1.2.

    • Dock this ligand back into the prepared protein using your defined grid.

    • Analysis: Superimpose the top-ranked docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD). A protocol is considered validated if the RMSD is < 2.0 Å. This proves your method is reliable.

2.3. Docking of this compound Derivatives

  • Objective: To predict the binding poses and initial scores for your novel compounds.

  • Protocol:

    • Run the docking simulation for your prepared library of derivatives using AutoDock Vina.[25]

    • Vina will generate multiple binding poses for each ligand, ranked by a binding affinity score (in kcal/mol).[27] A more negative score indicates a stronger predicted interaction.[27]

Part 3: MD Simulation and MM/GBSA Rescoring

3.1. Molecular Dynamics (MD) Simulation

  • Objective: To sample the dynamic motion of the protein-ligand complex in a simulated physiological environment, providing more realistic conformations for energy calculation.[2][29]

  • Protocol:

    • Take the top-ranked docked pose for each promising ligand.

    • Use a program like GROMACS or AMBER to solvate the complex in a water box with appropriate ions (e.g., Na+, Cl-) to neutralize the system.[29]

    • Perform a series of energy minimization and equilibration steps to relax the system.

    • Run a production MD simulation for 50-100 nanoseconds. This generates a trajectory file containing thousands of snapshots of the complex's movement over time.

3.2. MM/GBSA Calculation

  • Objective: To calculate a more accurate binding free energy by averaging over the MD trajectory snapshots.[11][14]

  • Protocol:

    • Extract snapshots from the stable portion of the MD trajectory.

    • For each snapshot, calculate the binding free energy using the MM/GBSA method. The formula is: ΔG_bind = ΔE_MM + ΔG_solv - TΔS[14] Where ΔE_MM is the molecular mechanics energy, ΔG_solv is the solvation energy, and TΔS is the conformational entropy. Note that the entropy term is computationally expensive and often omitted, which is a key limitation.[13]

    • Average the ΔG_bind values across all snapshots to get the final MM/GBSA binding energy.

Data Presentation and Interpretation

The following table presents hypothetical data for a series of this compound derivatives targeting VEGFR-2, comparing results from different computational methods.

Compound ID Modification on Carboxylic Acid Docking Score (kcal/mol) MM/GBSA ΔG_bind (kcal/mol) Key H-Bond Interactions (Residue) Predicted IC50 Rank
BCBA-01 Unsubstituted (Parent)-7.2-45.8 ± 3.1Cys9194
BCBA-02 Methyl-amide-8.5-62.3 ± 4.5Cys919, Asp10462
BCBA-03 Ethyl-amide-8.1-58.1 ± 3.9Cys919, Asp10463
BCBA-04 Anilide (Phenyl-amide)-9.4-75.6 ± 5.2Cys919, Asp1046, Glu8851
Sorafenib (Reference Inhibitor)-9.8-78.2 ± 4.8Cys919, Asp1046, Glu885-

Interpretation:

  • The docking scores provide a quick first pass, suggesting BCBA-04 and the reference inhibitor Sorafenib are the most promising.[30]

  • The MM/GBSA energies, being more accurate, confirm this trend and provide a better quantitative ranking.[17] The lower (more negative) ΔG_bind for BCBA-04 suggests it has the highest affinity.

  • The analysis of hydrogen bonds reveals that the amide modifications in BCBA-02, -03, and -04 allow for a crucial additional interaction with the "gatekeeper" residue Asp1046 in the VEGFR-2 active site, explaining their improved affinity over the parent compound. The additional interaction with Glu885 for the anilide derivative likely accounts for its superior predicted affinity.[22]

Conclusion and Future Perspectives

This guide has outlined a multi-tiered, self-validating approach to modeling the binding affinity of this compound derivatives. By strategically combining rapid molecular docking for initial screening with more rigorous MM/GBSA calculations for refinement, researchers can confidently prioritize compounds for synthesis and experimental validation. The causality behind each step—from meticulous system preparation to protocol validation via redocking—is essential for producing trustworthy and reproducible results.

The future of in-silico drug discovery lies in the integration of artificial intelligence and machine learning.[5][[“]][9] Deep learning models are increasingly being used to develop more accurate scoring functions and to predict binding affinities directly from molecular structures, promising to further accelerate the pace of therapeutic innovation.[9]

References

A Comparative Guide to the Applications of 2-Bromo-5-chlorobenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive analysis of 2-Bromo-5-chlorobenzoic acid, a pivotal building block in synthetic chemistry. We will delve into its primary applications, offer a comparative perspective against structural analogs, and provide actionable experimental insights for researchers, scientists, and drug development professionals. Our focus is on the causality behind its utility, grounded in peer-reviewed data and established synthetic methodologies.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 21739-93-5) is a dihalogenated aromatic carboxylic acid.[1] Its value in organic synthesis stems from the unique and differential reactivity of its three functional components: the carboxylic acid group, the bromine atom, and the chlorine atom. This trifecta of reactive sites allows for a high degree of selective modification, making it an essential precursor in the construction of complex molecular frameworks.[2] The electron-withdrawing nature of the two halogen atoms significantly influences the electron density of the aromatic ring and the acidity of the carboxyl group, which is a critical factor in its synthetic applications.[3]

Key Physicochemical Properties:

  • Molecular Formula: C₇H₄BrClO₂[1]

  • Molecular Weight: 235.46 g/mol [1]

  • Appearance: White to off-white crystalline solid[4]

  • Melting Point: 153-157 °C

The strategic placement of the bromo and chloro substituents makes this compound particularly valuable for directed synthesis, where it serves as a scaffold for building pharmaceuticals, agrochemicals, and advanced materials.[2][4]

Core Applications & Performance Comparison

The utility of this compound is most pronounced in fields requiring precise molecular architecture. Its unique halogenated structure enhances reactivity and is crucial for modifying biological activity in drug design.[2]

The compound is a well-established intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).

A. Anti-Diabetic Drugs (SGLT2 Inhibitors): Perhaps the most significant application is its role as a key starting material in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a revolutionary class of drugs for treating type 2 diabetes.[5]

  • Examples: Dapagliflozin and Empagliflozin.[5][6][7]

  • Mechanism of Action: SGLT2 inhibitors work by reducing the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels.

  • Synthetic Significance: The 5-bromo-2-chlorobenzoyl moiety forms a core part of the final drug structure. The synthesis leverages the specific reactivity of this intermediate to build the complex C-aryl glucoside framework characteristic of these drugs. Several patents detail scalable industrial processes starting from related compounds, highlighting its commercial importance.[6][8]

B. Anticancer Agents: While direct use is less documented, the 5-chlorobenzoxazole scaffold, derivable from related precursors, shows significant promise in oncology. Derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis, which is the formation of new blood vessels essential for tumor growth.[9]

  • Comparative Compound: The derivative 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide has been identified as a potent VEGFR-2 inhibitor.[9] This demonstrates the therapeutic potential of molecules derived from scaffolds closely related to this compound.[9]

Table 1: Representative Biological Activity of a 5-Chlorobenzoxazole Derivative

(Disclaimer: The data below is for a derivative and illustrates the potential of the chemical scaffold. Direct biological activity of this compound itself is not implied.)

CompoundTargetIC₅₀ (µM)Cancer Cell LineActivity
4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamideVEGFR-20.08HUVECPotent Inhibitor

Data compiled from studies on related scaffolds to demonstrate therapeutic relevance.[9]

C. Other Therapeutic Areas: The compound also serves as an intermediate in the development of anti-inflammatory and analgesic drugs, where the halogenated benzoic acid motif is a common feature in molecules designed to interact with specific biological targets.[2]

In agriculture, this compound is used to formulate herbicides, insecticides, and pesticides.[2][4] The specific halogenation pattern is crucial for targeting plant growth processes or pest metabolic pathways, contributing to enhanced crop protection and yield.[2]

The rigid aromatic core and reactive handles of this compound are utilized in the production of specialty polymers and resins.[2] These materials often exhibit improved thermal stability and chemical resistance, making them suitable for demanding industrial applications.[2] It also finds use in the synthesis of dyes and pigments.[4]

Comparative Analysis with Structural Isomers

To fully appreciate the utility of this compound, it is essential to compare it with its isomers, most notably 5-Bromo-2-chlorobenzoic acid .

Table 2: Comparison of Key Benzoic Acid Intermediates

FeatureThis compound 5-Bromo-2-chlorobenzoic acid Rationale for Comparison
CAS Number 21739-93-521739-92-4Isomeric distinction is critical for sourcing and regulatory purposes.
Structure Bromine at C2, Chlorine at C5Chlorine at C2, Bromine at C5The position of the halogens dictates synthetic strategy and potential side reactions.
Key Application Pharmaceutical & Agrochemical Intermediate[2]Key Intermediate for Dapagliflozin & Empagliflozin[7]Both isomers are vital for SGLT2 inhibitor synthesis, but synthetic routes may favor one over the other.
Synthetic Challenge Control of regioselectivity during synthesis to avoid other isomers.Potential for isomeric impurities like 4-bromo-2-chlorobenzoic acid during synthesis.[3]Purity is paramount in pharmaceutical manufacturing to ensure safety and efficacy.

The choice between isomers is often dictated by the specific synthetic route and the desired reactivity. For instance, the differing positions of the electron-withdrawing groups can influence the ease of subsequent reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Experimental Methodologies & Workflows

A. Representative Synthesis Protocol: Preparation of 5-Bromo-2-chlorobenzoic Acid

The following protocol is adapted from patent literature and represents a common industrial approach to synthesizing a key isomer, highlighting the type of multi-step synthesis where these compounds are central. A similar diazotization strategy can be applied to prepare this compound from the corresponding aniline precursor.

Objective: To synthesize 5-Bromo-2-chlorobenzoic acid from a 5-bromo-2-aminobenzoic acid derivative.[6][8]

Step 1: Diazotization and Chlorination

  • Prepare a solution of the 5-bromo-2-aminobenzoic acid derivative in an appropriate acidic medium (e.g., concentrated hydrochloric acid).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. This generates the diazonium salt intermediate.

  • In a separate vessel, prepare a solution of cuprous chloride (CuCl) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed. This is a Sandmeyer reaction, which replaces the diazo group with a chlorine atom.

  • Allow the reaction to stir and slowly warm to room temperature to ensure completion.

Step 2: Hydrolysis

  • The product from Step 1 is often an ester or other protected form of the carboxylic acid.

  • Add a solution of sodium hydroxide (NaOH) to the reaction mixture.

  • Heat the mixture (e.g., to 40-55 °C) and stir until the hydrolysis of the ester to the carboxylate salt is complete.[6]

  • Cool the mixture and acidify with concentrated hydrochloric acid.

  • The final product, 5-Bromo-2-chlorobenzoic acid, will precipitate as a solid.

  • Isolate the solid by filtration (centrifugation), wash with water, and dry to obtain the final product.[6]

This two-step process is valued for its high yield and good purity, making it suitable for industrial production.[6][8]

Visualizations: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams outline the synthetic and logical pathways involving this compound.

G cluster_0 Step 1: Diazotization & Chlorination cluster_1 Step 2: Hydrolysis A 5-Bromo-2-aminobenzoic Acid Derivative B Diazonium Salt (Intermediate) A->B NaNO₂, HCl 0-5 °C C 5-Bromo-2-chlorobenzoyl Derivative B->C CuCl, HCl D 5-Bromo-2-chlorobenzoic Acid C->D 1. NaOH 2. HCl

Caption: A typical two-step synthesis workflow.

G cluster_0 Application Classes cluster_1 Specific Examples A This compound (Building Block) B Pharmaceuticals A->B C Agrochemicals A->C D Material Science A->D E SGLT2 Inhibitors (e.g., Dapagliflozin) B->E F VEGFR-2 Inhibitor Scaffolds B->F G Herbicides & Pesticides C->G H Specialty Polymers & Dyes D->H

Caption: Application hierarchy of this compound.

G A Lead Compound (e.g., this compound) B Synthesis of Analog Library A->B C Biological Screening (In Vitro Assays) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Optimization D->E E->B Iterative Design F Optimized Drug Candidate E->F

Caption: A conceptual workflow for drug discovery.

Conclusion and Future Outlook

This compound and its isomers are more than just chemical reagents; they are enabling tools for innovation across multiple scientific disciplines. Their well-defined reactivity and structural features provide a reliable foundation for constructing complex, high-value molecules. For researchers in drug discovery, the halogenated benzoic acid scaffold continues to be a fertile ground for developing new therapeutics, particularly as our understanding of structure-activity relationships deepens. In material science and agrochemicals, the demand for novel compounds with specific properties ensures that this versatile building block will remain relevant for the foreseeable future. The continued development of more efficient and sustainable synthetic routes, such as those employing flow chemistry, will further enhance its accessibility and utility.[3]

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-5-chlorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of surplus or waste chemicals is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Bromo-5-chlorobenzoic acid, a compound frequently utilized in organic synthesis. Our focus is to provide not just a set of instructions, but a framework of understanding, ensuring that these procedures are executed with the highest degree of scientific integrity and safety.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is imperative to understand the inherent hazards of this compound. This halogenated aromatic carboxylic acid presents multiple risk factors that dictate its handling and disposal pathway.

According to aggregated data from multiple safety data sheets (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity : Toxic if swallowed[1][2].

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation[3][4][5].

  • Respiratory Irritation : May cause respiratory irritation[3][4].

  • Aquatic Toxicity : Very toxic to aquatic life[1].

The presence of bromine and chlorine atoms on the benzene ring means that this compound is a halogenated organic compound . This classification is critical, as it falls under specific environmental regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA), which govern the disposal of such wastes[6][7]. The combustion of halogenated compounds can produce acidic gases like hydrogen bromide (HBr) and hydrogen chloride (HCl), necessitating specialized incineration processes[8].

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 3)Skull and CrossbonesH301: Toxic if swallowed
Skin Irritation (Category 2)Exclamation MarkH315: Causes skin irritation
Eye Irritation (Category 2)Exclamation MarkH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationExclamation MarkH335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)EnvironmentH400: Very toxic to aquatic life

This table summarizes the primary hazards associated with this compound, as compiled from various safety data sheets.

Core Directive: Professional Disposal is Mandatory

Given its hazard profile, particularly its aquatic toxicity and halogenated nature, in-laboratory neutralization for the purpose of drain disposal is strictly prohibited . Standard laboratory acid-base neutralization procedures are not sufficient to mitigate the environmental risks posed by the halogenated aromatic structure[9]. The only appropriate disposal route is through a licensed professional hazardous waste disposal company. The primary role of laboratory personnel is to safely collect, segregate, and prepare the waste for pickup.

Step-by-Step Laboratory Disposal Protocol

This protocol outlines the necessary steps for the safe handling and accumulation of this compound waste within a laboratory setting, pending collection by a certified disposal service.

Part 1: Personal Protective Equipment (PPE)

Before handling the chemical, whether in pure form or as waste, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield[3].

  • Hand Protection : Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste[10].

  • Body Protection : A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron or chemical-resistant suit[3].

  • Respiratory Protection : If handling the solid in a way that generates dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. All handling of the solid should ideally occur in a chemical fume hood to minimize inhalation exposure[3][10].

Part 2: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.

  • Designate a Specific Waste Stream : this compound waste should be categorized as "Halogenated Organic Solid Waste" [11].

  • Avoid Co-mingling :

    • Do NOT mix this waste with non-halogenated organic solvents or solids[11].

    • Do NOT mix with strong bases, as this can generate heat.

    • Do NOT mix with strong oxidizing agents[12].

    • Aqueous solutions containing this acid should be collected as "Halogenated Organic Aqueous Waste" and kept separate from the solid waste.

Part 3: Waste Collection and Container Management
  • Container Selection :

    • Use a container that is compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended[13].

    • The container must be in good condition, with no cracks or leaks[13].

  • Labeling :

    • The container must be clearly labeled as "HAZARDOUS WASTE" [13].

    • The full chemical name, "this compound" , must be written out. Avoid using abbreviations or chemical formulas[13].

    • If the waste is a mixture, list all components with their approximate percentages[13].

    • Indicate the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")[13].

  • Accumulation :

    • Keep the waste container securely closed at all times, except when adding waste[13][14].

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[13][14].

    • The SAA should be in a secondary containment tray to prevent the spread of material in case of a leak.

The following diagram illustrates the decision-making process for handling this compound waste in the laboratory.

G cluster_prep Preparation & Handling cluster_decision Segregation Decision cluster_collection Collection cluster_storage Storage & Disposal start Waste Generated: This compound (Solid or Solution) ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe is_solid Is the waste primarily solid? ppe->is_solid solid_waste Collect in container labeled: 'HAZARDOUS WASTE Halogenated Organic Solid' is_solid->solid_waste Yes aqueous_waste Collect in container labeled: 'HAZARDOUS WASTE Halogenated Organic Aqueous' is_solid->aqueous_waste No (Solution) storage Store sealed container in Satellite Accumulation Area (SAA) with secondary containment. solid_waste->storage aqueous_waste->storage pickup Arrange for pickup by licensed hazardous waste disposal service. storage->pickup

Caption: Decision workflow for the laboratory disposal of this compound.

Part 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure : Alert personnel in the immediate area and, if necessary, evacuate. Restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Clean-up (for minor spills) :

    • Wearing full PPE, gently cover the solid spill with an absorbent material like vermiculite or sand to avoid creating dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container[3][12].

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.

  • Major Spills : For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

The Final Disposal Pathway: High-Temperature Incineration

Once collected by a professional service, the journey of the halogenated waste is not over. The standard and most environmentally sound method for destroying this type of waste is high-temperature incineration[10].

  • Process : Halogenated waste is burned at very high temperatures (typically 982 to 1204°C or 1800 to 2200°F) to ensure complete destruction of the organic molecule[8].

  • Scrubbing : A critical component of this process is the use of "scrubbers" in the incinerator's exhaust system. These devices neutralize the acidic gases (HCl and HBr) that are formed during combustion, preventing their release into the atmosphere[8][10]. This is a key reason why professional disposal is required, as standard laboratory equipment cannot manage these hazardous byproducts.

By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a hallmark of scientific excellence.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on the safe handling of 2-Bromo-5-chlorobenzoic acid. As professionals in research and development, our primary responsibility extends beyond achieving novel results to ensuring a safe and secure laboratory environment. This document is designed to provide you with not just a list of required personal protective equipment (PPE), but a deep, causal understanding of why each piece of equipment is critical. By treating every protocol as a self-validating system, we build a culture of safety that protects ourselves, our colleagues, and the integrity of our work.

The following guidance is synthesized from authoritative safety data sheets (SDS) and established laboratory safety principles. It is imperative to always consult the specific SDS for the material you are using, as variations may exist between suppliers.

Hazard Analysis: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a chemical is the foundation of any safety protocol. This compound (CAS No. 21739-93-5 or 21739-92-4) is a solid, often a white or off-white powder, that presents several key risks upon exposure.[1][2]

According to the Globally Harmonized System (GHS) classifications, this compound is known to:

  • Cause serious eye irritation (H319): Direct contact with the eyes can lead to significant irritation and potential damage.[1][3][4]

  • Cause skin irritation (H315): The compound is an irritant upon skin contact, necessitating a robust barrier.[1][3][4]

  • May cause respiratory irritation (H335): Inhalation of the dust can irritate the respiratory tract.[1][4][5]

  • May be toxic if swallowed (H301): Some suppliers classify this chemical as having acute oral toxicity.[6]

  • Be very toxic to aquatic life (H400): This highlights the need for stringent environmental containment and disposal procedures.[6][7]

These classifications are not merely regulatory labels; they are directives that inform every step of our handling procedure, from engineering controls to the final disposal of waste.

Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment is worn, the environment itself must be engineered for safety. PPE should be considered the last line of defense, used in conjunction with more effective control measures.

  • Ventilation: Always handle this compound in a well-ventilated area.[8][9] For weighing and transferring the solid, a certified chemical fume hood is the required standard to minimize inhalation of airborne dust particles.[7]

  • Designated Area: All work with this compound should be performed in a designated area. This prevents cross-contamination of other lab surfaces and materials.

  • Hygiene Practices: Wash hands and any exposed skin thoroughly with mild soap and water after handling and before leaving the work area.[1][3][9] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE is a direct response to the hazards identified. The goal is to create a complete barrier between the researcher and the chemical.

Chemical Properties and Exposure Data
PropertyValueSource
Chemical Formula C₇H₄BrClO₂[2][5]
Molecular Weight 235.46 g/mol [1][5]
Appearance White to off-white solid/powder[1][2]
Melting Point 153-157 °C
GHS Hazard Codes H315, H319, H335, H301, H400[1][6]
Occupational Exposure Limits (OELs) No specific OELs have been established by major regulatory bodies. Exposure should be minimized to the lowest level achievable.[7][9][10]
Eye and Face Protection

Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1][3]

  • Mandatory Equipment: Wear tightly fitting safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8]

  • Causality: Goggles provide a seal around the eyes that prevents fine dust particles from entering, which standard safety glasses do not.

  • Enhanced Protection: When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles to protect the entire face.[3]

Hand Protection

To prevent skin irritation (H315), chemically impermeable gloves are required.[3][8]

  • Recommended Material: Nitrile gloves are a suitable choice for handling this solid compound.

  • Protocol: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[5] After removal, wash hands thoroughly.

Skin and Body Protection

Protective clothing is essential to prevent incidental contact with the skin.

  • Required Attire: A standard laboratory coat must be worn and fully buttoned.

  • Enhanced Protection: For tasks with a higher risk of contamination, such as cleaning up spills, wear fire/flame-resistant and impervious clothing.[8] Ensure that clothing provides full coverage of arms and legs.

Respiratory Protection

The potential for respiratory tract irritation (H335) makes respiratory protection a critical consideration, especially when handling the powder outside of a fume hood (a practice that should be avoided).[1][5]

  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • If Exposure Limits are Exceeded: In situations where ventilation is inadequate or if irritation is experienced, a full-face respirator with an appropriate particulate filter (such as a NIOSH-approved N95 or equivalent) should be used.[8][9]

Procedural Guidance and Emergency Response

Experimental Protocol: Donning and Doffing PPE
  • Donning (Putting On) Sequence:

    • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

    • Respirator (if required): Perform a fit check according to the manufacturer's instructions.

    • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

    • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off) Sequence:

    • Gloves: Remove gloves using the proper technique to avoid contaminating your hands. Dispose of them immediately in the designated hazardous waste container.

    • Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination.

    • Eye/Face Protection: Remove the face shield and goggles.

    • Respirator (if used): Remove the respirator.

    • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Response Flowchart

G Emergency Response for this compound Exposure cluster_exposure Accidental Exposure Occurs cluster_actions Immediate Actions cluster_response First Aid Response cluster_medical Medical Attention start Exposure Event skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Immediately wash with soap and water for 15+ minutes. Remove contaminated clothing. skin->wash_skin rinse_eyes Rinse cautiously with water for 15+ minutes. Remove contact lenses if easy to do. eyes->rinse_eyes fresh_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention (Bring SDS) wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response workflow for accidental exposure.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow. All waste contaminated with this compound must be treated as hazardous.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent paper, excess reagent) in a suitable, closed, and clearly labeled container.[8][11]

  • Regulatory Compliance: Dispose of contents and the container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[7][8][12] Never dispose of this chemical down the drain, as it is very toxic to aquatic life.[7][10]

  • Decontamination: Clean any contaminated surfaces or equipment thoroughly. A mild soap and water solution can be effective for decontamination.[13]

By adhering to these rigorous, evidence-based protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within the scientific community.

References

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